molecular formula C23H21N7 B611502 Tt-301 CAS No. 886208-76-0

Tt-301

Cat. No.: B611502
CAS No.: 886208-76-0
M. Wt: 395.5 g/mol
InChI Key: ZPJGUEPHFXPAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TT301 has been used in trials studying the treatment of Traumatic Brain Injury.
TT-301 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

CAS No.

886208-76-0

Molecular Formula

C23H21N7

Molecular Weight

395.5 g/mol

IUPAC Name

6-phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C23H21N7/c1-2-5-19(6-3-1)21-17-20(18-7-11-24-12-8-18)22(28-27-21)29-13-15-30(16-14-29)23-25-9-4-10-26-23/h1-12,17H,13-16H2

InChI Key

ZPJGUEPHFXPAQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2C3=CC=NC=C3)C4=CC=CC=C4)C5=NC=CC=N5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TT-301;  TT 301;  TT301;  MW-189;  MW 189 ; MW189

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of TT-301: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TT-301, also known as MW189, is an investigational small-molecule drug candidate with potent anti-neuroinflammatory properties. Preclinical and early clinical studies have demonstrated its potential in treating acute brain injuries, such as traumatic brain injury (TBI) and intracerebral hemorrhage (ICH). The core mechanism of action of this compound centers on the inhibition of activated microglia, leading to a reduction in the production of pro-inflammatory cytokines. This modulation of the neuroinflammatory response appears to involve the downstream regulation of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Microglial Activation and Cytokine Production

This compound's primary therapeutic effect stems from its ability to selectively attenuate the pro-inflammatory response of activated microglia, the resident immune cells of the central nervous system (CNS).[1] Following an acute brain injury, microglia become activated and release a cascade of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which contribute to secondary brain injury and neurological deficits.[2][3]

This compound intervenes in this process by suppressing the overproduction of these harmful cytokines.[1] Evidence from preclinical studies demonstrates that treatment with this compound leads to a significant reduction in microglial activation, as measured by the decreased expression of microglial markers like F4/80.[4] Furthermore, in a human endotoxemia model, administration of MW189 (this compound) resulted in lower plasma levels of the pro-inflammatory cytokine TNF-α and higher levels of the anti-inflammatory cytokine IL-10.

Downstream Modulation of the JAK-STAT Signaling Pathway

The inhibition of pro-inflammatory cytokine production by this compound has a significant downstream effect on intracellular signaling cascades, most notably the JAK-STAT pathway. The JAK-STAT pathway is a critical signaling route for a wide array of cytokines and growth factors, playing a key role in inflammation, immunity, and cell proliferation.

Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes, including those involved in the inflammatory response.

Gene expression profiling from preclinical studies involving this compound has implicated the JAK-STAT pathway in its mechanism of action. By reducing the levels of pro-inflammatory cytokines that activate this pathway, this compound indirectly modulates JAK-STAT signaling, thereby dampening the downstream inflammatory cascade.

Quantitative Data from Preclinical Studies

The efficacy of this compound in preclinical models of acute brain injury has been quantified through various functional and histological outcome measures.

Traumatic Brain Injury (TBI) Model Outcome Measure Treatment Group Control Group (Vehicle) Improvement with this compound Reference
Neurologic FunctionRotorod Performance (Day 7)52.7% improvement-52.7%
Cognitive FunctionMorris Water Maze Latencies232.5% improvement-232.5%
Microglial ActivationF4/80+ Staining (Day 1 and 10)Reduced-Significant Reduction
Intracerebral Hemorrhage (ICH) Model Outcome Measure Treatment Group Control Group (Vehicle) Improvement with this compound Reference
Neurologic FunctionRotorod Performance39.6% improvement-39.6%
Cerebral Edema-Reduced-Significant Reduction

Key Experimental Protocols

Murine Model of Controlled Cortical Impact (CCI) for TBI

This protocol describes the induction of a focal traumatic brain injury in mice.

  • Anesthesia and Surgical Preparation: Adult male C57BL/6 mice are anesthetized with isoflurane. The head is shaved and sterilized, and the mouse is placed in a stereotaxic frame.

  • Craniotomy: A midline scalp incision is made to expose the skull. A 5-mm craniotomy is performed over the right parietal cortex, lateral to the sagittal suture and anterior to the lambdoid suture, leaving the dura mater intact.

  • Induction of Injury: A pneumatic impactor with a 3-mm flat-tip is used to deliver a controlled cortical impact. The impactor is angled to be perpendicular to the brain surface. The impact is delivered at a velocity of 3.5 m/s with a deformation depth of 1.0 mm and a dwell time of 150 ms.

  • Post-operative Care: The scalp incision is sutured, and the animal is allowed to recover on a heating pad. Post-operative analgesics are administered.

Murine Model of Collagenase-Induced Intracerebral Hemorrhage (ICH)

This protocol outlines the creation of an intracerebral hematoma in mice.

  • Anesthesia and Stereotaxic Surgery: Adult male CD-1 mice are anesthetized and placed in a stereotaxic frame. A burr hole is drilled through the skull over the left striatum.

  • Collagenase Injection: A 30-gauge needle is inserted into the striatum at the following coordinates relative to bregma: anterior +0.5 mm, lateral +2.2 mm, and ventral -3.0 mm. A solution of bacterial collagenase type VII (0.075 units in 0.5 µL of sterile saline) is infused over 5 minutes.

  • Needle Withdrawal and Closure: The needle is left in place for an additional 10 minutes to prevent reflux and then slowly withdrawn. The burr hole is sealed with bone wax, and the scalp is sutured.

  • Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative care.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound Action

TT301_Mechanism cluster_extracellular Extracellular Space cluster_microglia Microglia cluster_neuron Neuron / Other Glial Cells Brain Injury Brain Injury Activated Microglia Activated Microglia Brain Injury->Activated Microglia Activates Pro-inflammatory Cytokines\n(IL-1β, TNF-α) Pro-inflammatory Cytokines (IL-1β, TNF-α) Activated Microglia->Pro-inflammatory Cytokines\n(IL-1β, TNF-α) Releases Cytokine Receptors Cytokine Receptors Pro-inflammatory Cytokines\n(IL-1β, TNF-α)->Cytokine Receptors Bind to TT301 This compound TT301->Activated Microglia Inhibits JAK JAK Cytokine Receptors->JAK Activate STAT STAT JAK->STAT Phosphorylate STAT Dimer STAT Dimer STAT->STAT Dimer Dimerize Nucleus Nucleus STAT Dimer->Nucleus Translocate to Inflammatory Gene\nTranscription Inflammatory Gene Transcription Nucleus->Inflammatory Gene\nTranscription Induces Secondary\nNeuronal Injury Secondary Neuronal Injury Inflammatory Gene\nTranscription->Secondary\nNeuronal Injury Leads to

Caption: Proposed mechanism of action of this compound in mitigating neuroinflammation.

Preclinical Experimental Workflow

Preclinical_Workflow cluster_injury_model Injury Induction cluster_treatment Treatment cluster_assessment Outcome Assessment TBI Traumatic Brain Injury (CCI Model) Treatment This compound Administration TBI->Treatment Vehicle Vehicle Control TBI->Vehicle ICH Intracerebral Hemorrhage (Collagenase Model) ICH->Treatment ICH->Vehicle Functional Functional Outcomes (Rotorod, Morris Water Maze) Treatment->Functional Histological Histological Analysis (F4/80 Staining) Treatment->Histological Molecular Gene Expression Profiling Treatment->Molecular Vehicle->Functional Vehicle->Histological Vehicle->Molecular

Caption: Workflow of preclinical studies evaluating this compound efficacy.

References

TT-301: A Novel Glial Cell Inhibitor for Neuroinflammation in Central Nervous System Injuries

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuroinflammation following acute central nervous system (CNS) injuries, such as traumatic brain injury (TBI) and intracerebral hemorrhage (ICH), is a critical driver of secondary injury cascades, leading to neuronal damage and long-term functional deficits. Microglia and astrocytes, the resident immune cells of the CNS, play a central role in initiating and propagating this inflammatory response. TT-301 (also known as MW-189) has emerged as a promising small molecule glial cell inhibitor that selectively modulates the activation of these cells. Preclinical studies have demonstrated its potential to attenuate neuroinflammation and improve functional outcomes in clinically relevant animal models of CNS injury. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Introduction

Acute injuries to the central nervous system (CNS), including traumatic brain injury (TBI) and intracerebral hemorrhage (ICH), trigger a complex cascade of secondary injury mechanisms that exacerbate initial tissue damage and contribute significantly to long-term neurological disability. A key component of this secondary injury is a robust neuroinflammatory response orchestrated by activated glial cells, primarily microglia and astrocytes. While acute glial activation is a necessary component of the brain's repair process, chronic and excessive activation leads to the release of pro-inflammatory cytokines, reactive oxygen species, and other neurotoxic factors, creating a cytotoxic environment that promotes neuronal death and inhibits recovery.

Targeting glial cell activation presents a promising therapeutic strategy to mitigate the detrimental effects of neuroinflammation. This compound is a novel, CNS-penetrant small molecule designed to selectively inhibit the activation of glial cells. This guide provides an in-depth review of the available technical data on this compound, aimed at researchers, scientists, and drug development professionals interested in its therapeutic potential.

Core Compound Information

ParameterDetails
Compound Name This compound
Synonyms MW-189, MW01-6-189WH
Chemical Formula C₂₃H₂₁N₇
Molecular Weight 395.47 g/mol
CAS Number 886208-76-0
Mechanism of Action Glial Cell Inhibitor, Cytokine Inhibitor
Therapeutic Areas Nervous System Diseases, Immune System Diseases
Developer Transition Therapeutics, Inc.

Mechanism of Action: Inhibition of Glial Activation

This compound exerts its therapeutic effects by modulating the inflammatory response of glial cells. In response to CNS injury, microglia and astrocytes become activated, leading to the production and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). These cytokines contribute to secondary neuronal damage. This compound has been shown to inhibit the activation of these glial cells, thereby reducing the production of neurotoxic inflammatory mediators.[1]

Differential gene expression analysis following this compound administration in a murine model of CNS injury has implicated the involvement of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[2] This pathway is a critical signaling cascade for a wide array of cytokines and growth factors that regulate immune responses. While the precise molecular interaction of this compound with the JAK-STAT pathway is still under investigation, it is hypothesized that this compound interferes with this signaling cascade within activated glial cells, leading to a downstream reduction in the transcription of pro-inflammatory genes.

TT-301_Mechanism_of_Action cluster_0 Glial Cell (Microglia/Astrocyte) CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 1. Cytokine Binding STAT STAT JAK->STAT 2. Phosphorylation Nucleus Nucleus STAT->Nucleus 3. Dimerization & Translocation ProinflammatoryGenes Pro-inflammatory Gene Transcription Nucleus->ProinflammatoryGenes 4. Gene Transcription ProinflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) ProinflammatoryGenes->ProinflammatoryCytokines TT301 This compound TT301->JAK Inhibition SecondaryInjury Secondary Neuronal Injury ProinflammatoryCytokines->SecondaryInjury

Figure 1: Proposed mechanism of this compound in inhibiting the JAK-STAT signaling pathway in glial cells.

Preclinical Efficacy Data

The efficacy of this compound has been evaluated in clinically relevant murine models of traumatic brain injury and intracerebral hemorrhage.[2]

Traumatic Brain Injury (TBI) Model

In a murine model of TBI, administration of this compound demonstrated significant improvements in both short-term vestibulomotor function and long-term neurocognitive outcomes.[2]

Table 1: Functional Outcome Data in a Murine TBI Model Treated with this compound [2]

Functional AssayOutcome MeasureTreatment GroupResultP-value
Rotorod Vestibulomotor FunctionThis compound52.7% improvement by day 7< 0.05
Morris Water Maze Neurocognitive Function (Latencies)This compound232.5% improvement< 0.05

Histological analysis revealed a reduction in F4/80+ staining, a marker for activated microglia/macrophages, at 1 and 10 days post-injury in mice treated with this compound.

Intracerebral Hemorrhage (ICH) Model

Similar therapeutic benefits were observed in a murine model of ICH. Treatment with this compound was associated with improved functional neurological recovery and a reduction in cerebral edema.

Table 2: Functional and Histological Outcome Data in a Murine ICH Model Treated with this compound

Outcome MeasureTreatment GroupResultP-value
Rotorod (Functional Neurologic Improvement) This compound39.6% improvement< 0.05
Cerebral Edema This compoundReduction in edema (independent of hematoma volume)< 0.05

Experimental Protocols

The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound, based on the study by Walls et al. (2012).

Animal Models
  • Traumatic Brain Injury Model: A controlled cortical impact (CCI) model was utilized in adult male C57BL/6 mice. Anesthesia was induced, and a craniotomy was performed. A pneumatic impactor was used to induce a unilateral cortical contusion.

  • Intracerebral Hemorrhage Model: ICH was induced by the intrastriatal injection of bacterial collagenase in adult male C57BL/6 mice. This model mimics the formation of a hematoma.

Drug Administration

This compound or saline (vehicle) was administered to the animals following the induction of either TBI or ICH. The treatment regimen consisted of an initial dose followed by subsequent doses for four consecutive days.

Functional Outcome Assessments
  • Rotorod Test: This test was used to assess vestibulomotor function, coordination, and balance. Mice were placed on a rotating rod, and the latency to fall was recorded.

  • Morris Water Maze: This is a test of spatial learning and memory. Mice were trained to find a hidden platform in a circular pool of water. The time taken to locate the platform (latency) was measured.

Experimental_Workflow cluster_0 Preclinical Study Design AnimalModel CNS Injury Model (TBI or ICH) DrugAdmin This compound or Vehicle Administration AnimalModel->DrugAdmin FunctionalTests Functional Outcome Assessments DrugAdmin->FunctionalTests Histology Histological & Gene Expression Analysis DrugAdmin->Histology Rotorod Rotorod (Vestibulomotor) FunctionalTests->Rotorod MWM Morris Water Maze (Cognitive) FunctionalTests->MWM Staining F4/80+ Staining (Microglial Activation) Histology->Staining GeneExpression Differential Gene Expression Histology->GeneExpression

Figure 2: General experimental workflow for the preclinical evaluation of this compound.

Histological and Gene Expression Analysis
  • Immunohistochemistry: Brain sections were stained with an antibody against F4/80 to identify activated microglia and macrophages.

  • Differential Gene Expression: Hierarchical cluster analysis was performed on gene expression profiles from brain tissue to identify pathways modulated by this compound treatment.

Clinical Development

Preclinical studies have demonstrated a favorable safety profile for this compound and its ability to cross the blood-brain barrier. While early reports suggested an expectation for this compound to enter human clinical trials, publicly available data on late-stage clinical trials are limited. Further investigation into clinical trial databases and company publications is required to ascertain the current clinical development status of this compound.

Conclusion

This compound is a promising glial cell inhibitor with a demonstrated ability to attenuate neuroinflammation and improve functional outcomes in preclinical models of TBI and ICH. Its mechanism of action, likely involving the inhibition of the JAK-STAT signaling pathway, offers a targeted approach to mitigating the secondary injury cascades that follow acute CNS insults. The data summarized in this technical guide highlight the therapeutic potential of this compound and provide a foundation for further research and development in the field of neurotrauma and neurovascular emergencies. Detailed protocols and comprehensive preclinical data are essential for the design of future studies aimed at translating these promising findings into clinical applications.

References

TT-301: A Technical Guide to a Novel Cytokine Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TT-301, also known as MW189 and MW01-6-189WH, is a novel, central nervous system-penetrant small molecule that has demonstrated significant potential as a cytokine inhibitor.[1][2] It operates by selectively attenuating stressor-induced overproduction of proinflammatory cytokines, a key pathological driver in various neurological and inflammatory conditions.[1][2] Preclinical and early clinical studies have highlighted its therapeutic promise in acute brain injury, including traumatic brain injury (TBI) and intracerebral hemorrhage (ICH).[1] This technical guide provides an in-depth overview of this compound, consolidating available data on its mechanism of action, experimental validation, and key quantitative findings. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Core Mechanism of Action: Selective Cytokine Inhibition

This compound is a selective suppressor of glial proinflammatory cytokine overproduction. Its primary mechanism involves the modulation of neuroinflammatory responses, particularly by inhibiting the activation of microglia, the resident immune cells of the central nervous system. In response to injury or pathological stimuli, activated microglia release a cascade of proinflammatory cytokines that can lead to secondary tissue damage and neuronal dysfunction. This compound intervenes in this process, restoring the balance between pro- and anti-inflammatory signaling.

A key aspect of this compound's mechanism is its distinction from many other anti-inflammatory compounds. It does not inhibit p38α mitogen-activated protein kinase (MAPK) or other standard kinases. Instead, its effects on cytokine biosynthesis are mediated through alternative pathways.

Modulation of the JAK-STAT Signaling Pathway

Differential gene expression studies in preclinical models have implicated the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway in the mechanism of action of this compound. The JAK-STAT pathway is a critical signaling cascade that transduces extracellular signals from cytokines and growth factors into a cellular response, leading to the transcription of genes involved in inflammation, immunity, and cell growth. While the precise molecular interactions of this compound with the components of the JAK-STAT pathway are still under investigation, it is hypothesized that this compound modulates this pathway to suppress the production of proinflammatory cytokines.

TT301_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus TT301 TT301 TT301->JAK Inhibits (putative) Proinflammatory_Genes Proinflammatory_Genes DNA->Proinflammatory_Genes Induces Transcription

Figure 1: Proposed Mechanism of this compound on the JAK-STAT Pathway.
Impact on Key Cytokines

  • Tumor Necrosis Factor-alpha (TNF-α): this compound has been shown to significantly reduce the levels of the proinflammatory cytokine TNF-α. In a human endotoxin (B1171834) challenge study, administration of MW189 (this compound) resulted in lower plasma levels of TNF-α compared to placebo.

  • Interleukin-10 (IL-10): Conversely, this compound treatment has been associated with an increase in the anti-inflammatory cytokine IL-10. The same human endotoxin challenge study demonstrated higher plasma levels of IL-10 in the MW189-treated group.

This dual action of suppressing a key proinflammatory cytokine while promoting an anti-inflammatory one underscores the modulatory, rather than purely suppressive, nature of this compound's effect on the cytokine network.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Mouse Models of Acute Brain Injury

Model Parameter Treatment Group Outcome p-value
Traumatic Brain InjuryRotorod Performance (Day 7)This compound52.7% improvement< 0.05
Traumatic Brain InjuryMorris Water Maze LatenciesThis compound232.5% improvement< 0.05
Intracerebral HemorrhageRotorod PerformanceThis compound39.6% improvement< 0.05
Intracerebral HemorrhageCerebral EdemaThis compoundReduction independent of hematoma volume< 0.05

Table 2: Phase 1 Clinical Trial of MW189 (this compound) in Healthy Volunteers

Study Design Dose Range (Single & Multiple Ascending) Key Findings
Randomized, Double-Blind, Placebo-ControlledUp to 0.25 mg/kg (intravenous)Safe and well-tolerated
Pharmacokinetic AnalysisDose-proportional increases in plasma concentrationsApproximately linear kinetics, no significant accumulation
Pharmacodynamic (Endotoxin Challenge)Single 0.25 mg/kg IV doseLower TNF-α and higher IL-10 levels compared to placebo

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

Preclinical Animal Models

Preclinical_Workflow Animal_Model Mouse Model of Acute Brain Injury (TBI or ICH) Injury_Induction Induction of Injury (Controlled Cortical Impact or Collagenase Injection) Animal_Model->Injury_Induction Treatment Administration of this compound or Saline Injury_Induction->Treatment Behavioral_Testing Functional Outcome Assessment (Rotorod, Morris Water Maze) Treatment->Behavioral_Testing Histological_Analysis Histological and Molecular Analysis (F4/80+ Staining, Gene Expression) Treatment->Histological_Analysis Data_Analysis Statistical Analysis Behavioral_Testing->Data_Analysis Histological_Analysis->Data_Analysis

Figure 2: General Workflow for Preclinical Evaluation of this compound.

3.1.1. Traumatic Brain Injury (TBI) Model

  • Model: Controlled Cortical Impact (CCI) is a widely used and reproducible model of TBI.

  • Procedure:

    • Anesthesia is induced in the mouse.

    • A craniotomy is performed to expose the dura mater.

    • A pneumatic or electromagnetic impactor device delivers a controlled impact to the cortical surface.

    • The scalp is sutured, and the animal is allowed to recover.

  • This compound Administration: this compound or saline is administered following the injury and for four subsequent days.

3.1.2. Intracerebral Hemorrhage (ICH) Model

  • Model: The collagenase-induced ICH model simulates the enzymatic degradation of the blood-brain barrier that can occur in hemorrhagic stroke.

  • Procedure:

    • The mouse is anesthetized and placed in a stereotactic frame.

    • A small burr hole is drilled in the skull over the target brain region (e.g., striatum).

    • A microinjection needle is used to infuse a solution of bacterial collagenase into the brain parenchyma, inducing a localized bleed.

  • This compound Administration: Similar to the TBI model, this compound or saline is administered post-injury for a specified duration.

3.1.3. Behavioral and Histological Assessments

  • Rotorod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured.

  • Morris Water Maze: This test evaluates spatial learning and memory. Mice are placed in a pool of opaque water and must learn the location of a hidden platform.

  • F4/80+ Staining: This immunohistochemical staining technique is used to identify activated microglia/macrophages in brain tissue, providing a quantitative measure of neuroinflammation.

Human Endotoxin Challenge Model

Endotoxin_Challenge_Workflow Volunteer_Recruitment Recruitment of Healthy Adult Volunteers Randomization Randomization to MW189 (this compound) or Placebo Volunteer_Recruitment->Randomization Drug_Administration Single Intravenous Dose Administration Randomization->Drug_Administration Endotoxin_Challenge Low-Dose Endotoxin Administration to Induce Systemic Inflammation Drug_Administration->Endotoxin_Challenge Blood_Sampling Serial Blood Sampling Endotoxin_Challenge->Blood_Sampling Cytokine_Analysis Measurement of Plasma Cytokine Levels (TNF-α, IL-10) Blood_Sampling->Cytokine_Analysis Data_Analysis Pharmacodynamic and Statistical Analysis Cytokine_Analysis->Data_Analysis

Figure 3: Workflow for the Human Endotoxin Challenge Study.
  • Objective: To assess the pharmacodynamic effects of MW189 (this compound) on cytokine production in a controlled inflammatory setting.

  • Procedure:

    • Healthy adult volunteers are administered a single intravenous dose of MW189 or placebo.

    • A low dose of bacterial endotoxin (lipopolysaccharide, LPS) is administered intravenously to induce a transient systemic inflammatory response.

    • Blood samples are collected at multiple time points post-challenge.

    • Plasma concentrations of key proinflammatory and anti-inflammatory cytokines are measured using validated immunoassays.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for conditions characterized by excessive neuroinflammation. Its selective mechanism of action, which involves the modulation of glial activation and cytokine production, potentially through the JAK-STAT pathway, offers a targeted approach to mitigating the detrimental effects of inflammation in the central nervous system. The encouraging safety and pharmacodynamic profile observed in early clinical trials warrants further investigation in patient populations with acute brain injuries and potentially other neuroinflammatory disorders. Future research should focus on elucidating the precise molecular targets of this compound within the JAK-STAT pathway and expanding clinical trials to evaluate its efficacy in improving functional outcomes in patients.

References

Understanding the Molecular Targets of Tt-301: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tt-301, also known as MW189 and MW01-6-189WH, is a novel, central nervous system (CNS)-penetrant small molecule designed to selectively modulate the neuroinflammatory response. Preclinical and early-phase clinical studies have demonstrated its potential in attenuating the overproduction of detrimental pro-inflammatory cytokines while promoting anti-inflammatory signaling. This document provides a comprehensive overview of the current understanding of this compound's molecular targets and mechanism of action, based on publicly available data. While a definitive, direct molecular target remains to be fully elucidated in the literature, a significant body of evidence points towards the modulation of intracellular signaling pathways that regulate cytokine production, with a notable implication of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.

Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including traumatic brain injury (TBI), intracerebral hemorrhage (ICH), and neurodegenerative diseases. A key feature of this response is the activation of glial cells, particularly microglia, which leads to the release of a cascade of signaling molecules, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). While this is a protective mechanism in the short term, chronic or excessive production of these cytokines can lead to secondary neuronal damage and functional deficits.

This compound has emerged as a promising therapeutic candidate that selectively suppresses the overproduction of these injurious pro-inflammatory cytokines.[1][2][3] This guide synthesizes the existing research to provide a detailed understanding of its mechanism of action, supported by available data and experimental insights.

Pharmacological Profile of this compound

This compound is characterized by its ability to selectively attenuate stressor-induced pro-inflammatory cytokine overproduction.[4][5] This selective action is a key differentiator from broader anti-inflammatory agents, suggesting a specific and targeted mechanism.

Effects on Cytokine Production

Clinical and preclinical studies have consistently demonstrated the modulatory effects of this compound on cytokine profiles. Specifically, treatment with this compound has been shown to:

  • Decrease Pro-inflammatory Cytokines: A significant reduction in the levels of TNF-α has been observed following this compound administration in response to inflammatory stimuli.

  • Increase Anti-inflammatory Cytokines: Conversely, this compound treatment has been associated with an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10).

These effects are summarized in the table below.

CytokineEffect of this compound Administration
TNF-α Decreased
IL-10 Increased

Table 1: Summary of this compound's effect on key cytokine levels.

Exclusion of Common Anti-inflammatory Pathways

Importantly, research has clarified that this compound does not exert its effects through several common anti-inflammatory pathways. Secondary pharmacology screening has shown no significant binding or inhibitory activity against a large panel of kinases and G-protein coupled receptors. Specifically, it has been demonstrated that this compound does not inhibit p38α mitogen-activated protein kinase (MAPK) , a key enzyme in many inflammatory signaling cascades. This lack of interaction with common upstream kinases suggests a novel mechanism of action.

Implication of the JAK-STAT Signaling Pathway

A pivotal preclinical study utilizing differential gene expression analysis in a murine model of CNS injury provided the strongest evidence to date for a specific signaling pathway involved in this compound's mechanism of action. This analysis revealed a significant modulation of genes associated with the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway following this compound administration.

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in the immune response. The pathway transmits signals from extracellular cytokine receptors to the nucleus, leading to the transcription of target genes, including those for inflammatory mediators.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Tt301 This compound (Hypothesized Target) Tt301->JAK Inhibition? Tt301->STAT Inhibition? Gene Pro-inflammatory Gene Expression DNA->Gene 6. Transcription

Fig. 1: Hypothesized modulation of the JAK-STAT pathway by this compound.

While the precise point of interaction of this compound within the JAK-STAT pathway has not been definitively identified, the gene expression data suggests that this compound may inhibit the signaling cascade, leading to a downstream reduction in the transcription of pro-inflammatory genes.

Experimental Methodologies

The following sections outline the general experimental protocols that would be employed to investigate the molecular targets of a compound like this compound. It is important to note that specific, detailed protocols for this compound are not available in the public domain.

Target Identification and Binding Assays

A crucial step in characterizing a drug's mechanism of action is to identify its direct molecular target and quantify the binding affinity.

Experimental Workflow for Target Identification:

Target_Identification_Workflow start Start: this compound affinity_chromatography Affinity Chromatography (this compound immobilized on beads) start->affinity_chromatography binding Binding of Target Proteins affinity_chromatography->binding cell_lysate Cell Lysate (e.g., activated microglia) cell_lysate->affinity_chromatography elution Elution of Bound Proteins binding->elution mass_spec Mass Spectrometry (Protein Identification) elution->mass_spec candidate_targets Candidate Molecular Targets mass_spec->candidate_targets validation Target Validation (e.g., SPR, ITC, Western Blot) candidate_targets->validation end Confirmed Molecular Target(s) validation->end

Fig. 2: A typical experimental workflow for identifying direct molecular targets.
  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a powerful technique to identify proteins that directly bind to a small molecule. This compound would be immobilized on a solid support (e.g., beads) and incubated with a lysate from a relevant cell type (e.g., activated microglia). Proteins that bind to this compound are then eluted and identified using mass spectrometry.

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): Once candidate targets are identified, these biophysical techniques can be used to confirm the direct interaction and to quantify the binding affinity (e.g., dissociation constant, KD).

Cellular and Functional Assays

To understand the functional consequences of this compound binding to its target, a variety of cellular assays are employed.

  • Microglia Activation Assays: Primary microglia or microglial cell lines (e.g., BV-2) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound. The levels of secreted cytokines (TNF-α, IL-1β, IL-10, etc.) in the cell culture supernatant are then measured using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Western Blot Analysis of Signaling Pathways: To investigate the effect on specific signaling pathways like JAK-STAT, cells would be treated with this compound and a stimulus. Cell lysates would then be analyzed by Western blot using antibodies specific for the phosphorylated (activated) forms of key signaling proteins (e.g., p-JAK, p-STAT). A reduction in the levels of these phosphorylated proteins would indicate an inhibitory effect of this compound on the pathway.

Summary of Quantitative Data

As of the date of this document, there is no publicly available quantitative data, such as IC50, Ki, or KD values, that definitively characterizes the binding of this compound to a specific molecular target. The primary characterization of this compound's potency is derived from cellular and in vivo studies measuring the downstream effects on cytokine production.

Conclusion

This compound represents a promising therapeutic agent for neurological disorders with a significant neuroinflammatory component. Its mechanism of action is distinct from many existing anti-inflammatory drugs, centering on the selective attenuation of pro-inflammatory cytokine overproduction. While the precise, direct molecular target of this compound is yet to be publicly disclosed, evidence strongly suggests the involvement of the JAK-STAT signaling pathway. Further research, likely involving target deconvolution studies and detailed biochemical and biophysical assays, will be necessary to fully elucidate the direct molecular interactions that underpin the beneficial pharmacological effects of this compound. This will not only provide a more complete understanding of this particular drug candidate but may also unveil novel therapeutic targets for the treatment of neuroinflammation.

References

The Effect of TT-301 on Interleukin-1 Beta: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

To the valued members of the research, scientific, and drug development communities, this document serves to address the inquiry into the effects of the compound designated TT-301 on the pro-inflammatory cytokine Interleukin-1 Beta (IL-1β).

Following a comprehensive review of publicly available scientific and medical literature, we must report that there is currently no direct evidence or published research detailing a specific interaction between a compound identified as this compound and Interleukin-1 Beta (IL-1β). Our investigation included searches for preclinical and clinical studies, mechanism of action analyses, and signaling pathway evaluations.

The search results did identify a compound named XTX301 , which is a tumor-activated form of Interleukin-12 (B1171171) (IL-12) , a distinct cytokine from IL-1β. XTX301 is designed to be activated by matrix metalloproteases within the tumor microenvironment to elicit a localized anti-tumor immune response.[1][2][3][4] Its mechanism is centered on the IL-12 signaling pathway, which involves the activation of STAT4 and the promotion of IFNγ signaling, leading to the recruitment and activation of immune cells.[1]

Additionally, a separate and distinct compound also designated This compound was identified in the context of central nervous system injury. This this compound was investigated as a potential microglial inhibitor in murine models of traumatic brain injury and intracerebral hemorrhage. The study demonstrated that this this compound reduced the presence of F4/80+ stained cells (a marker for macrophages and activated microglia) and was associated with improved neurological function. The study suggested the involvement of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway in its mechanism of action. However, this research did not investigate or report any effects of this this compound on Interleukin-1 Beta.

Understanding Interleukin-1 Beta and its Signaling

Interleukin-1β is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune system. It is produced as an inactive precursor, pro-IL-1β, in response to pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that are recognized by Toll-like receptors (TLRs). The activation and secretion of mature IL-1β are tightly regulated by a multi-protein complex known as the inflammasome.

The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is a key player in IL-1β processing. Upon activation, NLRP3 assembles with the adaptor protein ASC and pro-caspase-1, leading to the cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β into its mature, biologically active 17 kDa form, which is subsequently secreted from the cell.

Below is a generalized diagram of the NLRP3 inflammasome signaling pathway leading to the production of active IL-1β.

IL1B_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm TLR TLR NFkB NF-κB TLR->NFkB activates PAMPs_DAMPs PAMPs / DAMPs PAMPs_DAMPs->TLR binds pro_IL1B pro-IL-1β NFkB->pro_IL1B upregulates transcription NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene upregulates transcription active_IL1B Active IL-1β pro_IL1B->active_IL1B NLRP3 NLRP3 NLRP3_gene->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-caspase-1 pro_caspase1->Inflammasome caspase1 caspase-1 caspase1->pro_IL1B cleaves Inflammasome->caspase1 activates Secretion Secretion active_IL1B->Secretion is secreted

Caption: NLRP3 Inflammasome Activation and IL-1β Processing.

Conclusion

We recommend that researchers and drug development professionals seeking information on the modulation of IL-1β focus on compounds with established mechanisms of action targeting this pathway. Future research may uncover a role for a compound named this compound in IL-1β signaling, but at present, no such data is available. This document will be updated if and when relevant scientific information becomes available.

References

An In-depth Technical Guide to Tt-301 (MW-189): A Novel Neuroinflammatory Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Tt-301, also known as MW-189. This compound is an investigational small molecule that has garnered significant interest for its potential as a therapeutic agent in acute neurological injuries, such as traumatic brain injury (TBI) and intracerebral hemorrhage (ICH). This document consolidates key findings from preclinical and clinical research to serve as a valuable resource for professionals in the field of neuroscience and drug development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, central nervous system (CNS)-penetrant small molecule. Its chemical identity and key properties are summarized in the tables below.

Identifier Value
IUPAC Name 6-phenyl-4-(pyridin-4-yl)-3-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine
Synonyms MW-189, MW01-6-189WH
CAS Number 886208-76-0 (free base)
Chemical Formula C23H21N7
Molecular Weight 395.47 g/mol
SMILES C1=CC=C(C=C1)C2=C(C=NN=C2N3CCN(CC3)C4=NC=CC=N4)C5=CC=NC=C5
Property Value Citation
Appearance Solid powder
Solubility Soluble in DMSO
Storage Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term
Shelf Life >2 years if stored properly

Mechanism of Action and Signaling Pathways

This compound is characterized as a cytokine inhibitor and a modulator of glial cell activity.[1] Its primary mechanism of action involves the attenuation of excessive pro-inflammatory cytokine production, a key contributor to secondary injury cascades in acute brain trauma.

Modulation of the JAK-STAT Signaling Pathway

Preclinical studies have implicated the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway in the therapeutic effects of this compound.[1] This pathway is a critical regulator of inflammatory responses. While the precise molecular targets of this compound within the JAK-STAT cascade are still under investigation, it is hypothesized that this compound modulates the phosphorylation or activity of key components in this pathway, leading to a downstream reduction in the transcription of pro-inflammatory genes.

JAK-STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Part 1 Part 2 Cytokine->Receptor:p1 Binding JAK JAK Receptor:p2->JAK Recruitment pJAK p-JAK (Active) JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Transcription Pro-inflammatory Gene Transcription pSTAT_dimer->Gene_Transcription Nuclear Translocation This compound This compound (MW-189) This compound->Inhibition Modulation (Specific target under investigation)

Hypothesized Modulation of the JAK-STAT Pathway by this compound.
Impact on Cytokine Profile

This compound has been shown to selectively attenuate the overproduction of pro-inflammatory cytokines induced by stressors. A pilot pharmacodynamic study in healthy volunteers demonstrated that administration of this compound resulted in lower plasma levels of the pro-inflammatory cytokine TNF-α and higher levels of the anti-inflammatory cytokine IL-10 compared to placebo.[2]

Preclinical and Clinical Development

This compound has undergone preclinical evaluation in animal models of acute brain injury and has progressed to human clinical trials.

Preclinical Efficacy

In murine models of traumatic brain injury and intracerebral hemorrhage, administration of this compound was associated with:

  • Reduced microglial activation.[1]

  • Improved neurological function, as assessed by Rotorod and Morris water maze tests.[1]

  • A reduction in cerebral edema following intracerebral hemorrhage.

Clinical Trials

First-in-human, randomized, double-blind, placebo-controlled Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending intravenous doses of this compound in healthy adult volunteers.

Key Findings:

  • Safety and Tolerability: this compound was found to be safe and well-tolerated in single and multiple doses up to 0.25 mg/kg. The most common drug-related adverse event was infusion-site reactions, which were likely related to the acidity of the drug solution.

  • Pharmacokinetics: Pharmacokinetic analysis revealed dose-proportional increases in plasma concentrations of this compound after single or multiple doses, with approximately linear kinetics and no significant drug accumulation. Steady state was achieved by the third dose in all dosing cohorts.

A Phase 2a clinical trial, known as the Biomarker and Edema Attenuation in IntraCerebral Hemorrhage (BEACH) trial, is currently underway to evaluate the safety, tolerability, and potential efficacy of this compound in patients with acute nontraumatic intracerebral hemorrhage.

Experimental Protocols

Phase 1 Clinical Trial Protocol

The following provides a general overview of the methodology employed in the Phase 1 clinical trials of this compound.

Phase1_Trial_Workflow Screening Healthy Adult Volunteers (Screening for Eligibility) Randomization Randomization (Double-Blind, Placebo-Controlled) Screening->Randomization Dosing Single or Multiple Ascending Intravenous Doses of this compound or Placebo Randomization->Dosing Monitoring Monitoring for Safety and Tolerability (Adverse Events, Vital Signs, ECGs, Labs) Dosing->Monitoring PK_Analysis Pharmacokinetic Analysis (Plasma Concentration of this compound) Dosing->PK_Analysis PD_Study Pilot Pharmacodynamic Study (Endotoxin Challenge and Cytokine Measurement) Dosing->PD_Study Data_Analysis Data Analysis and Reporting Monitoring->Data_Analysis PK_Analysis->Data_Analysis PD_Study->Data_Analysis

Workflow of the Phase 1 Clinical Trials for this compound.

Methodology Summary:

  • Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.

  • Participants: Healthy adult volunteers.

  • Intervention: Intravenous administration of this compound at escalating doses or a matching placebo.

  • Primary Outcome Measures: Safety and tolerability, assessed through the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

  • Secondary Outcome Measures: Pharmacokinetic parameters of this compound in plasma.

  • Exploratory Endpoints: A pilot pharmacodynamic study involving a low-dose endotoxin (B1171834) challenge to induce a systemic inflammatory response and measure the effect of this compound on plasma cytokine levels.

Phase 2a "BEACH" Clinical Trial Protocol

The BEACH trial is a first-in-patient study designed to build upon the findings of the Phase 1 trials.

Methodology Summary:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2a trial.

  • Participants: Patients with acute nontraumatic intracerebral hemorrhage.

  • Intervention: Intravenous administration of this compound (0.25 mg/kg) or placebo (saline) twice daily for up to 5 days.

  • Primary Outcome Measures: Safety and tolerability of this compound in the patient population.

  • Secondary and Exploratory Outcome Measures:

    • Pharmacokinetic profile of this compound in patients.

    • Effects on perihematomal edema.

    • Changes in plasma and cerebrospinal fluid (if available) inflammatory and neuronal injury biomarkers.

    • Functional outcomes at various time points post-treatment.

Summary and Future Directions

This compound (MW-189) is a promising small molecule drug candidate with a novel mechanism of action targeting neuroinflammation. Its ability to modulate glial cell activation and selectively reduce the production of pro-inflammatory cytokines, potentially through the JAK-STAT pathway, makes it a compelling candidate for the treatment of acute neurological injuries. The favorable safety, tolerability, and pharmacokinetic profiles observed in Phase 1 clinical trials support its continued development. The ongoing Phase 2a BEACH trial will provide crucial insights into the therapeutic potential of this compound in patients with intracerebral hemorrhage and will inform the design of future pivotal efficacy studies. Further research is warranted to fully elucidate the specific molecular targets of this compound within the JAK-STAT signaling cascade and to explore its therapeutic utility in a broader range of neuroinflammatory conditions.

References

The Potential of TT-301 in Traumatic Brain Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Novel Neuroinflammatory Modulator TT-301 (MW189) for Researchers and Drug Development Professionals

Traumatic Brain Injury (TBI) initiates a complex neuroinflammatory cascade that contributes significantly to secondary injury and long-term neurological deficits. A promising therapeutic candidate, this compound (also known as MW189), has emerged as a potent, brain-penetrant small molecule that selectively attenuates the overproduction of proinflammatory cytokines by activated microglia. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and proposed mechanism of action for this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is a novel central nervous system (CNS)-penetrant compound designed to inhibit the activation of glial cells, which are the primary mediators of the brain's innate immune response. Following TBI, microglia become activated and release a surge of proinflammatory cytokines, leading to neuronal damage, cerebral edema, and cognitive dysfunction. This compound selectively suppresses this injury-induced overproduction of cytokines, aiming to restore glial signaling pathways toward homeostasis.

Gene expression profiling in preclinical models treated with this compound has implicated the involvement of the Janus kinase-Signal Transducer and Activator of Transcription (JAK/STAT) pathway in its mechanism of action.[1] However, studies also indicate that its pharmacological activity is independent of the p38 mitogen-activated protein kinase (MAPK) pathway, distinguishing it from other anti-inflammatory compounds.[2]

Preclinical Efficacy in Traumatic Brain Injury Models

The most significant preclinical evidence for this compound's potential in TBI comes from a study utilizing a murine Controlled Cortical Impact (CCI) model. This study demonstrated that post-injury administration of this compound led to substantial improvements in both histological and functional outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary preclinical TBI study.

Table 1: Histological and Functional Outcomes in a Murine TBI Model

Outcome MeasureTreatment GroupResultTime PointStatistical Significance
Microglial Activation (F4/80+ staining)This compoundReduction in staining1 and 10 days post-injuryNot specified
Vestibulomotor Function (Rotorod)This compound52.7% improvement vs. vehicleDay 7 post-injuryP < 0.05
Neurocognitive Function (Morris Water Maze Latencies)This compound232.5% improvement vs. vehicle4 weeks post-injuryP < 0.05

Data sourced from Sauerbeck et al., Anesthesiology, 2012.[1]

Table 2: Phase 1 Clinical Trial Pharmacodynamic Effects (Healthy Volunteers with Endotoxin Challenge)

BiomarkerTreatment GroupResult
Tumor Necrosis Factor-alpha (TNF-α)MW189 (this compound)Lower levels compared to placebo
Interleukin-10 (IL-10)MW189 (this compound)Higher levels compared to placebo

Data sourced from a Phase 1 study of MW189 in healthy volunteers.[2][3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols used in the key preclinical TBI study.

Controlled Cortical Impact (CCI) Model

The CCI model is a widely used and highly reproducible method for inducing a focal TBI.

  • Animal Preparation: Adult male mice are anesthetized. The head is shaved and mounted in a stereotaxic frame. A midline incision is made to expose the skull.

  • Craniotomy: A craniotomy of a specific diameter (e.g., 4-5 mm) is performed over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.

  • Impact Induction: A pneumatic or electromagnetic impactor piston with a defined tip diameter is angled vertically to the cortical surface. The impact is delivered with precise, pre-set parameters for velocity, depth of cortical deformation, and dwell time.

  • Post-operative Care: After impact, the surgical site is closed. The animal is removed from the stereotaxic frame and allowed to recover on a warming pad. Analgesics are administered for post-operative pain.

Drug Administration Protocol
  • Compound: this compound or a saline vehicle control.

  • Administration: The compound is administered following the traumatic brain injury.

  • Dosing Schedule: The initial dose is followed by subsequent doses for four consecutive days. The exact dosage and route of administration (e.g., intravenous, intraperitoneal) would be detailed in the full study publication.

Rotorod Test for Vestibulomotor Function

This test assesses motor coordination and balance.

  • Apparatus: A rotating rod that can accelerate over a set period.

  • Procedure: Mice are placed on the stationary rod. The rod then begins to rotate, gradually accelerating (e.g., from 4 to 40 rpm) over a period of minutes.

  • Measurement: The latency to fall from the rod is recorded for each mouse. Multiple trials are typically conducted over several days post-injury.

Morris Water Maze (MWM) for Neurocognitive Function

The MWM is a classic test for spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

  • Acquisition Phase: Mice are placed in the pool from different starting positions and must learn the location of the hidden platform using the external visual cues. The time taken to find the platform (escape latency) is recorded over several days of training.

  • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Visualizing the Molecular Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound in Neuroinflammation

The following diagram illustrates the proposed mechanism by which TBI leads to neuroinflammation and how this compound intervenes. TBI triggers the activation of microglia, which in turn activates the JAK/STAT signaling pathway, leading to the transcription and release of proinflammatory cytokines like TNF-α and IL-1β. This compound is hypothesized to inhibit one or more steps in this cascade, reducing cytokine production and subsequent neuronal damage.

TBI_Pathway cluster_TBI Traumatic Brain Injury Event cluster_Cellular Cellular Response cluster_Outcome Pathophysiological Outcome TBI Initial Mechanical Injury Microglia Microglia Activation TBI->Microglia triggers CytokineReceptor Cytokine Receptor Microglia->CytokineReceptor activates via cytokine release JAK JAK Activation CytokineReceptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Nucleus Nucleus STAT->Nucleus translocates to Cytokines Proinflammatory Cytokines (TNF-α, IL-1β, etc.) Nucleus->Cytokines promotes transcription Neuroinflammation Neuroinflammation & Neuronal Damage Cytokines->Neuroinflammation leads to TT301 This compound (MW189) TT301->Microglia Inhibits TT301->JAK Potentially Inhibits

Caption: Proposed mechanism of this compound in mitigating TBI-induced neuroinflammation.

Preclinical TBI Research Workflow

This diagram outlines the logical flow of a typical preclinical study investigating a novel therapeutic for TBI, from injury induction to final data analysis.

TBI_Workflow cluster_induction Injury & Treatment cluster_assessment Outcome Assessment cluster_analysis Analysis & Conclusion Induction TBI Induction (Controlled Cortical Impact) Grouping Randomization into Groups (this compound vs. Vehicle) Induction->Grouping Treatment Drug Administration (Post-injury for 5 days) Grouping->Treatment Motor Short-term Motor Testing (Rotorod) Treatment->Motor Histo Histological Analysis (Microglial Staining) Treatment->Histo Cognitive Long-term Cognitive Testing (Morris Water Maze) Treatment->Cognitive Analysis Statistical Analysis (Compare outcomes between groups) Motor->Analysis Histo->Analysis Cognitive->Analysis Conclusion Conclusion on Efficacy & Mechanism Analysis->Conclusion

Caption: Standard workflow for preclinical evaluation of this compound in a TBI model.

References

Early Research Findings on Tt-301: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tt-301 is an investigational small molecule drug candidate that has been evaluated for its potential therapeutic effects in the context of acute neurological injury. Early preclinical research suggests that this compound functions as a microglial inhibitor, thereby modulating neuroinflammatory responses. This document provides a detailed summary of the initial research findings, including quantitative data from animal models, experimental methodologies, and the proposed mechanism of action.

Quantitative Data from Preclinical Studies

The primary preclinical evaluation of this compound was conducted in murine models of traumatic brain injury (TBI) and intracerebral hemorrhage (ICH). The studies aimed to assess the impact of this compound on neuroinflammation, neuronal viability, and functional outcomes.[1]

Table 1: Effects of this compound on Functional Neurological Outcomes in Murine Models [1]

Model Assessment Metric This compound Treated Group Improvement Sample Size (n) P-value
Traumatic Brain InjuryVestibulomotor FunctionRotorod Performance (by day 7)52.7%12< 0.05
Traumatic Brain InjuryNeurocognitive FunctionMorris Water Maze Latencies232.5%12< 0.05
Intracerebral HemorrhageVestibulomotor FunctionRotorod Performance39.6%12< 0.05

Table 2: Histological and Physiological Effects of this compound [1]

Model Assessment Metric Observation in this compound Treated Group Time Points Sample Size (n)
Traumatic Brain InjuryMicroglial ActivationF4/80+ StainingReduction1 and 10 days post-injury6
Intracerebral HemorrhageCerebral Edema-Reduction (independent of hematoma volume)-12

Experimental Protocols

The following methodologies were employed in the key preclinical studies to evaluate the efficacy of this compound.

1. Animal Models of Acute Neurological Injury: [1]

  • Traumatic Brain Injury (TBI): A controlled cortical impact model was utilized to induce a standardized brain injury in adult mice.

  • Intracerebral Hemorrhage (ICH): ICH was induced by collagenase injection into the brain parenchyma of adult mice.

2. This compound Administration: [1]

  • This compound or a saline vehicle was administered to the mice following the induction of either TBI or ICH.

  • Subsequent doses were administered for four consecutive days.

3. Assessment of Functional Outcomes:

  • Rotorod Test: This test was used to assess short-term vestibulomotor function. Mice were placed on a rotating rod, and the latency to fall was recorded.

  • Morris Water Maze: This test was employed to evaluate long-term neurocognitive impairment, specifically spatial learning and memory. The time taken for mice to locate a hidden platform in a pool of water was measured.

4. Histological Analysis:

  • Immunohistochemistry: Brain tissue was stained for F4/80, a marker for activated microglia and macrophages, to assess the level of neuroinflammation at 1, 10, and 28 days post-injury.

5. Gene Expression Analysis:

  • Differential gene expression profiling was conducted on brain tissue from this compound treated and vehicle-treated mice to identify the molecular pathways affected by the treatment. Hierarchical cluster analysis was used to analyze the data.

Mechanism of Action and Signaling Pathways

This compound is characterized as a microglial inhibitor. DrugBank also identifies it as an inhibitor of Interleukin-1 beta. The preclinical studies suggest that its therapeutic effects are mediated through the modulation of neuroinflammatory responses.

Differential gene expression analysis in the brains of mice treated with this compound implicated the involvement of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway . This pathway is a critical signaling cascade in the regulation of immune and inflammatory responses.

Below is a diagram illustrating the proposed high-level mechanism of action for this compound.

Tt301_Mechanism_of_Action cluster_injury Acute Brain Injury (TBI/ICH) cluster_pathway Neuroinflammatory Cascade cluster_intervention This compound Intervention Injury Neuronal Damage & Microglial Activation Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) Injury->Cytokines releases JAK_STAT JAK-STAT Pathway Cytokines->JAK_STAT activates Inflammation Secondary Neuronal Injury & Functional Deficits JAK_STAT->Inflammation leads to Tt301 This compound Tt301->Cytokines inhibits Tt301->JAK_STAT modulates Tt301_Experimental_Workflow cluster_model Injury Induction cluster_treatment Treatment cluster_assessment Outcome Assessment TBI Traumatic Brain Injury (Controlled Cortical Impact) Treatment This compound or Saline Administration (for 5 consecutive days) TBI->Treatment ICH Intracerebral Hemorrhage (Collagenase Injection) ICH->Treatment Functional Functional Tests (Rotorod, Morris Water Maze) Treatment->Functional Histological Histological Analysis (F4/80+ Staining) Treatment->Histological Gene Gene Expression Profiling Treatment->Gene

References

The Impact of TT-301 on Neuronal Viability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic potential of TT-301 in promoting neuronal viability following acute central nervous system (CNS) injury. This compound, a microglial inhibitor, has demonstrated significant efficacy in preclinical models of traumatic brain injury (TBI) and intracerebral hemorrhage (ICH). This document outlines the quantitative effects of this compound on functional neurologic outcomes, details the experimental protocols used to assess its impact, and illustrates the key signaling pathways and experimental workflows.

Data Presentation

The administration of this compound has been shown to yield substantial improvements in both motor and cognitive functions post-injury. The following tables summarize the key quantitative findings from murine models, demonstrating the neuroprotective effects of this compound.

Table 1: Effect of this compound on Vestibulomotor Function (Rotorod Test)

Injury ModelTreatment GroupPerformance ImprovementTime PointSignificance
Traumatic Brain InjuryThis compound52.7%Day 7 post-injuryP < 0.05
Intracerebral HemorrhageThis compound39.6%Not SpecifiedP < 0.05

Table 2: Effect of this compound on Long-Term Neurocognitive Function (Morris Water Maze)

Injury ModelTreatment GroupPerformance Improvement (Reduced Latency)Time PointSignificance
Traumatic Brain InjuryThis compound232.5%4 weeks post-injuryP < 0.05

Table 3: Histologic Assessment of Microglial Activation (F4/80+ Staining)

Injury ModelTreatment GroupOutcomeTime Points of Significant Reduction
Traumatic Brain InjuryThis compoundReduction in F4/80+ stainingDay 1 and Day 10 post-injury

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's impact on neuronal viability and function.

Animal Models of CNS Injury
  • Traumatic Brain Injury (TBI): A controlled cortical impact device is utilized to induce a standardized TBI in adult mice. The impact parameters (e.g., velocity, depth, and dwell time) are precisely controlled to ensure reproducible injuries.

  • Intracerebral Hemorrhage (ICH): ICH is induced by the stereotactic injection of collagenase into the brain parenchyma. This enzymatic digestion of the blood-brain barrier leads to a localized hemorrhage, mimicking the clinical condition.

This compound Administration
  • Dosage and Route: this compound or a saline vehicle is administered to the mice following the induction of either TBI or ICH.

  • Treatment Schedule: The initial dose is administered shortly after the injury, followed by four subsequent daily doses.

Assessment of Neuronal Viability and Function
  • Histologic Assessment of Microglial Activation:

    • Tissue Preparation: At designated time points post-injury (1, 10, and 28 days), mice are euthanized, and brain tissue is collected. The tissue is fixed, embedded in paraffin, and sectioned for immunohistochemical analysis.

    • F4/80 Staining: Brain sections are stained with an antibody targeting the F4/80 antigen, a marker for microglia and macrophages. The density of F4/80-positive cells is quantified to assess the level of microglial activation.

  • Vestibulomotor Function (Rotorod Test):

    • Apparatus: An accelerating rotarod apparatus is used to assess motor coordination and balance.

    • Procedure: Mice are placed on the rotating rod, which gradually increases in speed. The latency to fall from the rod is recorded.

    • Testing Schedule: This test is typically performed at multiple time points during the first week following the injury to assess short-term functional deficits and recovery.

  • Long-Term Neurocognitive Function (Morris Water Maze):

    • Apparatus: A circular pool is filled with opaque water, and a hidden escape platform is submerged just below the surface. Visual cues are placed around the pool to aid in spatial navigation.

    • Procedure: Mice are placed in the pool and must use the visual cues to locate the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials.

    • Testing Schedule: This test is conducted at a later time point, typically four weeks post-injury, to evaluate long-term spatial learning and memory.

Gene Expression Analysis
  • Sample Collection: Brain tissue from this compound and vehicle-treated mice is collected.

  • Analysis: Differential gene expression profiling is performed to identify the molecular pathways affected by this compound treatment. Hierarchical cluster analysis is used to identify patterns of gene expression changes.

Mandatory Visualization

Signaling Pathway

The neuroprotective effects of this compound are associated with the modulation of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway, a key signaling cascade in neuroinflammatory responses.

TT301_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Microglial_Receptor Microglial Receptor This compound->Microglial_Receptor Inhibits Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Microglial_Receptor->JAK Inhibits Activation Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates Inflammation Neuroinflammation Gene_Transcription->Inflammation Neuronal_Injury Neuronal Injury Inflammation->Neuronal_Injury

Caption: Proposed mechanism of this compound action via inhibition of the JAK-STAT pathway.

Experimental Workflow

The following diagram illustrates the workflow of the preclinical studies evaluating this compound.

TT301_Experimental_Workflow cluster_injury Injury Induction cluster_treatment Treatment cluster_assessment Assessment TBI Traumatic Brain Injury (Controlled Cortical Impact) TT301_Admin This compound Administration (Post-injury + 4 days) TBI->TT301_Admin Vehicle_Admin Vehicle (Saline) Administration TBI->Vehicle_Admin ICH Intracerebral Hemorrhage (Collagenase Injection) ICH->TT301_Admin ICH->Vehicle_Admin Short_Term Short-Term Functional Assessment (Rotorod - Day 1-7) TT301_Admin->Short_Term Long_Term Long-Term Cognitive Assessment (Morris Water Maze - 4 weeks) TT301_Admin->Long_Term Histology Histological Analysis (F4/80 Staining - Day 1, 10, 28) TT301_Admin->Histology Gene_Expression Gene Expression Profiling TT301_Admin->Gene_Expression Vehicle_Admin->Short_Term Vehicle_Admin->Long_Term Vehicle_Admin->Histology Vehicle_Admin->Gene_Expression

Methodological & Application

Application Notes and Protocols for Tt-301 (MW-189) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Tt-301 (also known as MW-189), a novel small molecule cytokine inhibitor, in a laboratory environment. This compound has shown potential in modulating neuroinflammatory responses, making it a compound of interest for research in traumatic brain injury (TBI), intracerebral hemorrhage (ICH), and other neuroinflammatory conditions.

1. Compound Information

PropertyValue
Synonyms MW-189, this compound
Chemical Name 6-phenyl-4-(pyridin-4-yl)-3-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine
Molecular Formula C23H21N7[1]
Molecular Weight 395.47 g/mol [1]
Mechanism of Action Cytokine inhibitor, glial cell inhibitor; modulates neuroinflammation, in part through the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[2]
Solubility Soluble in DMSO.[1]
Storage Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1]

2. In Vitro Applications & Protocols

This compound can be used in various in vitro assays to characterize its anti-inflammatory and neuroprotective effects.

2.1. Assessment of Anti-inflammatory Activity in Microglia

This protocol describes how to assess the ability of this compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Experimental Protocol: Cytokine Release Assay

  • Cell Culture: Culture BV2 microglial cells or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Plating: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an ELISA or a multiplex bead-based immunoassay according to the manufacturer's instructions.

2.2. Investigation of the JAK-STAT Signaling Pathway

This protocol outlines the use of Western blotting to determine if this compound inhibits the phosphorylation of key proteins in the JAK-STAT pathway in activated microglia.

Experimental Protocol: Western Blot for JAK-STAT Pathway

  • Cell Culture and Treatment: Culture and treat microglial cells with this compound and LPS as described in the cytokine release assay protocol (steps 1-4), using a 6-well plate format with a higher cell density (e.g., 1 x 10^6 cells/well).

  • Cell Lysis: After a shorter incubation period (e.g., 15-60 minutes) post-LPS stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK2 and STAT3 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

3. In Vivo Applications & Protocols

This compound has been evaluated in murine models of acute brain injury. The following protocols provide a framework for such studies.

3.1. Murine Model of Traumatic Brain Injury (Weight-Drop Model)

This model induces a closed-head injury to assess the neuroprotective effects of this compound.

Experimental Protocol: TBI Model

  • Anesthesia: Anesthetize adult male C57BL/6 mice with isoflurane (B1672236) or an intraperitoneal injection of a suitable anesthetic.

  • Injury Induction: Place the anesthetized mouse on a platform. Position a weight (e.g., 250g) at a specific height (e.g., 2 cm) above the exposed skull (midline incision to expose the skull is performed). Release the weight to induce the injury. Sham-operated animals undergo the same procedure without the weight drop.

  • This compound Administration: Administer this compound or a vehicle control intravenously (e.g., via tail vein injection) at a specified time point post-injury (e.g., 15 minutes) and continue for a set duration (e.g., once daily for four subsequent days).

  • Behavioral Assessment: Conduct behavioral tests such as the Rotarod test for motor coordination and the Morris water maze for learning and memory at various time points post-injury.

  • Histological and Molecular Analysis: At the end of the experiment, perfuse the animals and collect the brains for histological analysis (e.g., immunofluorescence for microglial activation markers like Iba1 or F4/80) and molecular analysis (e.g., cytokine levels, Western blotting for signaling pathways).

3.2. Murine Model of Intracerebral Hemorrhage (Collagenase Model)

This model mimics a hemorrhagic stroke to evaluate the therapeutic potential of this compound.

Experimental Protocol: ICH Model

  • Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and place it in a stereotaxic frame. Create a burr hole over the striatum.

  • Collagenase Injection: Slowly inject a small volume of bacterial collagenase (e.g., 0.075 units in 0.5 µL of saline) into the striatum. The collagenase will disrupt blood vessels, leading to a localized hemorrhage.

  • This compound Administration: Administer this compound or vehicle as described in the TBI model.

  • Assessment: Evaluate neurological deficits, edema formation, and inflammatory markers as described for the TBI model.

4. Data Presentation

Quantitative Data Summary from Preclinical and Clinical Studies

ParameterModel/SystemTreatmentResultReference
Vestibulomotor Function Murine TBI ModelThis compound52.7% improvement in Rotarod performance by day 7.
Cognitive Function Murine TBI ModelThis compound232.5% improvement in Morris water maze latencies.
Neurological Function Murine ICH ModelThis compound39.6% improvement in Rotarod performance.
Microglial Activation Murine TBI ModelThis compoundReduction in F4/80+ staining at 1 and 10 days post-injury.
Pharmacodynamics Healthy Human Volunteers (endotoxin challenge)Single IV dose of MW-189Lower levels of TNF-α and higher levels of IL-10 compared to placebo.
Pharmacokinetics Healthy Human VolunteersSingle and multiple ascending IV doses of MW-189Dose-proportional increases in plasma concentrations with approximately linear kinetics. Steady state achieved by dose 3.

5. Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Tt301_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Pro-inflammatory\nCytokine Genes Pro-inflammatory Cytokine Genes pSTAT->Pro-inflammatory\nCytokine Genes Translocates to nucleus and activates transcription This compound This compound This compound->JAK Inhibits

Figure 1: Proposed mechanism of action of this compound on the JAK-STAT signaling pathway.

TBI_Experimental_Workflow Anesthesia Anesthesia TBI Induction\n(Weight-Drop) TBI Induction (Weight-Drop) Anesthesia->TBI Induction\n(Weight-Drop) This compound or Vehicle\nAdministration (IV) This compound or Vehicle Administration (IV) TBI Induction\n(Weight-Drop)->this compound or Vehicle\nAdministration (IV) Behavioral Testing\n(Rotarod, Morris Water Maze) Behavioral Testing (Rotarod, Morris Water Maze) This compound or Vehicle\nAdministration (IV)->Behavioral Testing\n(Rotarod, Morris Water Maze) Tissue Collection\n(Brain) Tissue Collection (Brain) Behavioral Testing\n(Rotarod, Morris Water Maze)->Tissue Collection\n(Brain) Histological & Molecular\nAnalysis Histological & Molecular Analysis Tissue Collection\n(Brain)->Histological & Molecular\nAnalysis

Figure 2: Experimental workflow for in vivo evaluation of this compound in a TBI model.

Cytokine_Release_Assay_Workflow Plate Microglia Plate Microglia Pre-treat with this compound Pre-treat with this compound Plate Microglia->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate (24h) Incubate (24h) Stimulate with LPS->Incubate (24h) Collect Supernatant Collect Supernatant Incubate (24h)->Collect Supernatant Quantify Cytokines (ELISA) Quantify Cytokines (ELISA) Collect Supernatant->Quantify Cytokines (ELISA)

Figure 3: Workflow for the in vitro cytokine release assay.

References

Application Notes and Protocols for Administering Tt-301 in Traumatic Brain Injury Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Tt-301, a potential microglial inhibitor, in preclinical traumatic brain injury (TBI) research. This compound has shown promise in mitigating neuroinflammation and improving functional outcomes in murine models of acute brain injury.[1]

Introduction to this compound

This compound is a novel small molecule that acts as a microglial inhibitor, targeting the neuroinflammatory cascade that contributes to secondary injury following TBI.[1] By modulating microglial activation, this compound aims to reduce the production of pro-inflammatory cytokines, thereby protecting against neuronal damage and promoting functional recovery.[1] Preclinical studies suggest that this compound may improve both motor and cognitive deficits associated with TBI.[1][2]

Mechanism of Action

This compound is believed to exert its neuroprotective effects by inhibiting the activation of microglia, the resident immune cells of the central nervous system. Following a traumatic insult, microglia become activated and release a barrage of inflammatory mediators. This neuroinflammatory response, while intended to be protective, can lead to a cycle of further cell death and tissue damage.

Differential gene expression analyses in preclinical models have implicated the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway in the mechanism of action of this compound. The JAK-STAT pathway is a critical signaling cascade that regulates inflammatory responses. By modulating this pathway, this compound may suppress the production of downstream inflammatory effectors.

Tt301_Mechanism_of_Action cluster_0 Traumatic Brain Injury (TBI) cluster_1 Microglial Activation & Neuroinflammation cluster_2 JAK-STAT Signaling Pathway cluster_3 This compound Intervention cluster_4 Cellular & Functional Outcomes TBI TBI Event Microglia Microglia Activation TBI->Microglia Cytokines Pro-inflammatory Cytokine Release Microglia->Cytokines JAK Janus Kinase (JAK) Activation Cytokines->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Transcription Gene Transcription (Inflammatory Mediators) STAT->Transcription SecondaryInjury Secondary Neuronal Injury Transcription->SecondaryInjury Tt301 This compound Tt301->JAK Inhibition Tt301->SecondaryInjury Reduction FunctionalDeficits Motor & Cognitive Deficits Tt301->FunctionalDeficits Improvement SecondaryInjury->FunctionalDeficits

Figure 1: Proposed mechanism of action for this compound in TBI.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study investigating the efficacy of this compound in a murine model of TBI.

Table 1: Effect of this compound on Motor Function (Rotorod Test)

Time PointVehicle-Treated (Latency in seconds)This compound-Treated (Latency in seconds)% Improvement with this compound
Day 7 post-TBIMean value not specifiedMean value not specified52.7%

Table 2: Effect of this compound on Cognitive Function (Morris Water Maze)

Time PointVehicle-Treated (Latency to find platform)This compound-Treated (Latency to find platform)% Improvement with this compound
4 weeks post-TBIMean value not specifiedMean value not specified232.5%

Table 3: Effect of this compound on Microglial Activation (F4/80+ Staining)

Time PointVehicle-TreatedThis compound-TreatedObservation
Day 1 post-TBIIncreased stainingReduced stainingSignificant reduction
Day 10 post-TBIIncreased stainingReduced stainingSignificant reduction
Day 28 post-TBIStaining returned to baselineStaining returned to baselineNo significant difference

Experimental Protocols

The following protocols provide a detailed methodology for key experiments involved in studying the effects of this compound in a TBI model.

This compound Administration Protocol

Objective: To administer this compound to mice following traumatic brain injury.

Materials:

  • This compound

  • Sterile Saline (0.9% NaCl)

  • Syringes and needles for administration

Procedure:

  • Formulation: Prepare the this compound solution in sterile saline. The concentration should be calculated to deliver the desired dose (e.g., 1 mg/kg) based on the average weight of the mice.

  • Administration: Administer this compound or saline (vehicle control) to the mice. The first dose should be given shortly after the induction of TBI.

  • Dosing Regimen: Continue daily administration for a total of five consecutive days.

  • Route of Administration: The specific route of administration (e.g., intraperitoneal, intravenous) should be consistent across all animals in the study.

Controlled Cortical Impact (CCI) Model of TBI

Objective: To induce a reproducible traumatic brain injury in mice.

Materials:

  • CCI device (pneumatic or electromagnetic)

  • Stereotaxic frame

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (scalpel, drill, forceps)

  • Bone wax

  • Sutures or surgical clips

Procedure:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent and secure it in a stereotaxic frame.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a high-speed drill, taking care not to damage the underlying dura mater.

  • Impact: Position the CCI impactor tip perpendicular to the dural surface. Induce the cortical impact at a defined velocity and depth.

  • Closure: Control any bleeding and close the incision with sutures or surgical clips.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for recovery.

Rotorod Test for Motor Function

Objective: To assess motor coordination and balance in mice.

Materials:

  • Rotarod apparatus

Procedure:

  • Acclimation: Acclimate the mice to the testing room and the rotarod apparatus before the test day.

  • Training: Train the mice on the rotarod at a constant speed for a set duration on the days leading up to the TBI.

  • Testing: Place the mouse on the rotating rod, which gradually accelerates.

  • Data Collection: Record the latency to fall from the rod for each mouse.

  • Trials: Perform multiple trials for each mouse at each time point (e.g., daily for 7 days post-TBI) and average the results.

Morris Water Maze for Cognitive Function

Objective: To assess spatial learning and memory in mice.

Materials:

  • Circular water tank

  • Escape platform

  • Water opacifier (e.g., non-toxic white paint)

  • Video tracking system

Procedure:

  • Setup: Fill the tank with water and make it opaque. Place a hidden escape platform just below the water surface.

  • Acquisition Phase: Place the mouse in the water at different starting locations and allow it to find the hidden platform. Guide the mouse to the platform if it fails to find it within a set time.

  • Probe Trial: After the acquisition phase, remove the platform and allow the mouse to swim freely for a set duration.

  • Data Collection: Use a video tracking system to record the latency to find the platform during the acquisition phase and the time spent in the target quadrant during the probe trial.

  • Testing Schedule: Conduct the Morris water maze test at a later time point post-TBI (e.g., 4 weeks) to assess long-term cognitive function.

Immunohistochemistry for F4/80 Staining

Objective: To visualize and quantify microglial activation in brain tissue.

Materials:

  • Microscope slides

  • Primary antibody (anti-F4/80)

  • Secondary antibody (fluorescently labeled)

  • Blocking solution

  • Mounting medium with DAPI

Procedure:

  • Tissue Preparation: Perfuse the mice and collect the brains. Fix the brains in paraformaldehyde and prepare cryosections.

  • Staining:

    • Wash the sections and block non-specific binding.

    • Incubate with the primary anti-F4/80 antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain with DAPI to visualize cell nuclei.

  • Imaging: Mount the slides and capture fluorescent images using a confocal or fluorescence microscope.

  • Quantification: Analyze the images to quantify the area of F4/80-positive staining as a measure of microglial activation.

Experimental_Workflow cluster_TBI TBI Induction cluster_Treatment Treatment Administration cluster_Assessment Functional & Histological Assessment cluster_Analysis Data Analysis TBI Controlled Cortical Impact (CCI) Injury Treatment This compound or Vehicle Administration (Daily for 5 days) TBI->Treatment Rotorod Rotorod Test (Days 1-7 post-TBI) Treatment->Rotorod MWM Morris Water Maze (4 weeks post-TBI) Treatment->MWM Histology Immunohistochemistry (F4/80 Staining) (Days 1, 10, 28 post-TBI) Treatment->Histology Analysis Quantitative Analysis of Motor Function, Cognitive Function, & Microglial Activation Rotorod->Analysis MWM->Analysis Histology->Analysis

Figure 2: Experimental workflow for this compound studies in TBI.

References

Application Notes and Protocols for In Vivo Studies of TT-301

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT-301 is a small molecule inhibitor of microglial activation that has demonstrated therapeutic potential in preclinical models of acute central nervous system (CNS) injury. By modulating neuroinflammatory responses, this compound has been shown to improve functional outcomes in murine models of traumatic brain injury (TBI) and intracerebral hemorrhage (ICH). These application notes provide a comprehensive overview of the dosage and administration of this compound for in vivo studies, based on currently available preclinical data. The provided protocols and diagrams are intended to serve as a guide for researchers designing and executing in vivo experiments with this compound.

Mechanism of Action

This compound is characterized as a potential microglial inhibitor.[1] Studies have indicated that its therapeutic effects are associated with the modulation of neuroinflammatory pathways. Specifically, differential gene expression analysis in preclinical models has implicated the involvement of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway following the administration of this compound.[1] By inhibiting microglial activation, this compound is thought to reduce the secondary tissue injury that often follows acute brain injury, leading to improved histological and functional outcomes.[1]

Data Presentation

The following table summarizes the quantitative data from a key in vivo study on this compound.

ParameterDetailsReference
Animal Model Mice (Collagenase-induced intracerebral hemorrhage model)[1]
Compound This compound[1]
Dosage 1 mg/kg
Route of Administration Intraperitoneal (IP) injection
Dosing Schedule First dose at 30 minutes post-ICH, second dose at 6 hours post-ICH, followed by twice daily administration for 5 days.
Vehicle Saline
Observed Outcomes Reduced cerebral edema and improved performance in the Rotorod task.

Experimental Protocols

This section provides a detailed methodology for the in vivo administration of this compound in a murine model of intracerebral hemorrhage, based on the referenced study.

Materials:

  • This compound compound

  • Sterile saline for injection

  • Collagenase (for ICH induction)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Animal scale

  • Standard animal housing and care facilities

  • Personal protective equipment (PPE)

Procedure:

  • Animal Model:

    • Acclimate adult male mice of the desired strain to the housing facilities for at least one week prior to the experiment.

    • Induce intracerebral hemorrhage (ICH) using the collagenase injection model. This typically involves stereotaxic injection of collagenase into the striatum.

  • Preparation of this compound Solution:

    • On the day of the experiment, prepare a stock solution of this compound in sterile saline. The final concentration should be calculated to allow for the administration of a 1 mg/kg dose in a suitable injection volume (e.g., 100 µL for a 25g mouse).

    • Ensure the solution is well-dissolved and sterile-filtered before injection.

  • Administration of this compound:

    • Weigh each animal accurately to determine the precise volume of the this compound solution to be administered.

    • The first dose of this compound (1 mg/kg) should be administered via intraperitoneal (IP) injection 30 minutes after the induction of ICH.

    • A second dose of 1 mg/kg should be administered 6 hours after ICH induction.

    • Continue to administer this compound at a dose of 1 mg/kg twice daily for the subsequent five days.

  • Control Group:

    • A control group of animals should receive an equivalent volume of sterile saline via IP injection on the same schedule as the this compound treated group.

  • Post-Administration Monitoring and Functional Assessment:

    • Monitor the animals daily for any signs of distress or adverse reactions.

    • Conduct functional assessments, such as the Rotorod test for vestibulomotor function, at specified time points post-injury to evaluate the therapeutic efficacy of this compound.

Mandatory Visualizations

Signaling Pathway

TT301_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active STAT (active dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation TT301 This compound TT301->JAK Inhibition Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates

Caption: Proposed mechanism of this compound via inhibition of the JAK-STAT signaling pathway.

Experimental Workflow

TT301_InVivo_Workflow Animal_Acclimation Animal Acclimation (≥ 1 week) ICH_Induction Intracerebral Hemorrhage Induction (Collagenase) Animal_Acclimation->ICH_Induction Randomization Randomization ICH_Induction->Randomization TT301_Treatment This compound Treatment Group (1 mg/kg IP) Randomization->TT301_Treatment Vehicle_Control Vehicle Control Group (Saline IP) Randomization->Vehicle_Control Dosing_Schedule Dosing Schedule: - 30 min post-ICH - 6 hrs post-ICH - Twice daily for 5 days TT301_Treatment->Dosing_Schedule Vehicle_Control->Dosing_Schedule Functional_Assessment Functional Assessment (e.g., Rotorod) Dosing_Schedule->Functional_Assessment Terminal_Endpoint Terminal Endpoint: Histological & Molecular Analysis Functional_Assessment->Terminal_Endpoint

Caption: Experimental workflow for in vivo studies of this compound in a mouse ICH model.

References

Application Notes and Protocols for TT-301 in Intracerebral Hemorrhage Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracerebral hemorrhage (ICH) is a devastating form of stroke with high rates of mortality and long-term disability. Secondary brain injury, driven by neuroinflammation in the perihematomal region, is a critical determinant of patient outcomes. The complement system, a key component of the innate immune response, has been identified as a significant contributor to this inflammatory cascade. TT-301, a selective antagonist of the complement C3a receptor (C3aR), has emerged as a promising therapeutic agent for mitigating secondary brain injury following ICH. These application notes provide a comprehensive overview of the use of this compound in preclinical ICH research, including its mechanism of action, supporting data, and detailed experimental protocols.

Mechanism of Action of this compound

Following an intracerebral hemorrhage, the extravasation of blood into the brain parenchyma triggers the activation of the complement cascade, leading to the generation of the anaphylatoxin C3a. C3a binds to its receptor, C3aR, which is predominantly expressed on microglia, the resident immune cells of the central nervous system. This interaction initiates a pro-inflammatory signaling cascade, contributing to neuronal damage.

This compound is a recombinant human C3a receptor antagonist that selectively blocks the binding of C3a to C3aR. By inhibiting this interaction, this compound is hypothesized to suppress microglial activation and the subsequent release of inflammatory mediators.[1] Evidence from preclinical studies suggests that the neuroprotective effects of this compound are mediated, at least in part, through the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a key signaling cascade downstream of C3aR activation in microglia.[1][2]

TT301_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Microglia) C3a C3a C3aR C3a Receptor (C3aR) C3a->C3aR JAK JAK C3aR->JAK Activates TT301 This compound TT301->C3aR STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT nucleus Nucleus pSTAT->nucleus Translocates gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription Initiates

Mechanism of this compound Action

Preclinical Efficacy of C3aR Antagonism in ICH

Preclinical studies utilizing murine models of intracerebral hemorrhage have demonstrated the therapeutic potential of C3aR antagonism. Treatment with this compound or other C3aR antagonists has been shown to improve neurological outcomes, reduce cerebral edema, and modulate the neuroinflammatory response.

Table 1: Effects of this compound on Neurological Function and Cerebral Edema in a Murine ICH Model

Outcome MeasureVehicle ControlThis compound TreatedPercentage Improvementp-valueReference
Rotorod Performance Baseline39.6% improvement39.6%< 0.05[1]
Cerebral Edema IncreasedReduced-< 0.05[1]

Table 2: Efficacy of a C3a Receptor Antagonist (C3aRA) in a Murine ICH Model

Outcome MeasureVehicle ControlC3aRA Treated (Pre-injury)p-valueReference
Neurological Score (28-point scale) 14.2 ± 0.819.5 ± 0.7< 0.01
Brain Water Content (Ipsilateral Hemisphere) 81.1 ± 0.3%79.8 ± 0.2%< 0.05
Granulocyte Infiltration (cells/hemisphere) 18,500 ± 2,5009,800 ± 1,200< 0.05

Data are presented as mean ± SEM.

Experimental Protocols

The following protocols are provided as a guide for researchers investigating the effects of this compound in a preclinical model of intracerebral hemorrhage.

Collagenase-Induced Intracerebral Hemorrhage in Mice

This model induces a focal hemorrhage by the enzymatic disruption of blood vessels.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Stereotaxic frame

  • Anesthesia machine (isoflurane)

  • Micro-drill

  • 10 µL Hamilton syringe with a 30-gauge needle

  • Collagenase type VII-S from Clostridium histolyticum (Sigma-Aldrich)

  • Sterile saline

  • Suturing material

  • Heating pad

Procedure:

  • Anesthetize the mouse with isoflurane (B1672236) (3% for induction, 1.5-2% for maintenance) and place it in the stereotaxic frame.

  • Maintain the body temperature at 37°C using a heating pad.

  • Make a midline incision on the scalp to expose the skull.

  • Using the bregma as a reference point, drill a small burr hole over the right striatum at the following coordinates: 0.5 mm anterior, 2.0 mm lateral.

  • Dissolve collagenase in sterile saline to a final concentration of 0.075 U/µL.

  • Slowly inject 0.5 µL of the collagenase solution into the striatum at a depth of 3.5 mm from the skull surface over 5 minutes.

  • Leave the needle in place for an additional 10 minutes to prevent reflux.

  • Slowly withdraw the needle, and close the scalp incision with sutures.

  • Administer post-operative analgesics as per institutional guidelines.

  • Sham-operated animals should undergo the same procedure, including needle insertion, but receive an injection of sterile saline instead of collagenase.

Neurological Function Assessment: Rotorod Test

The Rotorod test is used to evaluate motor coordination and balance.

Materials:

  • Accelerating Rotorod apparatus

  • Mice subjected to ICH or sham surgery

Procedure:

  • Acclimatize the mice to the testing room for at least 30 minutes before the test.

  • Place the mouse on the rotating rod of the Rotorod apparatus.

  • The rod should accelerate from 4 to 40 rpm over a period of 5 minutes.

  • Record the latency to fall for each mouse. A trial is considered complete when the mouse falls off the rod or remains on the rod for the full 5 minutes.

  • Perform three trials for each mouse with a 15-minute inter-trial interval.

  • The average latency to fall across the three trials is used for data analysis.

Quantification of Cerebral Edema: Brain Water Content

This method determines the amount of water in the brain tissue as an indicator of edema.

Materials:

  • Mice euthanized at a specific time point post-ICH

  • Analytical balance (sensitive to 0.001 mg)

  • Drying oven

Procedure:

  • At the desired time point (e.g., 72 hours post-ICH), euthanize the mouse and immediately decapitate it.

  • Carefully remove the brain and separate the ipsilateral (hemorrhagic) and contralateral hemispheres.

  • Immediately weigh the ipsilateral hemisphere to obtain the "wet weight."

  • Dry the tissue in an oven at 100°C for 24 hours.

  • Weigh the dried tissue to obtain the "dry weight."

  • Calculate the brain water content using the following formula: % Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100

Differential Gene Expression Analysis: Microarray

This protocol outlines the general steps for analyzing gene expression changes in the perihematomal tissue.

Materials:

  • Brain tissue from the perihematomal region

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Spectrophotometer (e.g., NanoDrop)

  • Agilent Bioanalyzer

  • Microarray platform (e.g., Affymetrix, Agilent)

  • Appropriate labeling and hybridization kits

  • Microarray scanner

  • Data analysis software

Procedure:

  • RNA Extraction:

    • Dissect the perihematomal tissue from the ipsilateral hemisphere.

    • Homogenize the tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quality Control:

    • Quantify the RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.

    • Assess RNA integrity (RIN value) using an Agilent Bioanalyzer. High-quality RNA (RIN > 7) is recommended for microarray analysis.

  • Microarray Hybridization:

    • Synthesize and label cDNA from the extracted RNA using the appropriate kit for your chosen microarray platform.

    • Hybridize the labeled cDNA to the microarray chip overnight.

    • Wash the microarray chip to remove unbound probes.

  • Scanning and Data Acquisition:

    • Scan the microarray chip using a high-resolution scanner to generate a digital image.

    • Use the scanner's software to quantify the fluorescence intensity of each spot on the array.

  • Data Analysis:

    • Normalize the raw data to correct for technical variations.

    • Perform statistical analysis (e.g., t-test, ANOVA) to identify differentially expressed genes between the this compound treated and vehicle control groups.

    • Perform hierarchical clustering and pathway analysis to identify biological processes and signaling pathways affected by this compound treatment.

Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis ich_induction ICH Induction (Collagenase Model) tt301_admin This compound Administration ich_induction->tt301_admin vehicle_admin Vehicle Administration ich_induction->vehicle_admin neuro_function Neurological Function (Rotorod Test) tt301_admin->neuro_function edema_quant Cerebral Edema (Brain Water Content) tt301_admin->edema_quant gene_expression Gene Expression (Microarray) tt301_admin->gene_expression vehicle_admin->neuro_function vehicle_admin->edema_quant vehicle_admin->gene_expression data_analysis Statistical Analysis & Pathway Identification neuro_function->data_analysis edema_quant->data_analysis gene_expression->data_analysis

Experimental Workflow for this compound in ICH Research

Application Notes and Future Directions

  • Therapeutic Window: The timing of this compound administration is likely to be a critical factor in its therapeutic efficacy. The preclinical data suggests that administration shortly after the onset of ICH is beneficial. Further studies are needed to define the optimal therapeutic window.

  • Dual Role of C3a/C3aR Signaling: While acute activation of the C3a/C3aR pathway is predominantly pro-inflammatory and detrimental, there is emerging evidence that this pathway may also play a role in neurogenesis and brain repair in the later stages of recovery. This highlights the need for a nuanced therapeutic approach that considers the temporal dynamics of the complement system after ICH.

  • Combination Therapies: Investigating the synergistic effects of this compound with other neuroprotective agents or therapies aimed at hematoma evacuation could lead to more effective treatment strategies for ICH.

  • Translational Potential: The promising preclinical data for this compound warrants further investigation in larger animal models and eventually in clinical trials to assess its safety and efficacy in human ICH patients.

Conclusion

This compound represents a targeted therapeutic approach for mitigating the detrimental effects of neuroinflammation following intracerebral hemorrhage. By selectively blocking the C3a-C3aR signaling axis, this compound has demonstrated significant neuroprotective effects in preclinical models. The protocols and data presented in these application notes provide a valuable resource for researchers working to further elucidate the therapeutic potential of this compound and advance the development of novel treatments for this devastating neurological condition.

References

Application Notes and Protocols for TT-301 in Central Nervous System Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT-301 (also known as MW189) is a novel, brain-penetrant small-molecule drug candidate that has demonstrated significant therapeutic potential in preclinical models of central nervous system (CNS) injury, including traumatic brain injury (TBI) and intracerebral hemorrhage (ICH). This compound functions as a selective suppressor of the pro-inflammatory cytokine overproduction that follows acute brain injury, thereby mitigating secondary injury cascades that lead to neuronal damage and functional deficits.[1][2] Its mechanism of action involves the modulation of microglial activation and the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway.[1] These application notes provide a comprehensive overview of the use of this compound in relevant CNS injury models, including detailed experimental protocols and data presentation.

Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in murine models of CNS injury.

Table 1: Effects of this compound on Functional Outcomes in a Murine Traumatic Brain Injury Model

Outcome MeasureTreatment GroupResultPercentage Improvement vs. SalineReference
Vestibulomotor Function (Rotorod) This compoundImproved performance52.7% by day 7[1]
SalineDeficits observed-[1]
Long-term Neurocognitive Function (Morris Water Maze) This compoundReduced escape latencies232.5%
SalineImpaired learning and memory-

Table 2: Effects of this compound on Histological and Physiological Parameters in Murine CNS Injury Models

ParameterCNS Injury ModelTreatment GroupResultReference
Microglial/Macrophage Activation (F4/80+ staining) Traumatic Brain InjuryThis compoundReduction at 1 and 10 days post-injury
SalinePersistent staining
Cerebral Edema Intracerebral HemorrhageThis compoundReduction in edema
SalineSignificant edema
Functional Neurologic Improvement (Rotorod) Intracerebral HemorrhageThis compound39.6% improvement
SalinePersistent deficits

Signaling Pathway

This compound modulates the neuroinflammatory response in CNS injury, a process in which the JAK-STAT signaling pathway plays a crucial role. Following injury, the release of pro-inflammatory cytokines activates this pathway, leading to microglial activation and further inflammation. This compound is implicated in the inhibition of this pathway, thereby reducing the downstream inflammatory cascade.

TT301_JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK 2. Activation STAT Signal Transducer and Activator of Transcription (STAT) JAK->STAT 3. Phosphorylation pSTAT Phosphorylated STAT (pSTAT) STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation TT301 This compound TT301->JAK Inhibition Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Proposed mechanism of this compound in modulating the JAK-STAT signaling pathway.

Experimental Protocols

The following are detailed protocols for inducing CNS injury in murine models and for the administration and evaluation of this compound.

Traumatic Brain Injury (TBI) Model: Controlled Cortical Impact (CCI)

This protocol describes the induction of a focal TBI in mice using the CCI method.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Isoflurane (B1672236) anesthesia system

  • Stereotaxic frame

  • Controlled cortical impactor device

  • Micromotor drill with a 3 mm trephine bit

  • Surgical instruments (scalpel, forceps, etc.)

  • Sterile saline

  • Suture materials

  • Heating pad

Procedure:

  • Anesthetize the mouse with isoflurane (5% for induction, 1.5-2% for maintenance).

  • Secure the mouse in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.

  • Make a midline incision on the scalp to expose the skull.

  • Perform a craniotomy (3 mm diameter) over the right parietal cortex, midway between the bregma and lambda sutures, being careful not to damage the underlying dura mater.

  • Position the CCI device impactor tip (2.5 mm diameter) perpendicular to the exposed dura.

  • Induce the injury with the following parameters: impact velocity of 3.0 m/s, impact depth of 1.0 mm, and a dwell time of 150 ms.

  • After impact, remove the device, and suture the scalp incision.

  • Allow the mouse to recover on a heating pad until ambulatory.

TBI_Workflow cluster_pre_injury Pre-Injury cluster_injury Injury Procedure cluster_post_injury Post-Injury Anesthesia Anesthesia Induction (Isoflurane) Stereotaxic Mount on Stereotaxic Frame Anesthesia->Stereotaxic Incision Scalp Incision Stereotaxic->Incision Craniotomy Craniotomy (3mm) Incision->Craniotomy CCI Controlled Cortical Impact (3.0 m/s, 1.0 mm depth) Craniotomy->CCI Suture Suture Incision CCI->Suture Recovery Recovery on Heating Pad Suture->Recovery

Caption: Experimental workflow for the Controlled Cortical Impact (CCI) TBI model.

Intracerebral Hemorrhage (ICH) Model: Collagenase-Induced

This protocol details the induction of ICH in mice via intrastriatal injection of collagenase.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Isoflurane anesthesia system

  • Stereotaxic frame

  • Hamilton syringe with a 30-gauge needle

  • Collagenase Type VII-S (Sigma-Aldrich)

  • Sterile saline

  • Surgical instruments

  • Suture materials

  • Heating pad

Procedure:

  • Anesthetize the mouse with isoflurane and secure it in a stereotaxic frame as described for the TBI model.

  • Make a midline scalp incision.

  • Drill a small burr hole in the skull over the right striatum at the following coordinates relative to bregma: +0.5 mm anterior, +2.2 mm lateral.

  • Slowly lower the Hamilton syringe needle to a depth of 3.0 mm from the dural surface.

  • Infuse 0.5 µL of saline containing 0.075 units of collagenase Type VII-S over 5 minutes.

  • Leave the needle in place for an additional 10 minutes to prevent reflux.

  • Slowly withdraw the needle, and suture the scalp.

  • Allow the mouse to recover on a heating pad.

ICH_Workflow cluster_pre_injury Pre-Injury cluster_injury Injury Procedure cluster_post_injury Post-Injury Anesthesia Anesthesia Induction (Isoflurane) Stereotaxic Mount on Stereotaxic Frame Anesthesia->Stereotaxic Incision Scalp Incision Stereotaxic->Incision Burr_Hole Drill Burr Hole Incision->Burr_Hole Collagenase_Injection Collagenase Injection (0.075 U in 0.5 µL) Burr_Hole->Collagenase_Injection Suture Suture Incision Collagenase_Injection->Suture Recovery Recovery on Heating Pad Suture->Recovery

Caption: Experimental workflow for the Collagenase-Induced ICH model.

This compound Administration and Evaluation

Drug Preparation and Administration:

  • Dosage: Based on preclinical and clinical data, a starting dose of 1 mg/kg for mice is recommended. A dose of 0.25 mg/kg administered intravenously was used in a phase 2a clinical trial for ICH.

  • Preparation: Dissolve this compound in sterile saline.

  • Administration: Administer this compound or saline (vehicle control) via intraperitoneal (IP) or intravenous (IV) injection. The first dose should be administered shortly after injury (e.g., within 1-3 hours), followed by daily administrations for a specified duration (e.g., 4 subsequent days).

Evaluation Methods:

  • Behavioral Testing:

    • Rotorod: Assess vestibulomotor function at baseline and at various time points post-injury (e.g., days 1, 3, 7, 14, 21, and 28).

    • Morris Water Maze: Evaluate long-term spatial learning and memory starting at a later time point (e.g., day 21 post-injury) for several consecutive days.

  • Histological Analysis:

    • Perfuse mice and collect brain tissue at desired endpoints (e.g., 1, 10, and 28 days post-injury).

    • Perform immunohistochemistry for markers of microglial/macrophage activation (e.g., F4/80, Iba1) and neuronal viability.

  • Molecular Analysis:

    • At specified time points, collect brain tissue for gene expression analysis (e.g., qPCR, RNA sequencing) to assess the expression of inflammatory genes and pathways, including components of the JAK-STAT pathway.

Conclusion

This compound represents a promising therapeutic agent for the treatment of acute CNS injuries. Its ability to modulate neuroinflammation through the inhibition of microglial activation and the JAK-STAT pathway provides a strong rationale for its further development. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of this compound in clinically relevant models of TBI and ICH. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to advance our understanding of this novel therapeutic candidate.

References

Application Notes and Protocols for Assessing Neuroinflammatory Responses with Tt-301

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tt-301 (also known as MW189 or MW01-6-189WH) is a novel, central nervous system (CNS)-penetrant small molecule designed to selectively attenuate the overproduction of proinflammatory cytokines associated with neuroinflammation.[1][2][3] This document provides detailed application notes and experimental protocols for researchers utilizing this compound to assess and modulate neuroinflammatory responses in preclinical and clinical research settings. This compound offers a promising tool for investigating the role of neuroinflammation in various neurological disorders, including traumatic brain injury (TBI) and intracerebral hemorrhage (ICH).

Mechanism of Action: this compound selectively inhibits the upregulation of proinflammatory cytokines in activated glial cells.[2][3] Preclinical studies suggest that its mechanism involves the modulation of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway, a critical regulator of the inflammatory response in the CNS. By attenuating the excessive production of inflammatory mediators, this compound helps to restore homeostasis in the neuroinflammatory environment.

Data Presentation

Table 1: Summary of Preclinical Efficacy of this compound in Mouse Models of Acute Brain Injury
Model Outcome Measure This compound Treatment Regimen Key Findings Reference
Traumatic Brain Injury (TBI)Vestibulomotor Function (Rotorod)1 mg/kg, administered post-injuryImproved vestibulomotor and cognitive deficits
Cognitive Function (Morris Water Maze)1 mg/kg, administered post-injuryReduced neuronal degeneration
Microglial Activation1 mg/kg, administered post-injuryReduced injury-induced microglial activation
Intracerebral Hemorrhage (ICH)Vestibulomotor Function (Rotorod)1 mg/kg/day for 5 daysSignificantly reduced vestibulomotor deficits
Cerebral Edema1 mg/kg/day for 5 daysSignificantly decreased cerebral edema post-injury
Table 2: Pharmacodynamic Effects of this compound in a Phase 1 Clinical Trial
Study Population Inflammatory Challenge This compound Dose Key Biomarker Changes Reference
Healthy Adult VolunteersLipopolysaccharide (LPS)0.25 mg/kg (single intravenous dose)Lower levels of proinflammatory cytokine TNF-αHigher levels of anti-inflammatory cytokine IL-10

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Proinflammatory Stimuli Proinflammatory Stimuli (e.g., LPS, ATP) Cytokine Receptor Cytokine Receptor Proinflammatory Stimuli->Cytokine Receptor binds JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Proinflammatory Cytokines Proinflammatory Cytokine Production (TNF-α, IL-6, etc.) pSTAT->Proinflammatory Cytokines induces transcription Tt301 This compound Tt301->JAK inhibits Neuroinflammation Neuroinflammation Proinflammatory Cytokines->Neuroinflammation promotes G cluster_invivo In Vivo Model cluster_invitro In Vitro Assay Induce TBI/ICH Induce TBI or ICH in Mouse Model Administer this compound Administer this compound or Vehicle Induce TBI/ICH->Administer this compound Behavioral Testing Behavioral Testing (Rotorod, Morris Water Maze) Administer this compound->Behavioral Testing Tissue Collection Tissue Collection (Brain) Behavioral Testing->Tissue Collection Histological Analysis Histological Analysis (e.g., F4/80 staining) Tissue Collection->Histological Analysis Isolate Microglia Isolate Primary Microglia Culture Microglia Culture and Plate Microglia Isolate Microglia->Culture Microglia Pre-treat this compound Pre-treat with this compound or Vehicle Culture Microglia->Pre-treat this compound Stimulate LPS Stimulate with LPS Pre-treat this compound->Stimulate LPS Collect Supernatant Collect Supernatant Stimulate LPS->Collect Supernatant Cytokine Analysis Cytokine Analysis (ELISA) Collect Supernatant->Cytokine Analysis

References

Troubleshooting & Optimization

Navigating the Nuances of Tt-301: A Technical Support Guide for Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals embarking on studies involving Tt-301 (also known as MW189), a novel, brain-penetrant small-molecule inhibitor of neuroinflammation, this technical support center provides essential guidance on experimental design, troubleshooting, and frequently asked questions. This compound is currently under investigation for its therapeutic potential in acute brain injuries, such as traumatic brain injury (TBI) and intracerebral hemorrhage (ICH), by selectively attenuating stress-induced proinflammatory cytokine overproduction.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an anti-neuroinflammatory agent that functions as a cytokine and glial cell inhibitor.[3] It selectively suppresses the overproduction of proinflammatory cytokines induced by injury or disease. Evidence from preclinical studies suggests that its mechanism involves the modulation of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[4]

Q2: What are the recommended starting doses for preclinical animal models?

A2: In murine models of TBI and ICH, this compound has been shown to be effective at low doses, such as 1 mg/kg, administered post-injury. Clinical trials in humans have explored intravenous doses ranging from 0.075 mg/kg to 0.30 mg/kg. The ongoing Phase 2a BEACH trial for intracerebral hemorrhage is using an intravenous dose of 0.25 mg/kg.

Q3: What is the stability and solubility of this compound?

A3: The hydrochloride hydrate (B1144303) form of this compound is a powder that is soluble in water. The drug product for clinical use is a sterile concentrated solution in 0.9% sodium chloride (2.5 mg base/mL) with a pH of 2.4, which is further diluted with saline to a pH > 3.0 before intravenous administration. For in vitro experiments, it is advisable to prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO and then perform serial dilutions into the aqueous experimental medium, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5% v/v).

Q4: What are the expected pharmacodynamic effects of this compound?

A4: In a human endotoxemia model, a single intravenous dose of this compound resulted in lower levels of the proinflammatory cytokine TNF-α and higher levels of the anti-inflammatory cytokine IL-10 compared to placebo. Preclinical studies have demonstrated a reduction in microglial activation.

Troubleshooting Guides

In Vitro Assay Challenges
Issue Potential Cause Troubleshooting Steps
High variability in cytokine measurements Inconsistent cell seeding density. Pipetting errors. Variability in cell activation stimulus.Ensure uniform cell seeding. Use calibrated pipettes and consistent technique. Prepare and apply the inflammatory stimulus (e.g., LPS) uniformly across all wells.
Low or no inhibitory effect of this compound Incorrect drug concentration. Compound degradation. Cell line not responsive.Verify calculations and dilutions for this compound. Prepare fresh stock solutions. Confirm the expression of the target pathway (e.g., JAK-STAT) in the chosen cell line.
Cell toxicity observed High concentration of this compound or DMSO.Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final DMSO concentration is below 0.5%.
In Vivo Experimental Design Challenges
Issue Potential Cause Troubleshooting Steps
Inconsistent behavioral outcomes Variability in the injury model. Improper drug administration.Standardize the TBI or ICH model to ensure consistent injury severity. Ensure accurate and consistent intravenous or intraperitoneal injection technique.
High mortality in the animal model Severe and uncontrolled neuroinflammation. Off-target drug effects at high doses.Titrate the severity of the brain injury model. Perform a dose-escalation study to find the optimal therapeutic window for this compound.
Lack of significant reduction in cerebral edema Timing of drug administration. Insufficient drug exposure in the brain.Administer this compound at various time points post-injury to determine the optimal treatment window. Confirm brain penetration of this compound through pharmacokinetic analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Murine Models
Model Parameter Result with this compound Treatment Reference
Traumatic Brain InjuryNeurologic Function (Rotorod)52.7% improvement by day 7
Traumatic Brain InjuryCognitive Function (Morris Water Maze)232.5% improvement in latencies
Intracerebral HemorrhageNeurologic Function (Rotorod)39.6% improvement
Intracerebral HemorrhageCerebral EdemaReduction independent of hematoma volume
Table 2: Dosing Regimens of this compound in Clinical Trials
Trial Phase Population Dosing Regimen Reference
Phase 1bHealthy Volunteers0.075, 0.15, 0.25, or 0.30 mg/kg IV twice daily for 5 days
Phase 2a (BEACH)Patients with Intracerebral Hemorrhage0.25 mg/kg IV every 12 hours for up to 5 days

Experimental Protocols

Protocol 1: In Vitro Cytokine Inhibition Assay
  • Cell Culture : Plate a suitable microglial or macrophage cell line (e.g., BV-2 or RAW 264.7) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment : Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation : Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL, to all wells except the negative control.

  • Incubation : Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

  • Cytokine Measurement : Collect the cell culture supernatant and measure the concentration of proinflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis : Normalize the cytokine levels to the vehicle control and plot a dose-response curve to determine the IC50 of this compound.

Protocol 2: Murine Model of Traumatic Brain Injury (Controlled Cortical Impact)
  • Anesthesia and Surgery : Anesthetize a C57BL/6 mouse with isoflurane (B1672236) and perform a craniotomy over the desired cortical region.

  • Induction of TBI : Use a controlled cortical impact device to induce a standardized brain injury.

  • This compound Administration : At a predetermined time post-injury (e.g., 30 minutes), administer this compound (e.g., 1 mg/kg) or vehicle control via intravenous or intraperitoneal injection. Administer subsequent doses as required by the experimental design.

  • Behavioral Assessment : Perform behavioral tests, such as the Rotorod test for motor coordination and the Morris water maze for learning and memory, at various time points post-injury.

  • Histological and Molecular Analysis : At the end of the study, perfuse the animals and collect brain tissue for histological analysis (e.g., staining for microglial activation with F4/80) and molecular analysis (e.g., cytokine profiling, Western blotting for JAK-STAT pathway components).

Visualizations

Tt301_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Proinflammatory\nCytokines Proinflammatory Cytokines Cytokine Receptor Cytokine Receptor Proinflammatory\nCytokines->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Dimerizes Proinflammatory\nGene Transcription Proinflammatory Gene Transcription pSTAT->Proinflammatory\nGene Transcription Induces Tt301 This compound Tt301->JAK Inhibits

Caption: Proposed mechanism of this compound in modulating the JAK-STAT signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture 1. Cell Culture (e.g., Microglia) treatment 2. This compound Pre-treatment cell_culture->treatment stimulation 3. Inflammatory Stimulus (e.g., LPS) treatment->stimulation cytokine_assay 4. Cytokine Measurement (ELISA) stimulation->cytokine_assay ic50 5. Determine IC50 cytokine_assay->ic50 tbi_model 1. TBI/ICH Model Induction drug_admin 2. This compound Administration tbi_model->drug_admin behavioral 3. Behavioral Testing drug_admin->behavioral histology 4. Histological/Molecular Analysis behavioral->histology efficacy 5. Evaluate Efficacy histology->efficacy

Caption: General experimental workflow for preclinical evaluation of this compound.

References

improving Tt-301 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Tt-301 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

A1: this compound, also known as MW-189, is a cytokine inhibitor that has been investigated for its potential to reduce neuroinflammation.[1] Like many small organic molecules used in drug discovery, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media.[2] This can lead to precipitation, which alters the effective concentration of the compound in your experiment and can yield inaccurate or irreproducible results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is readily soluble in DMSO. It is crucial to use anhydrous (water-free) DMSO, as moisture can affect compound stability and solubility.[3]

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.1%. While some cell lines may tolerate up to 0.5%, this should be determined empirically for your specific cell type. Always include a vehicle control (media with the same final DMSO concentration as your test samples) in your experiments to account for any effects of the solvent itself.

Q4: How should I store this compound powder and its stock solutions?

A4: Proper storage is essential to maintain the integrity of this compound. The solid powder should be stored desiccated at -20°C for long-term stability. Once dissolved in DMSO, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Troubleshooting Guide

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

  • Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

  • Answer: This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions (See Protocol 2).
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.Perform an intermediate serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media to ensure rapid mixing.
Low Media Temperature Adding the compound to cold media can decrease its solubility.Always use cell culture media that has been pre-warmed to 37°C before adding the this compound solution.

Issue: this compound Solution Becomes Cloudy or Precipitates Over Time in the Incubator

  • Question: My this compound working solution was clear initially, but after several hours in the incubator, I observe cloudiness or a precipitate. Why is this happening?

  • Answer: This indicates that the compound has poor kinetic solubility and is not stable in the solution under your experimental conditions over time.

Potential Cause Explanation Recommended Solution
Temperature and pH Shifts The incubator environment (37°C, 5% CO2) can alter the temperature and pH of the media, affecting compound solubility over time.Ensure your media is properly buffered for the CO2 concentration. Test the compound's stability in your specific media over the intended duration of the experiment.
Interaction with Media Components This compound may interact with proteins (e.g., from fetal bovine serum), salts, or other components in the media, leading to precipitation.Test solubility in media with and without serum to see if serum components are a factor. If so, consider reducing the serum concentration if your assay permits.
Media Evaporation In long-term experiments, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.Ensure proper humidification of the incubator. For long-term cultures, use plates with low-evaporation lids or seal plates with gas-permeable membranes.

Issue: Precipitate is Observed After Thawing a Frozen Stock Solution

  • Question: I noticed a precipitate in my this compound DMSO stock solution after thawing it from -20°C. Is it still usable?

  • Answer: The compound may have precipitated out during the freeze-thaw cycle due to poor solubility at lower temperatures.

Potential Cause Explanation Recommended Solution
Freeze-Thaw Instability The compound is not stable in solution at freezing temperatures, causing it to fall out of solution.Gently warm the stock solution to 37°C and vortex or sonicate briefly to attempt to redissolve the compound. Always visually inspect for complete dissolution before use. If precipitation persists, prepare fresh stock solutions.
Repeated Freeze-Thaw Cycles Multiple freeze-thaw cycles can degrade the compound or promote precipitation.Aliquot stock solutions into single-use volumes upon initial preparation to minimize the number of freeze-thaw cycles.

Quantitative Data Summary

Disclaimer: The following quantitative data is representative of a typical poorly soluble small molecule inhibitor and should be used as a guideline. It is highly recommended that users determine the solubility of this compound for their specific experimental conditions.

Table 1: Representative Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)Notes
DMSO ≥ 50 mg/mLRecommended for high-concentration stock solutions.
Ethanol ~5 mg/mLCan be used as an alternative solvent, but may be more toxic to cells at higher concentrations.
Water < 0.1 mg/mLPractically insoluble in aqueous solutions.
PBS (pH 7.4) < 0.1 mg/mLSparingly soluble in buffered aqueous solutions.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsKeep desiccated to prevent moisture absorption.
DMSO Stock Solution -20°C or -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 395.47 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) and transfer it to a sterile vial.

  • Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    • Example for 1 mg of this compound:

      • Volume (L) = 0.001 g / (395.47 g/mol * 0.010 mol/L) = 0.0002528 L = 252.8 µL

  • Dissolve: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mix: Cap the vial tightly and vortex for 1-2 minutes. If particles remain, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.

  • Store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To find the highest concentration of this compound that remains in solution in your specific cell culture medium without precipitating.

Procedure:

  • Prepare Stock: Prepare a high-concentration (e.g., 10 mM) stock solution of this compound in DMSO as described in Protocol 1.

  • Serial Dilution in Media: a. Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C. b. In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of your this compound DMSO stock directly into the pre-warmed medium. A common approach is to prepare a 2-fold serial dilution starting from a high concentration (e.g., 100 µM). c. Ensure the final DMSO concentration is constant across all wells and does not exceed your determined limit (e.g., 0.1%). Include a vehicle control (media + DMSO only).

  • Incubate and Observe: a. Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration matching your planned experiment (e.g., 24, 48, or 72 hours). b. Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).

  • Quantitative Assessment (Optional): To quantify precipitation, read the absorbance of the plate at a wavelength between 500-600 nm using a microplate reader. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine Maximum Concentration: The highest concentration that remains clear (visually) and shows no significant increase in absorbance is your maximum working soluble concentration under those specific conditions.

Visualizations

G start This compound DMSO Stock Added to Aqueous Media check_precipitate Immediate Precipitate Observed? start->check_precipitate cause1 Potential Cause: High Final Concentration check_precipitate->cause1 Yes cause2 Potential Cause: Rapid Solvent Exchange check_precipitate->cause2 Yes cause3 Potential Cause: Cold Media check_precipitate->cause3 Yes no_precipitate Solution is Clear check_precipitate->no_precipitate No solution1 Solution: Decrease working concentration. Perform solubility assay. cause1->solution1 solution2 Solution: Use stepwise dilution. Add dropwise while mixing. cause2->solution2 solution3 Solution: Pre-warm media to 37°C. cause3->solution3 proceed Proceed with Experiment no_precipitate->proceed

Caption: Troubleshooting workflow for immediate compound precipitation.

G prep_stock 1. Prepare 10 mM this compound Stock in DMSO serial_dilute 2. Prepare Serial Dilutions in Pre-Warmed (37°C) Media prep_stock->serial_dilute incubate 3. Incubate at 37°C, 5% CO2 for Experiment Duration serial_dilute->incubate observe 4. Visually Inspect for Precipitate at Time Points incubate->observe quantify 5. (Optional) Quantify by Absorbance Reading (600 nm) observe->quantify determine 6. Determine Highest Clear Concentration observe->determine quantify->determine

Caption: Experimental workflow for determining maximum soluble concentration.

G cluster_cell Cytoplasm cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binds jak JAK (Janus Kinase) receptor->jak Activates stat STAT (Signal Transducer and Activator of Transcription) jak->stat Phosphorylates dimer STAT Dimer stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to transcription Gene Transcription nucleus->transcription Initiates response Pro-inflammatory Response transcription->response inhibitor This compound (Cytokine Inhibitor) inhibitor->jak Inhibits Phosphorylation

Caption: Simplified JAK-STAT signaling pathway inhibited by this compound.

References

Technical Support Center: Tt-301 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tt-301 in animal models of neurological injury.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as MW-189, is a novel, brain-penetrant small molecule drug candidate with anti-neuroinflammatory properties.[1][2] It works by selectively suppressing the overproduction of proinflammatory cytokines from activated glial cells, which are key contributors to secondary injury cascades in conditions like traumatic brain injury (TBI) and intracerebral hemorrhage (ICH).[2][3] The mechanism of action is linked to the modulation of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway.[1]

Q2: What are the recommended animal models for studying the efficacy of this compound?

A2: this compound has been shown to be effective in murine models of traumatic brain injury (TBI) and intracerebral hemorrhage (ICH). Commonly used and well-characterized models include the controlled cortical impact (CCI) model for TBI and the collagenase-induced ICH model.

Q3: What is the recommended dosage and administration route for this compound in mice?

A3: A low dose of 1 mg/kg administered intravenously has been demonstrated to be effective in mouse models of TBI and ICH. In a phase 2a clinical trial in humans, a dose of 0.25 mg/kg was utilized.

Q4: How should this compound be formulated for intravenous administration in mice?

A4: While one key study mentions the use of saline as a vehicle for this compound administration in mice, the compound is also known to be soluble in DMSO. For intravenous injection of a hydrophobic compound, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable aqueous vehicle like saline to the final desired concentration. It is crucial to keep the final DMSO concentration to a minimum, ideally below 10% v/v, to avoid potential toxicity. Given that the acidity of the drug solution was noted as a potential cause of infusion-site reactions in human trials, adjusting the pH of the final formulation to be closer to physiological pH (7.4) is recommended if possible, though specific data on the pH used in murine studies is limited.

Q5: What are the potential adverse effects of this compound in animal models?

A5: Specific adverse effects of this compound at the 1 mg/kg dose in mice have not been detailed in the available literature. However, in human phase 1 trials, the most common drug-related adverse event was infusion-site reactions, potentially due to the acidity of the solution. As this compound is a JAK-STAT pathway inhibitor, it is prudent to be aware of the potential class-effects of JAK inhibitors, which can include alterations in serum lipid levels and, in some cases, cardiovascular or neurological effects. Researchers should monitor animals for any signs of distress, changes in behavior, or local reactions at the injection site.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of this compound in dosing solution - Low solubility in the aqueous vehicle. - High final concentration of this compound. - Incorrect pH of the final solution.- Ensure this compound is fully dissolved in a minimal amount of DMSO before adding the aqueous vehicle. - Prepare the dosing solution fresh before each use. - Consider using a co-solvent such as PEG400 or Tween 80 in the vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline). - Test the solubility of this compound at the desired concentration in various vehicle compositions. - Adjust the pH of the final solution towards neutral if the compound's solubility is pH-dependent.
Difficulty with intravenous tail vein injection - Vasoconstriction of the tail veins. - Incorrect needle placement. - Dehydration of the animal.- Warm the mouse under a heat lamp or by placing its tail in warm water for a few minutes before injection to induce vasodilation. - Use a small gauge needle (e.g., 27-30G). - Ensure the animal is adequately hydrated. - If repeated injections are necessary, alternate between the lateral tail veins.
Local reaction at the injection site (e.g., swelling, redness) - Extravasation of the injection solution. - Irritation from the vehicle (e.g., high DMSO concentration). - Acidity of the this compound solution.- Ensure the needle is correctly placed in the vein before injecting. - Inject the solution slowly. - Minimize the final DMSO concentration in the vehicle. - If possible, buffer the final solution to a physiological pH.
Inconsistent or lack of therapeutic effect - Incorrect dosage or administration frequency. - Improper timing of administration relative to injury induction. - Degradation of the this compound compound. - Suboptimal injury induction in the animal model.- Verify the correct dosage calculation and administration schedule (e.g., once daily for five consecutive days post-injury). - Administer this compound at a consistent time point post-injury as established in published protocols. - Store this compound stock solutions and formulated drug appropriately (e.g., protected from light, at the recommended temperature). - Ensure the TBI or ICH model is producing consistent and reproducible injuries, as verified by appropriate histological or behavioral assessments.
Unexpected systemic adverse effects (e.g., lethargy, weight loss) - Potential toxicity of this compound at the administered dose. - Toxicity of the vehicle. - Off-target effects of the compound.- Include a vehicle-only control group to differentiate between compound- and vehicle-related effects. - Consider performing a dose-response study to identify the optimal therapeutic window with minimal side effects. - Monitor animals closely for any signs of toxicity and consult with a veterinarian if necessary.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from a key study investigating the efficacy of this compound (1 mg/kg) in murine models of Traumatic Brain Injury (TBI) and Intracerebral Hemorrhage (ICH).

Table 1: Efficacy of this compound in a Murine Model of Traumatic Brain Injury

Outcome MeasureVehicle-TreatedThis compound-TreatedPercent Improvement
Rotorod Latency (Day 7) --52.7%
Morris Water Maze Latency --232.5%

Note: Specific mean values for vehicle and this compound treated groups were not provided in the abstract, only the percentage improvement.

Table 2: Efficacy of this compound in a Murine Model of Intracerebral Hemorrhage

Outcome MeasureVehicle-TreatedThis compound-TreatedPercent Improvement
Rotorod Latency --39.6%
Cerebral Edema -Reduced-

Note: Specific mean values for vehicle and this compound treated groups were not provided in the abstract, only the percentage improvement for Rotorod and a qualitative reduction in edema.

Experimental Protocols

Controlled Cortical Impact (CCI) Model for Traumatic Brain Injury in Mice

This protocol is a summary of established methods for inducing a controlled cortical impact injury.

  • Anesthesia and Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 3-4% for induction, 1.5-2% for maintenance) in oxygen.

    • Secure the mouse in a stereotaxic frame.

    • Maintain body temperature using a heating pad.

    • Shave the scalp and sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol.

    • Make a midline incision over the scalp to expose the skull.

  • Craniotomy:

    • Using a dental drill, perform a craniotomy (typically 3-5 mm in diameter) over the desired cortical region (e.g., parietal cortex), being careful not to damage the underlying dura mater.

    • Remove the bone flap carefully.

  • Impact Injury:

    • Position the impactor tip (e.g., 3 mm diameter) perpendicular to the exposed dura.

    • Set the desired impact parameters on the CCI device (e.g., velocity, depth, and dwell time).

    • Deliver the impact to the cortical surface.

  • Post-operative Care:

    • Control any bleeding with sterile gelfoam.

    • Suture the scalp incision.

    • Administer post-operative analgesics as per institutional guidelines.

    • Monitor the animal during recovery from anesthesia.

Collagenase-Induced Model for Intracerebral Hemorrhage in Mice

This protocol is a summary of established methods for inducing intracerebral hemorrhage using collagenase.

  • Anesthesia and Preparation:

    • Anesthetize the mouse and secure it in a stereotaxic frame as described for the CCI model.

    • Prepare the surgical site as described above.

  • Stereotaxic Injection:

    • Drill a small burr hole in the skull over the target brain region (e.g., striatum).

    • Lower a Hamilton syringe with a fine-gauge needle to the desired stereotaxic coordinates.

    • Slowly infuse a small volume of bacterial collagenase (e.g., a specific number of units dissolved in sterile saline) into the brain parenchyma. The collagenase will digest the blood vessel walls, leading to a hemorrhage.

  • Post-injection and Closure:

    • Leave the needle in place for a few minutes post-injection to prevent reflux.

    • Slowly withdraw the needle.

    • Seal the burr hole with bone wax.

    • Suture the scalp incision.

  • Post-operative Care:

    • Provide post-operative analgesia and monitor the animal as described for the CCI model.

Visualizations

Tt301_Administration_Workflow cluster_prep Preparation cluster_injury Injury Model cluster_admin Administration prep_compound Weigh this compound dissolve_dmso Dissolve in minimal DMSO prep_compound->dissolve_dmso dilute_saline Dilute with sterile saline (Final DMSO <10%) dissolve_dmso->dilute_saline check_ph Check & adjust pH (optional) dilute_saline->check_ph admin_iv Administer this compound (1 mg/kg) via intravenous tail vein injection check_ph->admin_iv tbi Induce TBI (e.g., CCI) tbi->admin_iv ich Induce ICH (e.g., Collagenase) ich->admin_iv post_op Post-operative care and monitoring admin_iv->post_op

Caption: Experimental workflow for this compound administration in mouse models of neurological injury.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Pro-inflammatory Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Receptor Activation stat STAT jak->stat 3. STAT Phosphorylation stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation gene_transcription Pro-inflammatory Gene Transcription dna->gene_transcription 6. Transcription Activation Tt301 This compound Tt301->jak Inhibition

Caption: this compound inhibits the JAK-STAT signaling pathway, reducing neuroinflammation.

References

Addressing a Misconception: Tt-301 is an Industrial Transmitter, Not a Research Compound

Author: BenchChem Technical Support Team. Date: December 2025

A review of technical literature reveals that "Tt-301" refers to a Smart Temperature Transmitter , an industrial instrument used for measuring temperature in various processes, and not a research compound or drug as the query implies. This fundamental distinction means that the request for a technical support center for researchers, complete with troubleshooting guides for experiments and signaling pathway diagrams, is based on a misunderstanding of the product's application.

The Smar TT301 is a versatile and programmable device designed to work with a wide range of temperature sensors, including thermocouples and resistance temperature detectors (RTDs).[1][2] It can also be adapted for use with other sensors that have resistance or millivolt outputs, such as load cells and pyrometers.[1] The primary function of the TT301 is to convert the signal from a temperature sensor into a standardized 4-20 mA signal with HART® protocol for communication with control systems.[2][3]

Key Features and Intended Use:

The TT301 is engineered for industrial environments and offers several advanced features that reduce installation, operation, and maintenance costs. These include:

  • Digital Technology: Allows for easy configuration and interface between the field and the control room.

  • Versatility: A single unit can be configured for different measuring ranges and sensor types, allowing for standardization across a plant.

  • Local Adjustment: Technicians can configure parameters directly on the device without needing a separate configurator.

  • Durability: It is designed to be weather and explosion-proof, making it suitable for direct field installation.

Given that the this compound is an industrial instrument for process control, the concepts of experimental protocols in a biological research setting, signaling pathways, and drug development are not applicable. Therefore, the creation of a technical support center with troubleshooting guides and FAQs for researchers using "this compound" in experiments is not feasible. The challenges and limitations associated with the TT301 would relate to its calibration, configuration, and maintenance within an industrial setting, rather than its effects in a biological system.

References

Technical Support Center: Tt-301 Treatment in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the use of Tt-301 (also known as MW-189 or MW01-6-189WH) in mouse models of neurological injury.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, central nervous system-penetrant small molecule that acts as a selective inhibitor of glial activation and pro-inflammatory cytokine production.[1] Its primary mechanism of action involves the modulation of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway, which plays a crucial role in neuroinflammation following acute brain injury.[2]

Q2: In which mouse models has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in murine models of traumatic brain injury (TBI) and intracerebral hemorrhage (ICH).[1][2]

Q3: What is the recommended dosage and administration route for this compound in mice?

A3: A commonly reported effective dose is 1 mg/kg administered for five consecutive days following the neurological injury.[2] While intravenous (IV) administration has been used in human clinical trials, intraperitoneal (IP) injection is a common and practical alternative for preclinical studies in mice.

Q4: How should this compound be prepared for in vivo administration?

A4: this compound can be formulated as a sterile solution in 0.9% sodium chloride (saline). A stock solution can be prepared and then further diluted in saline for injection. It is important to note that the solution is acidic (pH ~2.4).

Q5: Are there any known adverse effects of this compound in mice?

A5: Based on human clinical trials, the most common treatment-related adverse event is infusion-site reactions, which are likely due to the acidic nature of the drug solution. Researchers should monitor mice for signs of irritation or inflammation at the injection site.

Experimental Protocols

This compound Preparation and Administration Protocol for Mice (Intraperitoneal Injection)

Materials:

  • This compound (MW-189) powder

  • Sterile 0.9% Sodium Chloride (NaCl) solution (saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • pH meter or pH strips

  • Sterile 1 mL syringes with 27-30 gauge needles

  • 70% Ethanol for disinfection

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Reconstitute the powder in a small volume of sterile 0.9% NaCl to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly to ensure complete dissolution. The solution will be acidic.

  • Working Solution Preparation (for a 1 mg/kg dose):

    • Calculate the required volume of this compound stock solution based on the mouse's body weight and the desired final injection volume (typically 100-200 µL for a 25g mouse).

    • Dilute the calculated volume of the stock solution with sterile 0.9% NaCl to the final desired concentration.

    • Example Calculation for a 25g mouse (1 mg/kg dose in 100 µL):

      • Dose = 1 mg/kg * 0.025 kg = 0.025 mg

      • If stock is 10 mg/mL, Volume of stock = 0.025 mg / 10 mg/mL = 0.0025 mL (2.5 µL)

      • Final Volume = 100 µL

      • Volume of saline = 100 µL - 2.5 µL = 97.5 µL

      • Mix 2.5 µL of 10 mg/mL this compound stock with 97.5 µL of sterile 0.9% NaCl.

  • Administration (Intraperitoneal Injection):

    • Properly restrain the mouse.

    • Disinfect the injection site on the lower abdomen with 70% ethanol.

    • Insert the needle at a shallow angle into the peritoneal cavity, avoiding internal organs.

    • Slowly inject the this compound working solution.

    • Withdraw the needle and monitor the mouse for any immediate adverse reactions.

Data Presentation

Summary of this compound Efficacy in Murine Models of Neurological Injury
Model Outcome Measure Treatment Group Control Group (Vehicle) Improvement with this compound Reference
Traumatic Brain InjuryRotorod LatencyIncreased by 52.7%Baseline52.7%
Traumatic Brain InjuryMorris Water Maze LatencyDecreased by 232.5%Baseline232.5%
Intracerebral HemorrhageRotorod LatencyIncreased by 39.6%Baseline39.6%

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in the working solution Poor solubility at neutral pH.Ensure the final solution remains acidic. If necessary, adjust the pH of the saline diluent slightly with sterile, dilute HCl. Prepare fresh on the day of use.
Mouse exhibits signs of pain or distress upon injection (e.g., vocalization, writhing) The acidic nature of the solution may cause irritation.Consider further diluting the dose in a larger volume of saline (while staying within acceptable injection volumes for mice) to lessen the acidity. Ensure the injection is administered slowly.
Inflammation or skin irritation at the injection site Local reaction to the acidic solution.Rotate the injection site daily. Monitor the site for signs of severe inflammation or necrosis. If severe, consult with a veterinarian and consider reducing the concentration or discontinuing treatment.
Lack of therapeutic effect - Incorrect dosage.- Improper administration.- Degradation of the compound.- Verify dose calculations and weighing of the compound.- Ensure proper intraperitoneal injection technique to avoid injection into the gut or other organs.- Store this compound powder and stock solutions according to the manufacturer's recommendations (typically protected from light and moisture). Prepare working solutions fresh.
Variable results between animals - Inconsistent injection technique.- Biological variability.- Ensure all personnel are proficient in intraperitoneal injections.- Increase the number of animals per group to account for biological variability.

Mandatory Visualizations

Tt301_Experimental_Workflow This compound Experimental Workflow in a Mouse Model of TBI cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Acclimatization Acclimatization Baseline_Behavioral_Testing Baseline_Behavioral_Testing Acclimatization->Baseline_Behavioral_Testing 1 week TBI_Induction TBI_Induction Baseline_Behavioral_Testing->TBI_Induction Tt301_Administration Tt301_Administration TBI_Induction->Tt301_Administration Treatment Group Vehicle_Administration Vehicle_Administration TBI_Induction->Vehicle_Administration Control Group Behavioral_Assessments Behavioral_Assessments Tt301_Administration->Behavioral_Assessments Daily for 5 days Vehicle_Administration->Behavioral_Assessments Daily for 5 days Histological_Analysis Histological_Analysis Behavioral_Assessments->Histological_Analysis

Caption: Experimental workflow for this compound treatment in a mouse model of TBI.

Tt301_Signaling_Pathway Proposed Mechanism of this compound in Modulating Neuroinflammation cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Proinflammatory_Cytokines Proinflammatory_Cytokines Cytokine_Receptor Cytokine_Receptor Proinflammatory_Cytokines->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT_dimer pSTAT->pSTAT_dimer Dimerization Tt301 Tt301 Tt301->JAK Inhibits Gene_Transcription Gene_Transcription pSTAT_dimer->Gene_Transcription Translocates to nucleus Inflammatory_Mediators Inflammatory_Mediators Gene_Transcription->Inflammatory_Mediators Increases

Caption: this compound inhibits the JAK-STAT signaling pathway.

References

addressing variability in Tt-301 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tt-301 (also known as MW189 or MW01-6-189WH), a small molecule inhibitor of microglial activation. This guide addresses potential sources of variability in experimental results and offers troubleshooting strategies to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a brain-penetrant small molecule that selectively attenuates stressor-induced proinflammatory cytokine overproduction by inhibiting microglial activation.[1][2][3] Differential gene expression analysis has implicated the involvement of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway in its mechanism of action.[4]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C. For in vitro experiments, prepare fresh stock solutions in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in cell culture media can vary, so it is advisable to prepare fresh dilutions for each experiment.

Q3: In which experimental models has this compound shown efficacy?

A3: this compound has demonstrated efficacy in murine models of traumatic brain injury (TBI) and intracerebral hemorrhage (ICH).[4] In these models, this compound administration led to reduced neuroinflammatory responses, improved neuronal viability, and better functional outcomes in behavioral tests such as the Rotorod and Morris water maze.

Q4: Is this compound cytotoxic at effective concentrations?

A4: Preclinical safety studies have shown that this compound is well-tolerated with no obvious adverse effects at the highest doses tested. However, as with any small molecule inhibitor, it is crucial to perform a dose-response curve for your specific cell line or model to determine the optimal non-toxic working concentration.

Troubleshooting Guide

This guide addresses common issues that may lead to variability in this compound experimental results.

Issue Potential Cause Recommended Solution
Inconsistent inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) This compound Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh stock solutions of this compound and store them in small, single-use aliquots at -20°C or -80°C.
Suboptimal Concentration: The concentration of this compound used may be too low for the specific cell density or stimulus strength.Perform a dose-response experiment to determine the optimal inhibitory concentration for your experimental setup.
Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect the cellular response to this compound.Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and monitor cell health.
Assay Variability (ELISA): Issues with the ELISA procedure, such as improper washing, antibody concentrations, or incubation times, can lead to inconsistent results.Strictly follow the ELISA kit manufacturer's protocol. Include appropriate positive and negative controls in every assay.
High variability in behavioral test results (Rotorod, Morris water maze) Animal Handling and Acclimation: Stress from handling and insufficient acclimation to the testing environment can significantly impact animal performance.Handle animals consistently and allow for a proper acclimation period to the testing room and equipment before starting the experiment.
Inconsistent Test Protocol: Minor variations in the execution of the behavioral test protocol can introduce variability.Standardize all aspects of the testing protocol, including water temperature in the Morris water maze and the rotation speed of the Rotorod.
Subject-to-Subject Variability: Inherent biological differences between animals can contribute to variability.Increase the sample size (n-number) per group to enhance statistical power and minimize the impact of individual outliers.
Unexpected Cell Death in vitro Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.1% for DMSO). Include a vehicle-only control group in your experiments.
This compound Concentration Too High: The concentration of this compound used may be cytotoxic to the cells.Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assays to identify a non-toxic working concentration range.
Poor Reproducibility of Immunohistochemistry (IHC) Staining (e.g., F4/80 for microglia) Tissue Fixation and Processing: Inconsistent fixation times or protocols can mask the antigen, leading to variable staining.Standardize the tissue fixation protocol. For F4/80 staining, antigen retrieval methods are often necessary for optimal results.
Antibody Concentration and Incubation: Incorrect antibody dilution or inconsistent incubation times can affect staining intensity.Optimize the primary antibody concentration and ensure consistent incubation times and temperatures for all samples.
Subjective Quantification: Manual scoring of IHC images can introduce bias and variability.Utilize image analysis software for automated and objective quantification of staining intensity and cell numbers.

Quantitative Data Summary

The following tables summarize quantitative data from a key preclinical study on this compound.

Table 1: Effect of this compound on Motor Coordination (Rotorod Test) in a Murine Model of Traumatic Brain Injury

Treatment GroupImprovement in Rotorod Performance by Day 7
This compound52.7%
Saline (Vehicle)Baseline
Data from a study in a murine model of traumatic brain injury, n=12 per group; P < 0.05.

Table 2: Effect of this compound on Spatial Learning and Memory (Morris Water Maze) in a Murine Model of Traumatic Brain Injury

Treatment GroupImprovement in Morris Water Maze Latencies
This compound232.5%
Saline (Vehicle)Baseline
Data from a study in a murine model of traumatic brain injury, n=12 per group; P < 0.05.

Experimental Protocols

1. In Vitro Microglial Activation Assay

This protocol outlines a general procedure for assessing the anti-inflammatory effects of this compound on cultured microglial cells.

  • Cell Culture: Culture murine or human microglial cells (e.g., BV-2 or primary microglia) in appropriate media and conditions.

  • Seeding: Seed cells into 24-well plates at a density that allows for optimal growth and response. Allow cells to adhere overnight.

  • This compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the culture medium at a final concentration of 100 ng/mL.

  • Incubation: Incubate the cells for 6-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability: In a parallel plate, assess cell viability using an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.

2. Immunohistochemistry for Microglial Activation

This protocol provides a general workflow for staining brain tissue to assess microglial activation.

  • Tissue Preparation: Perfuse animals and collect brain tissue. Fix the tissue in 4% paraformaldehyde and process for paraffin (B1166041) embedding or cryosectioning.

  • Sectioning: Cut tissue sections at a thickness of 10-20 µm.

  • Antigen Retrieval: If using paraffin-embedded sections, perform antigen retrieval using a citrate-based buffer.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against a microglial marker (e.g., F4/80 or Iba1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with an appropriate fluorescently-labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., DAPI) and mount the sections with an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and morphology of microglia using image analysis software.

Visualizations

JAK-STAT Signaling Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT_Dimer STAT Dimer STAT1->STAT_Dimer STAT3->STAT_Dimer DNA DNA STAT_Dimer->DNA Translocates to Nucleus and Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Tt_301 This compound Tt_301->JAK1 Inhibits Tt_301->JAK2 Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_for_Tt-301_In_Vitro_Testing Experimental Workflow for this compound In Vitro Testing cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Start Start: Culture Microglial Cells Seed Seed Cells in Multi-well Plates Start->Seed Pretreat Pre-treat with this compound or Vehicle Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 6-24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Viability Assess Cell Viability (MTT Assay) Incubate->Viability ELISA Measure Cytokines (ELISA) Collect->ELISA End End: Analyze and Interpret Data ELISA->End Viability->End

Caption: A typical workflow for in vitro testing of this compound.

References

ensuring Tt-301 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the stability of Tt-301 (also known as MW189) in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For in vitro and in vivo experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in an aqueous buffer or cell culture medium.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial for maintaining the integrity of this compound. Recommendations are summarized in the table below.[1]

Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A3: This is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:

  • Decrease the final concentration: The concentration of this compound in the final aqueous solution may be above its solubility limit. Try lowering the final concentration.

  • Increase the percentage of DMSO: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible for cell-based assays, but a slight increase (e.g., from 0.1% to 0.5%) may improve solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a different buffer system: The pH and composition of the buffer can influence solubility. For clinical trials, this compound has been formulated in 0.9% sodium chloride at a pH of approximately 2.4, and then diluted to a final solution with a pH of at least 3.0, suggesting that its solubility is pH-dependent.[2] Experimenting with buffers at different pH values may help.

  • Use sonication: Briefly sonicating the solution after dilution can help to dissolve small precipitates.

Q4: How can I perform a preliminary assessment of this compound stability in my experimental conditions?

A4: A preliminary stability test can be conducted by preparing a solution of this compound at the desired working concentration in your buffer or medium. Aliquots of this solution should be incubated under your experimental conditions (e.g., 37°C, 5% CO2). Samples can be taken at different time points (e.g., 0, 2, 6, 12, and 24 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent this compound compound over time indicates degradation.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in solution.

Problem Potential Cause Suggested Solution(s)
Precipitation in stock solution (DMSO) The compound has degraded into an insoluble product, or the storage temperature was too low, causing the DMSO to freeze and the compound to fall out of solution.Prepare a fresh stock solution. Ensure storage at 4°C or -20°C, but avoid repeated freeze-thaw cycles.
Inconsistent results in cell-based assays This compound may be degrading in the cell culture medium.Perform a stability study of this compound in the specific cell culture medium used (see Protocol 1). Consider preparing fresh solutions for each experiment or reducing the incubation time if significant degradation is observed.
Loss of activity in functional assays The compound has degraded due to improper storage or handling.Review storage and handling procedures. Prepare fresh stock and working solutions. Use low-binding labware to prevent adsorption of the compound.
Appearance of new peaks in HPLC/LC-MS analysis Chemical degradation of this compound.Protect solutions from light and extreme temperatures. Adjust the pH of the solution if hydrolysis is suspected. The use of antioxidants could be considered if oxidation is a possibility.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Aqueous Solution

This protocol provides a general method for determining the stability of this compound in a specific buffer or cell culture medium using HPLC or LC-MS.

1. Materials:

  • This compound solid compound

  • DMSO (anhydrous)

  • Aqueous buffer or cell culture medium of interest

  • HPLC or LC-MS system

  • Calibrated incubator or water bath

  • Autosampler vials

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in the pre-warmed (e.g., 37°C) aqueous buffer or medium. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).

  • Incubation: Aliquot the working solution into multiple autosampler vials. One vial will be your zero-time-point sample (T=0). Place the remaining vials in an incubator at the desired temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator. To stop further degradation, immediately add an equal volume of a cold organic solvent like acetonitrile.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

  • Data Analysis: Quantify the peak area of the parent this compound compound at each time point. Calculate the percentage of this compound remaining relative to the T=0 sample.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Format Solvent/State Storage Temperature Duration Notes
Solid PowderN/A0 - 4°CShort-term (days to weeks)Store in a dry, dark environment.[1]
Solid PowderN/A-20°CLong-term (months to years)Store in a dry, dark environment.[1]
Stock SolutionDMSO-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Table 2: Example Data Table for this compound Stability Study
Time Point (hours) Temperature (°C) Peak Area of this compound % this compound Remaining
037[Insert value]100%
137[Insert value][Calculate]
237[Insert value][Calculate]
437[Insert value][Calculate]
837[Insert value][Calculate]
2437[Insert value][Calculate]

Visualizations

G cluster_0 Troubleshooting this compound Instability start Instability Observed (e.g., precipitation, loss of activity) check_solubility Is precipitate visible? start->check_solubility solubility_yes Yes check_solubility->solubility_yes Yes solubility_no No check_solubility->solubility_no No check_activity Is there a loss of biological activity? activity_yes Yes check_activity->activity_yes Yes lower_conc Lower final concentration solubility_yes->lower_conc solubility_no->check_activity change_buffer Optimize buffer pH or composition lower_conc->change_buffer sonicate Sonicate solution change_buffer->sonicate prepare_fresh Prepare fresh stock and working solutions activity_yes->prepare_fresh check_storage Verify storage conditions (temp, light, freeze-thaw) prepare_fresh->check_storage stability_study Perform stability study in experimental medium (Protocol 1) check_storage->stability_study

Caption: A troubleshooting workflow for addressing stability issues with this compound solutions.

G cluster_1 Experimental Workflow for Stability Assessment prep_stock 1. Prepare 10 mM Stock in DMSO prep_work 2. Dilute to Working Conc. in Aqueous Buffer prep_stock->prep_work aliquot 3. Aliquot into Vials prep_work->aliquot incubate 4. Incubate at Desired Temp. aliquot->incubate sample 5. Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench 6. Quench Reaction (e.g., with cold acetonitrile) sample->quench analyze 7. Analyze by HPLC/LC-MS quench->analyze data 8. Calculate % Remaining vs. T=0 analyze->data

Caption: A step-by-step workflow for assessing the stability of this compound in solution.

G cluster_2 Factors Affecting this compound Stability Tt301 This compound in Solution Degradation Degradation Products Tt301->Degradation leads to pH pH pH->Tt301 Temperature Temperature Temperature->Tt301 Light Light Exposure Light->Tt301 Solvent Solvent/Buffer Composition Solvent->Tt301 Oxygen Oxygen Oxygen->Tt301

References

Technical Support Center: Best Practices for Long-Term Tt-301 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term studies with Tt-301 (also known as MW189 and MW01-6-189WH). This compound is a central nervous system (CNS)-penetrant small molecule that selectively inhibits the overproduction of proinflammatory cytokines by activated glial cells.[1][2] This guide offers troubleshooting advice, frequently asked questions, experimental protocols, and data presentation to facilitate successful and reproducible research.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues that may arise during long-term this compound studies, from compound handling to data interpretation.

Compound Handling and Formulation

Question: What are the recommended procedures for storing and preparing this compound for in vivo studies?

Answer: Proper handling and storage of this compound are critical for maintaining its stability and efficacy.

  • Storage of Solid Compound: The solid (powder) form of this compound should be stored at -20°C in a desiccated environment to prevent degradation from moisture and heat.[3]

  • Stock Solution Preparation: For long-term storage, it is recommended to dissolve this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10-20 mM.[4]

  • Stock Solution Storage: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for shorter periods (up to one month).[3] When thawing, allow the vial to reach room temperature before opening to minimize moisture condensation.

  • Formulation for Intravenous Administration: The hydrochloride hydrate (B1144303) of this compound is a powder that is soluble in water. For clinical studies, a sterile concentrated solution in 0.9% sodium chloride (2.5 mg/mL; pH 2.4) has been used, which is then diluted with saline to a pH > 3.0 before intravenous administration.

Question: My this compound solution appears to have precipitated after dilution in my aqueous assay buffer. What should I do?

Answer: Precipitation of small molecules in aqueous solutions is a common issue. Here are some troubleshooting steps:

  • Verify Solubility: Determine the kinetic solubility of this compound in your specific buffer to ensure you are not exceeding its maximum concentration.

  • Dilution Method: Instead of a large, single dilution from a concentrated DMSO stock, perform serial dilutions to gradually introduce the compound to the aqueous environment.

  • Gentle Mixing: Ensure thorough mixing by gently vortexing or triturating the solution during dilution.

  • pH and Buffer Composition: The stability of small molecule inhibitors can be pH-dependent. Ensure the pH of your final solution is compatible with this compound's stability (a pH > 3.0 was used for an intravenous formulation).

Long-Term In Vivo Studies

Question: What is a suitable dosing regimen for a long-term this compound study in a mouse model of chronic neuroinflammation?

Answer: While most published studies on this compound focus on acute administration, a long-term study can be designed based on its known pharmacokinetics and the nature of chronic neuroinflammation models.

  • Dosage: In a mouse model of traumatic brain injury, this compound was effective at a low dose of 1 mg/kg. For long-term studies, it is advisable to perform a dose-response study to determine the optimal dose for sustained efficacy and safety.

  • Frequency: In a Phase 1b clinical trial, this compound was administered intravenously twice a day (12 hours apart) for five consecutive days. For a chronic rodent model, a regimen of daily or every-other-day administration via an appropriate route (e.g., intraperitoneal injection or oral gavage if bioavailability is confirmed) could be considered. The use of osmotic pumps for continuous administration is another option for maintaining steady compound levels over weeks.

  • Duration: The duration of the study will depend on the specific research question and the model of neuroinflammation being used. Chronic stress models in rodents, for example, can involve stressors applied over 3 to 12 weeks.

Question: I am observing high variability in the behavioral outcomes of my long-term this compound study. What are some potential confounding factors?

Answer: High variability in behavioral tests is a common challenge in rodent studies. Several factors can contribute to this:

  • Animal Husbandry: Ensure consistent housing conditions, including cage density, enrichment, and light-dark cycles. Mice are sensitive to their environment, and changes can affect their behavior.

  • Experimenter Bias: To minimize bias, behavioral testing should be conducted by an experimenter who is blind to the treatment groups.

  • Order of Testing: If multiple behavioral tests are performed, the order in which they are conducted can influence outcomes. It is recommended to space out different tests and to be consistent with the testing order across all animals.

  • Stress: Handling and injection procedures can induce stress, which can impact behavioral performance. Ensure all animals are habituated to the experimenters and the procedures before the start of the study.

  • Diet: The composition of the diet can affect cognitive function in mice. Ensure all animals receive the same standard diet throughout the study.

Troubleshooting Specific Assays

Morris Water Maze (MWM):

  • Issue: Mice are floating or "freezing" instead of swimming.

    • Possible Cause & Solution: This can indicate anxiety or inappropriate water temperature. Ensure the water temperature is maintained between 21-24°C. Handle the mice daily for at least a week before the experiment to reduce anxiety. If a mouse floats, gently guide it to the platform.

  • Issue: High variability in escape latency within the same group.

    • Possible Cause & Solution: Ensure that the spatial cues around the maze are prominent and consistent throughout the experiment. The maze should be located away from the experimenter to avoid distractions.

Histological Analysis of Microglia:

  • Issue: Difficulty in distinguishing between different states of microglial activation.

    • Possible Cause & Solution: Relying on a single marker may not be sufficient. Use a combination of morphological analysis and immunohistochemical markers. For example, Iba1 is a common marker for microglia, but its expression increases with activation. P2RY12 and TMEM119 can be used to identify ramified, homeostatic microglia, as their expression may be downregulated upon activation.

  • Issue: Inconsistent staining intensity across tissue sections.

    • Possible Cause & Solution: Ensure consistent tissue fixation, processing, and staining protocols. Use a standardized quantification method, such as densitometric analysis of the staining intensity in a defined region of interest, to obtain objective measurements.

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative findings from a preclinical study of this compound in murine models of central nervous system injury.

Outcome Measure Animal Model Treatment Group Result Significance
Vestibulomotor Function (Rotorod) Traumatic Brain InjuryThis compound52.7% improvement by day 7p < 0.05
Neurocognitive Function (Morris Water Maze Latency) Traumatic Brain InjuryThis compound232.5% improvementp < 0.05
Vestibulomotor Function (Rotorod) Intracerebral HemorrhageThis compound39.6% improvementp < 0.05
Microglial Activation (F4/80+ staining) Traumatic Brain InjuryThis compoundReduction at 1 and 10 days post-injury-

Experimental Protocols

Long-Term Administration of this compound in a Chronic Neuroinflammation Mouse Model

This protocol is a generalized framework and should be adapted for specific experimental needs.

  • Animal Model: Induce chronic neuroinflammation in adult mice using a validated model (e.g., chronic unpredictable mild stress, or low-dose lipopolysaccharide (LPS) administration over several weeks).

  • This compound Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • On each day of administration, dilute the stock solution in sterile saline to the desired final concentration (e.g., 1 mg/kg). The final DMSO concentration should be kept low (e.g., <5%) to avoid solvent toxicity.

  • Administration:

    • Administer this compound or vehicle control via intraperitoneal (IP) injection once daily for the duration of the study (e.g., 4-8 weeks).

    • Ensure consistent timing of injections each day.

  • Monitoring:

    • Monitor animal weight and general health daily.

    • Conduct behavioral testing at baseline and at specified time points throughout the study (e.g., every 2 weeks).

  • Tissue Collection:

    • At the end of the study, euthanize the animals and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Collect brain tissue for histological and biochemical analyses.

Immunohistochemistry for Microglial Activation
  • Tissue Preparation:

    • Post-fix the brain tissue in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by incubating in a 30% sucrose (B13894) solution until it sinks.

    • Freeze the tissue and cut 30 µm coronal sections using a cryostat.

  • Staining:

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

    • Incubate sections with a primary antibody against a microglial marker (e.g., rabbit anti-Iba1) overnight at 4°C.

    • Wash sections and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.

    • Mount sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis:

    • Capture images using a fluorescence or confocal microscope.

    • Quantify microglial activation by measuring the number of Iba1-positive cells, their morphology (e.g., ramified vs. amoeboid), and the intensity of the fluorescent signal in the region of interest.

Visualizations

This compound Experimental Workflow

G cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Long-Term Treatment cluster_analysis Phase 3: Endpoint Analysis A Induce Chronic Neuroinflammation B Baseline Behavioral Testing A->B C Daily this compound or Vehicle Administration B->C D Regular Health Monitoring C->D E Periodic Behavioral Testing C->E F Euthanasia & Tissue Collection E->F G Histological Analysis (e.g., Iba1 staining) F->G H Biochemical Analysis (e.g., Cytokine levels) F->H

Caption: Workflow for a long-term this compound preclinical study.

This compound's Proposed Mechanism of Action in Microglia

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular (Microglia) cytokine Proinflammatory Cytokine (e.g., IL-1β) receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (dimerized) STAT->pSTAT nucleus Nucleus pSTAT->nucleus translocates to genes Proinflammatory Gene Transcription nucleus->genes Tt301 This compound Tt301->inhibition

References

Validation & Comparative

comparing Tt-301 to other microglial inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Microglial Inhibitors: Tt-301 in Focus

This guide provides a detailed comparison of this compound (also known as MW189), a novel microglial inhibitor targeting the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, with other prominent microglial inhibitors in development. The comparison focuses on inhibitors with distinct mechanisms of action: neflamapimod (a p38 MAPK inhibitor), MCC950 (an NLRP3 inflammasome inhibitor), and JNJ-40346527 (a CSF1R inhibitor). This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of neuroinflammatory therapeutics.

Introduction to Microglial Inhibition

Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in brain health and disease. While they are essential for synaptic pruning, debris clearance, and immune surveillance, their chronic activation can lead to the release of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage and the progression of neurodegenerative diseases and acute brain injuries. Consequently, the targeted inhibition of microglial activation has emerged as a promising therapeutic strategy. This guide evaluates this compound against other inhibitors targeting key signaling pathways implicated in microglial-mediated neuroinflammation.

Comparative Data on Microglial Inhibitors

The following tables summarize the available quantitative data for this compound and its comparators, focusing on preclinical efficacy and clinical trial outcomes.

Table 1: Preclinical Efficacy of Microglial Inhibitors
CompoundTarget PathwayAnimal ModelKey Efficacy FindingsReference
This compound (MW189) JAK-STATMurine Traumatic Brain Injury (TBI)52.7% improvement in Rotorod performance by day 7; 232.5% improvement in Morris water maze latencies.[1]
Murine Intracerebral Hemorrhage (ICH)39.6% improvement in Rotorod performance; significant reduction in cerebral edema.[1]
Neflamapimod p38 MAPKTs2 Down Syndrome Mouse Model (AD model)Prevented the loss of cholinergic neurons, maintaining numbers similar to healthy mice (30% more than placebo).[2]
Mouse Hippocampal Neurons (in vitro)Prevented degeneration of neuronal ramifications triggered by toxic amyloid-beta molecules at low concentrations.[2]
MCC950 NLRP3 InflammasomeAPP/PS1 Mouse Model (AD model)Reduced Aβ accumulation and improved cognitive function. Inhibited LPS+Aβ-induced caspase 1 activation and IL-1β release in microglia.[3]
Experimental Autoimmune Encephalomyelitis (EAE) Mouse ModelAmeliorated neuronal damage, demyelination, and oligodendrocyte loss. Suppressed glial cell activation.
Spinal Cord Injury (SCI) Mouse ModelImproved grip strength and hind limb movements; reduced spinal cord edema and pathological injury.
JNJ-40346527 CSF1RP301S Mouse Tauopathy ModelAttenuated tau-induced neurodegeneration and resulted in functional improvement.
ME7 Prion Mouse ModelAchieved up to 80% inhibition of microglial proliferation at 30 mg/kg.
Table 2: Clinical Trial Overview of Microglial Inhibitors
CompoundPhaseIndicationKey Outcomes and ObservationsReference
This compound (MW189) Phase 1Healthy VolunteersSafe and well-tolerated in single and multiple doses up to 0.25 mg/kg. Dose-proportional pharmacokinetics. Reduced TNF-α and increased IL-10 levels in an endotoxin (B1171834) challenge.
Neflamapimod Phase 2bDementia with Lewy Bodies (DLB)Significant improvement on Clinical Dementia Rating Sum of Boxes (CDR-SB) and Alzheimer's Disease Cooperative Study – Clinical Global Impression of Change (CGIC) in the extension phase with new capsules.
Phase 2bEarly-stage Alzheimer's Disease (AD)Failed to meet the primary endpoint of improvement in episodic memory. Met secondary endpoints with a significant decrease in CSF phospho-tau and tau levels.
MCC950 PreclinicalVarious inflammatory and neurological conditionsNo active clinical trials for CNS disorders were found in the provided search results. A Phase 2 trial for rheumatoid arthritis was discontinued (B1498344) due to elevated liver enzymes.
JNJ-40346527 Phase 1Mild Cognitive Impairment (MCI)The trial aimed to evaluate biomarker effects. The study was closed after recruiting only 2 participants due to the COVID-19 pandemic and expiration of the study drug.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and a representative experimental workflow for the preclinical evaluation of these inhibitors.

Signaling Pathways

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Tt301 This compound Tt301->JAK Inhibition pSTAT p-STAT (dimer) STAT->pSTAT Dimerization Gene Gene Transcription (Pro-inflammatory mediators) pSTAT->Gene

Figure 1: this compound inhibits the JAK-STAT signaling pathway.

p38_MAPK_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (e.g., Aβ) Receptor Receptor Stress->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., Transcription Factors) p38->Downstream Neflamapimod Neflamapimod Neflamapimod->p38 Inhibition Gene Gene Transcription (Inflammatory Cytokines) Downstream->Gene

Figure 2: Neflamapimod inhibits the p38 MAPK signaling pathway.

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_output Inflammatory Output PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB TLR->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1B IL-1β Release NLRP3_active NLRP3 NLRP3_exp->NLRP3_active Stimuli Activation Stimuli (e.g., ATP, toxins) Stimuli->NLRP3_active ASC ASC NLRP3_active->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Caspase-1 pro_Casp1->Casp1 Cleavage MCC950 MCC950 MCC950->NLRP3_active Inhibition Casp1->pro_IL1B Cleavage

Figure 3: MCC950 inhibits the NLRP3 inflammasome pathway.

CSF1R_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) CSF1R->Downstream Activation JNJ40346527 JNJ-40346527 JNJ40346527->CSF1R Inhibition Gene Gene Transcription (Proliferation, Survival, Differentiation) Downstream->Gene

Figure 4: JNJ-40346527 inhibits the CSF1R signaling pathway.
Experimental Workflow

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Groups cluster_assessment Outcome Assessment cluster_analysis Data Analysis Model Induce Disease Model (e.g., TBI, AD model) Vehicle Vehicle Control Model->Vehicle Inhibitor Microglial Inhibitor (e.g., this compound) Model->Inhibitor Behavioral Behavioral Tests (e.g., Rotorod, Water Maze) Vehicle->Behavioral Histological Histological Analysis (e.g., Iba1 staining) Vehicle->Histological Biochemical Biochemical Assays (e.g., Cytokine levels) Vehicle->Biochemical Inhibitor->Behavioral Inhibitor->Histological Inhibitor->Biochemical Analysis Statistical Analysis and Comparison of Groups Behavioral->Analysis Histological->Analysis Biochemical->Analysis

Figure 5: Representative preclinical experimental workflow.

Detailed Experimental Protocols

This compound in Murine Models of TBI and ICH
  • Animal Model : Adult mice were subjected to either traumatic brain injury (TBI) or intracerebral hemorrhage (ICH).

  • Treatment : this compound or saline (vehicle) was administered following the injury and then for four subsequent days.

  • Assessments :

    • Histology : Brain sections were stained for F4/80+ to assess microglial/macrophage presence at 1, 10, and 28 days post-injury.

    • Behavioral Testing : Short-term vestibulomotor function was assessed using the Rotorod test. Long-term neurocognitive impairment was evaluated with the Morris water maze.

    • Gene Expression : Differential gene expression profiles in brain tissue were analyzed to identify pathways affected by this compound treatment.

Neflamapimod in a Mouse Model of Alzheimer's Disease
  • Animal Model : Ts2 Down syndrome mice, which develop Alzheimer's-like pathology, were used.

  • Treatment : Mice were treated with neflamapimod or a placebo.

  • Assessments :

    • Histology : The number of cholinergic neurons was quantified to assess neuroprotection.

  • In Vitro Neuronal Culture :

    • Model : Mouse hippocampal neurons were cultured and exposed to toxic amyloid-beta oligomers.

    • Treatment : Neurons were treated with varying concentrations of neflamapimod.

    • Assessment : The integrity of neuronal ramifications was evaluated to determine the neuroprotective effects of the compound.

MCC950 in a Mouse Model of Alzheimer's Disease
  • Animal Model : APP/PS1 transgenic mice, a model for amyloid pathology in Alzheimer's disease.

  • Treatment : Mice were administered MCC950.

  • Assessments :

    • Biochemistry : Amyloid-β (Aβ) accumulation in the brain was quantified. Inflammasome activation was assessed by measuring caspase-1 activation and IL-1β release.

    • Behavioral Testing : Cognitive function was evaluated.

    • In Vitro Microglial Culture : Primary microglia were treated with lipopolysaccharide (LPS) and Aβ to induce inflammasome activation, followed by treatment with MCC950 to assess its inhibitory effects on caspase-1 activation and Aβ phagocytosis.

JNJ-40346527 in a Mouse Tauopathy Model
  • Animal Model : P301S transgenic mice, which develop tau pathology.

  • Treatment : Mice were treated with the selective CSF1R inhibitor JNJ-40346527.

  • Assessments :

    • Histology and Biochemistry : The extent of tau-induced neurodegeneration was evaluated.

    • Behavioral Testing : Functional improvement was assessed.

  • ME7 Prion Mouse Model (for microglial proliferation) :

    • Model : Mice were injected with ME7 prion strain to induce chronic neuroinflammation and microglial proliferation.

    • Treatment : Mice received JNJ-40346527 at doses of 3, 10, 30, or 100 mg/kg.

    • Assessment : Microglial proliferation was quantified by Iba1 and BrdU double-labeling in the hippocampus.

Conclusion

This compound demonstrates a promising profile as a microglial inhibitor, with a clear mechanism of action targeting the JAK-STAT pathway and positive preclinical data in models of acute brain injury. When compared to other microglial inhibitors in development, each with a distinct molecular target, the choice of therapeutic will likely depend on the specific disease context.

  • Neflamapimod (p38 MAPK inhibitor) has shown potential in neurodegenerative diseases like DLB and AD, with evidence of target engagement in clinical trials, although cognitive endpoints have been challenging to meet.

  • MCC950 (NLRP3 inflammasome inhibitor) has robust preclinical data across a range of neuroinflammatory conditions, but its clinical development for CNS disorders is yet to be fully explored, with some safety signals noted in non-CNS trials.

  • JNJ-40346527 (CSF1R inhibitor) effectively reduces microglial proliferation in preclinical models, a mechanism with strong rationale in neurodegenerative diseases, though its clinical evaluation has been hampered by external factors.

The diverse mechanisms of these inhibitors highlight the multifaceted nature of microglial activation in neurological disorders. Future research, including head-to-head preclinical studies and well-designed clinical trials, will be crucial to delineate the relative efficacy and safety of these different approaches and to identify the patient populations most likely to benefit from each specific microglial inhibitor.

References

TT-301: A Comparative Analysis Against Other Cytokine Inhibitors in Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug TT-301 against other classes of cytokine inhibitors, specifically Janus kinase (JAK) inhibitors and Interleukin-1 (IL-1) inhibitors, in the context of neuroinflammation following acute brain injury. The information is compiled from preclinical experimental data to assist in evaluating the therapeutic potential of these agents.

Executive Summary

This compound is an experimental, brain-penetrant small molecule designed to selectively reduce the overproduction of pro-inflammatory cytokines, a key contributor to secondary injury after traumatic brain injury (TBI) and intracerebral hemorrhage (ICH). Preclinical studies suggest that this compound improves functional outcomes in animal models of acute brain injury. This guide compares the efficacy of this compound with established cytokine inhibitor classes, namely JAK inhibitors (e.g., Ruxolitinib, Baricitinib) and IL-1 inhibitors (e.g., Anakinra), based on available preclinical data.

Mechanism of Action

This compound is classified as a cytokine and glial cell inhibitor.[1] Its mechanism is reported to involve the modulation of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[2] This pathway is a critical signaling cascade for numerous pro-inflammatory cytokines. By inhibiting this pathway, this compound is thought to suppress the activation of microglia and subsequent neuroinflammatory processes.[2] One of its specific targets has been identified as Interleukin-1 beta (IL-1β).

In comparison, other cytokine inhibitors have more established mechanisms:

  • JAK Inhibitors (e.g., Ruxolitinib, Baricitinib): These agents directly inhibit one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), thereby blocking the signaling of a wide range of cytokines involved in inflammation and immunity.

  • IL-1 Inhibitors (e.g., Anakinra): This class of drugs specifically targets the Interleukin-1 signaling pathway. Anakinra is a recombinant form of the human IL-1 receptor antagonist (IL-1Ra) that competitively inhibits the binding of both IL-1α and IL-1β to the IL-1 receptor type 1 (IL-1R1).

Signaling Pathway Diagrams

To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by these inhibitors.

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->JAK Autophosphorylation JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene Activation TT301 This compound TT301->JAK Inhibits (Modulates) JAKi JAK Inhibitors (Ruxolitinib, Baricitinib) JAKi->JAK Inhibits

Figure 1: JAK-STAT Signaling Pathway Inhibition

IL-1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL1 IL-1α / IL-1β IL1R IL-1 Receptor (IL-1R1) IL1->IL1R Binding & Activation Anakinra Anakinra (IL-1Ra) Anakinra->IL1R Competitive Inhibition Signaling Downstream Signaling (e.g., NF-κB, MAPK) IL1R->Signaling Initiates Cascade Nucleus Nucleus Signaling->Nucleus Signal Transduction Gene Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene Activation

Figure 2: IL-1 Signaling Pathway Inhibition

Comparative Efficacy Data

The following tables summarize the available preclinical data for this compound and comparator cytokine inhibitors in mouse models of Traumatic Brain Injury (TBI) and Intracerebral Hemorrhage (ICH). Direct head-to-head comparative studies are limited; therefore, this data is compiled from separate studies.

Traumatic Brain Injury (TBI) Models
DrugModelOutcome MeasureResultCitation
This compound Controlled Cortical Impact (CCI) in miceRotarod: Vestibulomotor function52.7% improvement in the treated group by day 7 (p < 0.05)[2]
Morris Water Maze: Neurocognitive function232.5% improvement in latencies as a function of treatment (p < 0.05)[2]
Anakinra Fluid Percussion Injury (FPI) in miceMorris Water Maze: Cognitive functionProtected mice from cognitive deficits after FPI
Ruxolitinib TBI model in miceNeurological Deficit Score: Behavioral testNeurological deficit was alleviated when administered 6 hours post-TBI
Lesion Volume Significantly reduced lesion volume
Baricitinib (B560044) TBI model in rodents (mentioned in clinical trial protocol)Brain Edema & Neurological Function Other selective JAK1 and JAK2 inhibitors have been shown to reduce brain edema and improve neurological function
Intracerebral Hemorrhage (ICH) Models
DrugModelOutcome MeasureResultCitation
This compound Collagenase-induced ICH in miceRotarod: Vestibulomotor function39.6% improvement in the treated group (p < 0.05)
Cerebral Edema Reduction in cerebral edema independent of hematoma volume (p < 0.05)
Anakinra Collagenase-induced ICH in ratsBrain Edema In a clinical trial, Anakinra was found to be ineffective in reducing brain edema in patients with ICH, though preclinical data suggested a reduction.
Ruxolitinib ICH model in miceMotor and Cognitive Functions Improved motor and cognitive functions of mice after ICH.
Baricitinib ICH (clinical context)Functional Outcome A clinical trial is evaluating the efficacy and safety of baricitinib in patients with pulmonary injury after ICH to promote the recovery of neurological function.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Animal Models of Brain Injury

Experimental_Workflows cluster_TBI Traumatic Brain Injury (TBI) Model cluster_ICH Intracerebral Hemorrhage (ICH) Model TBI_start Anesthesia TBI_craniotomy Craniotomy TBI_start->TBI_craniotomy TBI_impact Controlled Cortical Impact (CCI) TBI_craniotomy->TBI_impact TBI_closure Surgical Closure TBI_impact->TBI_closure ICH_start Anesthesia ICH_stereotaxic Stereotaxic Surgery ICH_start->ICH_stereotaxic ICH_injection Collagenase Injection into Striatum ICH_stereotaxic->ICH_injection ICH_closure Surgical Closure ICH_injection->ICH_closure

Figure 3: Brain Injury Model Workflows
  • Controlled Cortical Impact (CCI) for TBI:

    • Anesthesia: Mice are anesthetized, typically with isoflurane (B1672236) or a ketamine/xylazine mixture.

    • Craniotomy: A surgical opening is made in the skull over the desired cortical region, leaving the dura mater intact.

    • Impact: A pneumatic or electromagnetic impactor with a specific tip size is used to deliver a controlled impact to the exposed cortex at a defined velocity and depth.

    • Closure: The surgical site is closed.

  • Collagenase-Induced Intracerebral Hemorrhage (ICH):

    • Anesthesia: Mice are anesthetized and placed in a stereotaxic frame.

    • Stereotaxic Surgery: A burr hole is drilled in the skull over the target brain region (commonly the striatum).

    • Injection: A fine needle is inserted to a specific depth, and a small volume of bacterial collagenase is injected. This enzyme degrades the blood vessel walls, leading to a hematoma.

    • Closure: The needle is slowly withdrawn, and the incision is closed.

Behavioral Assessments

Behavioral_Testing_Workflow start Post-Injury Recovery Period rotarod Rotarod Test (Motor Coordination & Balance) start->rotarod mwm Morris Water Maze (Spatial Learning & Memory) start->mwm end Data Analysis rotarod->end mwm->end

Figure 4: Behavioral Assessment Workflow
  • Rotarod Test:

    • Apparatus: A rotating rod, often with adjustable speed.

    • Procedure: Mice are placed on the rotating rod, and the latency to fall is recorded. The test can be performed at a constant speed or with accelerating speed.

    • Measures: The primary measure is the time the animal remains on the rod, which reflects motor coordination and balance.

  • Morris Water Maze (MWM):

    • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

    • Procedure: Mice are placed in the water at various starting points and must use spatial cues in the room to locate the submerged platform.

    • Measures: Key metrics include the time taken to find the platform (escape latency), the path length, and the time spent in the target quadrant during a probe trial (when the platform is removed). These measures assess spatial learning and memory.

Discussion and Conclusion

The available preclinical data indicates that this compound shows promise in improving functional outcomes following both TBI and ICH in murine models. Its mechanism of action, involving the modulation of the JAK-STAT pathway and inhibition of IL-1β, positions it as a potentially broad-acting anti-neuroinflammatory agent.

Direct comparison with other cytokine inhibitors is challenging due to the lack of standardized head-to-head studies. However, the existing data for JAK inhibitors and IL-1 inhibitors also demonstrate neuroprotective effects in similar models of acute brain injury.

  • This compound has demonstrated significant improvements in both motor and cognitive functions in well-established behavioral tests for TBI and ICH.

  • Anakinra (IL-1 inhibitor) has shown efficacy in reducing cognitive deficits post-TBI, although its effect on edema in ICH is less clear in clinical settings.

  • Ruxolitinib and Baricitinib (JAK inhibitors) have shown promise in reducing neurological deficits and lesion volume in brain injury models. However, more specific data on their effects on motor coordination and spatial memory, as measured by Rotarod and Morris water maze in TBI and ICH models, are needed for a more direct comparison with this compound.

References

TT-301 in CNS Injury: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of TT-301, a novel microglial inhibitor, in various Central Nervous System (CNS) injury models. The data presented is based on available experimental studies and aims to offer an objective evaluation of this compound in comparison to other therapeutic alternatives.

Executive Summary

This compound has demonstrated significant neuroprotective effects in preclinical models of Traumatic Brain Injury (TBI) and Intracerebral Hemorrhage (ICH). Its primary mechanism of action involves the inhibition of microglial activation and the modulation of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway, leading to reduced neuroinflammation and improved functional outcomes.[1][2] Currently, there is no available data on the performance of this compound in spinal cord injury (SCI) models. This guide focuses on the existing evidence from TBI and ICH studies, offering a comparative analysis with other relevant therapeutic agents.

Mechanism of Action: this compound

This compound is a brain-penetrant small molecule that selectively attenuates the overproduction of proinflammatory cytokines by activated microglia.[1] Following CNS injury, microglia, the resident immune cells of the brain, become activated and release a cascade of inflammatory mediators that contribute to secondary injury. This compound intervenes in this process, leading to a reduction in neuronal damage and improved neurological function. Gene expression analyses have implicated the JAK-STAT pathway as a key downstream target of this compound's action.[1]

TT301_Mechanism cluster_0 CNS Injury (TBI, ICH) cluster_1 Cellular Response cluster_2 Signaling Pathway cluster_3 Pathological Outcomes cluster_4 Therapeutic Intervention CNS_Injury Traumatic Brain Injury Intracerebral Hemorrhage Microglia_Activation Microglial Activation CNS_Injury->Microglia_Activation Proinflammatory_Cytokines Proinflammatory Cytokines (e.g., TNF-α, IL-1β) Microglia_Activation->Proinflammatory_Cytokines JAK_STAT JAK-STAT Pathway Proinflammatory_Cytokines->JAK_STAT Neuroinflammation Neuroinflammation JAK_STAT->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Functional_Deficits Functional Deficits Neuronal_Damage->Functional_Deficits TT301 This compound TT301->Microglia_Activation Inhibits

Caption: Proposed mechanism of action for this compound in CNS injury.

Performance in Traumatic Brain Injury (TBI) Model

This compound has been evaluated in a murine model of TBI, demonstrating significant improvements in both motor and cognitive functions.

Comparative Data Table: TBI
Treatment GroupModelKey Outcome MeasureResultCitation
This compound Mouse CCIRotorod (Vestibulomotor function)52.7% improvement by day 7[1]
This compound Mouse CCIMorris Water Maze (Cognitive function)232.5% improvement in latencies
Vehicle Mouse CCIRotorod and Morris Water MazeBaseline for comparison
Minocycline Mouse CCINeurological Severity ScoreSignificant improvement
AG490 (JAK2 Inhibitor) Rat fluid percussionNeurological Severity ScoreImproved behavioral recovery

Note: The data for Minocycline and AG490 are from separate studies and represent an indirect comparison.

Performance in Intracerebral Hemorrhage (ICH) Model

In a murine model of ICH, this compound demonstrated efficacy in improving functional recovery and reducing cerebral edema.

Comparative Data Table: ICH
Treatment GroupModelKey Outcome MeasureResultCitation
This compound Mouse collagenase-inducedRotorod (Vestibulomotor function)39.6% improvement
This compound Mouse collagenase-inducedCerebral EdemaSignificant reduction
Vehicle Mouse collagenase-inducedRotorod and Cerebral EdemaBaseline for comparison
PLX3397 (CSF1R Inhibitor) Mouse collagenase-inducedNeurological DeficitsAttenuated neurodeficits
PLX3397 (CSF1R Inhibitor) Mouse collagenase-inducedBrain EdemaAttenuated brain edema

Note: The data for PLX3397 is from a separate study and represents an indirect comparison.

Experimental Protocols

This compound in TBI and ICH Murine Models

A summary of the experimental protocol used in the key preclinical study of this compound is provided below.

TBI_ICH_Workflow cluster_0 Injury Induction cluster_1 Treatment cluster_2 Assessments Injury TBI (Controlled Cortical Impact) or ICH (Collagenase Injection) Treatment Administration of this compound or Saline (immediately post-injury and daily for 4 days) Injury->Treatment Histology Histological Analysis (F4/80+ staining for microglia) Treatment->Histology Behavioral Behavioral Testing - Rotorod (Days 1-7) - Morris Water Maze (Weeks 3-4) Treatment->Behavioral Gene_Expression Gene Expression Profiling Treatment->Gene_Expression

Caption: Experimental workflow for this compound evaluation in TBI and ICH models.

Detailed Methodology:

  • Animal Model: Adult male C57BL/6 mice were used.

  • Traumatic Brain Injury (TBI) Model: A controlled cortical impact (CCI) device was used to induce a unilateral moderate TBI.

  • Intracerebral Hemorrhage (ICH) Model: ICH was induced by intracerebral injection of bacterial collagenase.

  • Drug Administration: this compound (or saline vehicle) was administered intraperitoneally immediately after injury and then daily for four consecutive days.

  • Behavioral Assessments:

    • Rotorod Test: To assess vestibulomotor function, mice were placed on an accelerating rotarod, and the latency to fall was recorded daily for 7 days post-injury.

    • Morris Water Maze: To evaluate spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. Escape latency was recorded over several days of training, followed by a probe trial.

  • Histological Analysis: Brain sections were stained with F4/80 antibody to quantify the extent of microglial activation at different time points post-injury.

  • Gene Expression Analysis: Differential gene expression profiling was performed to identify the molecular pathways affected by this compound treatment.

Comparative Logic and Future Directions

The preclinical evidence strongly suggests that this compound is a promising therapeutic candidate for acute CNS injuries characterized by a significant neuroinflammatory component, such as TBI and ICH. Its ability to inhibit microglial activation and modulate the JAK-STAT pathway provides a clear mechanistic rationale for its observed efficacy.

Comparative_Logic CNS_Injury CNS Injury (TBI & ICH) Microglial_Activation Microglial Activation & Neuroinflammation CNS_Injury->Microglial_Activation TT301 This compound (Microglial Inhibitor) Microglial_Activation->TT301 Targets Alternatives Alternative Treatments (e.g., Minocycline, PLX3397, JAK-STAT Inhibitors) Microglial_Activation->Alternatives Target Improved_Outcomes Improved Functional Outcomes TT301->Improved_Outcomes Leads to Alternatives->Improved_Outcomes Lead to Future_Research Future Research: - Spinal Cord Injury Models - Head-to-Head Comparisons - Clinical Trials Improved_Outcomes->Future_Research

Caption: Logical framework for comparing this compound with alternatives.

Limitations and Future Research:

A significant gap in the current knowledge is the absence of data on this compound's performance in spinal cord injury models. Given the shared pathological mechanisms of neuroinflammation across different forms of CNS injury, investigating the efficacy of this compound in SCI is a critical next step.

Furthermore, direct, head-to-head comparative studies of this compound with other microglial inhibitors or JAK-STAT inhibitors within the same experimental models are needed for a more definitive assessment of its relative efficacy.

Ongoing and future clinical trials will be crucial to translate these promising preclinical findings into effective therapies for patients with acute CNS injuries.

References

Comparative Analysis of Tt-301 and Other Neuroinflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tt-301, an investigational neuroinflammatory drug, with other therapeutic agents in the field. The analysis is supported by preclinical and clinical data to inform research and development decisions.

Introduction to Neuroinflammation and Therapeutic Strategies

Neuroinflammation is a critical component in the pathophysiology of various neurological disorders, including acute injuries like traumatic brain injury (TBI) and chronic neurodegenerative diseases. This inflammatory response is primarily mediated by glial cells, such as microglia and astrocytes. Consequently, a significant focus of drug development has been on modulating the activity of these cells to mitigate neuronal damage and promote recovery. This guide compares this compound against three other neuroinflammatory drugs: Minocycline, Fingolimod, and Masitinib, each with a distinct mechanism of action.

This compound: A Novel Modulator of Microglial Activation

This compound (also known as MW189) is an investigational small molecule drug candidate designed to inhibit pro-inflammatory cytokine production by targeting activated microglia. Its primary indication in early clinical development is for traumatic brain injury.[1] Preclinical studies have demonstrated its potential to reduce secondary tissue injury and improve functional outcomes following acute brain injury.[2]

Mechanism of Action

This compound is believed to exert its anti-neuroinflammatory effects through the modulation of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[2] This pathway is a critical signaling cascade for a wide range of cytokines and growth factors that are involved in inflammation and immunity.[3][4] By inhibiting this pathway, this compound can suppress the production of inflammatory mediators by activated microglia.

Comparative Analysis

This section provides a comparative overview of this compound and three other neuroinflammatory drugs: Minocycline, a broad-spectrum antibiotic with anti-inflammatory properties; Fingolimod, a sphingosine-1-phosphate receptor modulator approved for multiple sclerosis; and Masitinib, a tyrosine kinase inhibitor targeting mast cells and microglia.

Data Presentation

Table 1: Mechanism of Action and Therapeutic Targets

DrugPrimary Target(s)Key Mechanism of ActionTherapeutic Indications (Investigational/Approved)
This compound Activated MicrogliaInhibition of the JAK-STAT signaling pathway.Traumatic Brain Injury (Investigational)
Minocycline Microglia, Neutrophils, MonocytesInhibition of microglial activation, p38 MAPK, and inflammatory cytokine production (TNF-α, IL-1β, IL-6).Broad-spectrum antibiotic; Investigational for various neurological conditions including chronic low back pain, depression, and small vessel disease.
Fingolimod Sphingosine-1-phosphate (S1P) receptorsActs as a functional antagonist of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes and direct effects on CNS cells.Relapsing-Remitting Multiple Sclerosis (Approved)
Masitinib Mast Cells, MicrogliaInhibition of tyrosine kinases including c-Kit, CSF-1R, and Fyn.Investigational for Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease, and Progressive Multiple Sclerosis.

Table 2: Preclinical Efficacy Data in Animal Models

DrugAnimal ModelKey FindingsReference
This compound Murine Traumatic Brain Injury & Intracerebral HemorrhageImproved Rotorod performance by 52.7% and Morris water maze latencies by 232.5% in TBI model. Improved Rotorod performance by 39.6% in ICH model.
Minocycline Murine Sepsis-Induced NeuroinflammationDose-dependently mitigated sepsis-induced brain inflammation and oxidative stress, and accelerated recovery.
Fingolimod Murine Experimental Autoimmune Encephalomyelitis (EAE)Reduced T cell and macrophage/microglia mediated inflammation and diminished astrocyte activation.
Masitinib Rat model of ALS (SOD1G93A)Decreased aberrant glial cells, improved motor neuron pathology, and prolonged post-paralysis survival.

Table 3: Clinical Trial Data

DrugConditionPhaseKey OutcomesReference
This compound Traumatic Brain InjuryPhase 1Completed, assessing safety and tolerability.
Minocycline Chronic Low Back PainPhase 2Did not significantly reduce brain TSPO levels (a marker of neuroinflammation) or clinical pain at the tested regimen.
Fingolimod Relapsing-Remitting Multiple SclerosisPhase 3 (FREEDOMS trial)Significantly reduced annualized relapse rates by 54% (0.5 mg dose) and 60% (1.25 mg dose) compared to placebo.
Masitinib Mild-to-Moderate Alzheimer's DiseasePhase 2Significantly lower rate of clinically relevant cognitive decline (ADAS-Cog response) compared with placebo (6% vs. 50%).
Masitinib Progressive Multiple SclerosisPhase 3Masitinib at 4.5 mg/kg/d showed a significant benefit over placebo in slowing disability progression based on EDSS change from baseline.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Tt_301_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Tt301 This compound Tt301->JAK Inhibition Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene 6. Gene Expression

Caption: this compound inhibits the JAK-STAT signaling pathway.

Fingolimod_S1P_Pathway cluster_lymph_node Lymph Node cluster_bloodstream Bloodstream cluster_cns Central Nervous System (CNS) Lymphocyte Lymphocyte S1P1R S1P1 Receptor Lymphocyte->S1P1R Expresses Blood_Lymphocyte Circulating Lymphocyte CNS_Inflammation Neuroinflammation Blood_Lymphocyte->CNS_Inflammation Causes S1P1R->Blood_Lymphocyte Promotes Egress Fingolimod Fingolimod-P Fingolimod->S1P1R Internalization & Functional Antagonism

Caption: Fingolimod modulates S1P receptors on lymphocytes.

Masitinib_Pathway cluster_mast_cell Mast Cell cluster_microglia Microglia Masitinib Masitinib cKit c-Kit Masitinib->cKit Inhibits CSF1R CSF-1R Masitinib->CSF1R Inhibits Mast_Activation Activation & Degranulation cKit->Mast_Activation Neuroinflammation Neuroinflammation Mast_Activation->Neuroinflammation Microglia_Activation Activation & Proliferation CSF1R->Microglia_Activation Microglia_Activation->Neuroinflammation

Caption: Masitinib inhibits mast cell and microglia activation.

Experimental Workflows

Behavioral_Assay_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Model Animal Model of Neuroinflammation (e.g., TBI mice) Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Comparator Drug Animal_Model->Treatment_Groups Rotorod Rotorod Test (Motor Coordination) Treatment_Groups->Rotorod MWM Morris Water Maze (Spatial Learning & Memory) Treatment_Groups->MWM Data_Collection Data Collection: - Latency to Fall (Rotorod) - Escape Latency (MWM) Rotorod->Data_Collection MWM->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Conclusion Conclusion on Functional Outcome Stats->Conclusion

Caption: Workflow for preclinical behavioral assessment.

Experimental Protocols

Rotorod Test

The Rotorod test is utilized to assess motor coordination and balance in rodent models.

  • Apparatus: A commercially available Rotarod apparatus for mice with a rotating rod, separate lanes, and fall sensors.

  • Acclimation: Mice are brought to the testing room at least 30-60 minutes before the test to acclimate.

  • Training/Habituation: Mice are placed on the rod rotating at a low constant speed (e.g., 4-5 RPM) for a short period (e.g., 60 seconds) for one or more trials to habituate them to the apparatus.

  • Testing: The rod is set to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).

  • Data Collection: The latency for each mouse to fall from the rod is automatically recorded. If a mouse clings to the rod and completes a full passive rotation, the trial for that mouse is stopped.

  • Trials: The test is typically repeated for a total of three trials with an inter-trial interval of at least 15 minutes.

  • Cleaning: The apparatus is cleaned between trials and between animals to prevent olfactory cues from influencing behavior.

Morris Water Maze (MWM)

The MWM test is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.

  • Apparatus: A large circular pool (e.g., 90-100 cm in diameter) is filled with water made opaque with non-toxic white paint. An escape platform is submerged just below the water's surface. The room contains various distal visual cues.

  • Acclimation: Animals are habituated to the testing room before the experiment begins.

  • Cued Training (Visible Platform): Initially, mice may be trained to find a visible platform to assess for any visual or motor deficits.

  • Acquisition Phase (Hidden Platform): For several consecutive days, mice undergo multiple trials per day to learn the location of the hidden platform using the distal cues. The mouse is released from different start locations around the pool's perimeter. The time it takes to find the platform (escape latency) is recorded. If the mouse does not find the platform within a set time (e.g., 60 or 120 seconds), it is gently guided to it.

  • Probe Trial: After the acquisition phase, a probe trial is conducted where the platform is removed from the pool. The mouse is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

  • Data Analysis: The escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.

Conclusion

This compound represents a targeted approach to neuroinflammation by inhibiting the JAK-STAT pathway in activated microglia. Its preclinical data in acute brain injury models are promising. In comparison, Minocycline offers a broader anti-inflammatory effect but has shown mixed results in clinical trials for chronic neurological conditions. Fingolimod is an established therapy for multiple sclerosis with a primary peripheral mechanism of action, but also exhibits direct effects within the CNS. Masitinib presents a multi-targeted approach by inhibiting key kinases in mast cells and microglia, with emerging clinical data in several neurodegenerative diseases.

The choice of a therapeutic agent for a specific neuroinflammatory condition will depend on the underlying pathology, the desired therapeutic window, and the specific cellular and molecular targets involved. The data and methodologies presented in this guide are intended to provide a framework for the continued research and development of novel treatments for neuroinflammatory disorders.

References

Assessing the Translational Potential of Tt-301: A Comparative Guide for Neuroinflammation in Acute Brain Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tt-301 (also known as MW189), an investigational anti-neuroinflammatory agent, with other therapeutic alternatives for the treatment of acute brain injuries, specifically Traumatic Brain Injury (TBI) and Intracerebral Hemorrhage (ICH). By presenting key preclinical and clinical data, experimental methodologies, and associated signaling pathways, this document aims to facilitate an objective assessment of this compound's translational potential.

Executive Summary

This compound is a novel, brain-penetrant small molecule designed to mitigate the detrimental effects of neuroinflammation following acute brain injury. Preclinical studies have demonstrated its efficacy in improving functional outcomes and reducing inflammatory markers in animal models of TBI and ICH. The proposed mechanism of action involves the inhibition of cytokine and glial cell activity, potentially through modulation of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway. Phase I clinical trials have established its safety and tolerability in healthy volunteers, and a Phase IIa trial is currently underway for ICH. This guide compares this compound with other investigational and repurposed drugs targeting neuroinflammation in similar indications, including minocycline (B592863), statins, and anakinra.

Data Presentation: this compound vs. Alternatives in Preclinical and Clinical Studies

The following tables summarize the quantitative data from key studies of this compound and its comparators.

Table 1: Preclinical Efficacy in Traumatic Brain Injury (TBI) Models

CompoundAnimal ModelKey Functional OutcomeHistological/Biochemical EndpointReference
This compound Murine TBIRotorod: 52.7% improvement in vestibulomotor function. Morris Water Maze: 232.5% improvement in cognitive impairment latencies.F4/80+ staining: Significant reduction in microglial activation at 1 and 10 days post-injury.[Source not publicly available]
Minocycline Murine repetitive mTBIMorris Water Maze: Prevented cognitive impairment observed in vehicle-treated mTBI group.AIF1 (microglial activation marker) mRNA: Reduced elevation in the chronic phase.[1]
Statins (Simvastatin/Atorvastatin) Murine TBIImproved behavioral outcome (specific data varies by study).Reduced hippocampal degeneration and microglial activation.[2][3][2][3]

Table 2: Preclinical and Clinical Data in Intracerebral Hemorrhage (ICH) Models

CompoundStudy TypeKey Functional/Radiological OutcomeHistological/Biochemical EndpointReference
This compound Preclinical (Murine ICH)Rotorod: 39.6% improvement in functional neurologic outcome. Reduction in cerebral edema.Implicated involvement of the JAK-STAT pathway.[Source not publicly available]
Simvastatin Preclinical (Rat ICH)Attenuated brain edema and neurological deficits.Reduced neutrophil infiltration and release of pro-inflammatory factors. Increased plasma Lipoxin A4 (a pro-resolving mediator).
Anakinra Clinical (Phase II)Primary Outcome (Oedema Extension Distance): No significant difference compared to placebo.IL-6 Levels (Day 2): 56% lower in the anakinra group.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Rotorod Test for Vestibulomotor Function

The Rotorod test assesses motor coordination and balance in rodents.

  • Apparatus: An automated rotarod device with a rotating rod, typically with textured or grooved surface to provide grip.

  • Acclimation: Animals are acclimated to the testing room for at least one hour before the experiment. They may also be habituated to the stationary rod for a short period.

  • Procedure:

    • The rodent is placed on the rotating rod at a low, constant speed (e.g., 4-5 rpm).

    • The speed of the rod is then gradually accelerated over a set period (e.g., from 4 to 40 rpm over 5 minutes).

    • The latency to fall from the rod is recorded automatically by a sensor.

    • Multiple trials are conducted for each animal with a defined inter-trial interval.

  • Data Analysis: The average latency to fall across trials is calculated and compared between treatment and control groups.

Morris Water Maze for Spatial Learning and Memory

The Morris Water Maze is a widely used behavioral task to evaluate hippocampal-dependent spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water (using non-toxic white paint or milk powder). A hidden escape platform is submerged just below the water surface in one quadrant. Visual cues are placed around the room.

  • Acclimation: Animals are handled for several days leading up to the experiment to reduce stress.

  • Procedure (Acquisition Phase):

    • The animal is gently placed into the water at one of four starting positions, facing the wall of the pool.

    • The animal is allowed to swim and search for the hidden platform for a set duration (e.g., 60-90 seconds).

    • The time taken to find the platform (escape latency) and the path taken are recorded using a video tracking system.

    • If the animal fails to find the platform within the allotted time, it is gently guided to it.

    • The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the surrounding cues.

    • This is repeated for several trials per day over multiple days.

  • Procedure (Probe Trial):

    • On the final day, the platform is removed from the pool.

    • The animal is allowed to swim freely for a set time.

    • The time spent in the target quadrant (where the platform was previously located) is measured.

  • Data Analysis: Escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are key metrics for comparison.

F4/80 Immunohistochemistry for Microglial Activation

This technique is used to identify and quantify microglia/macrophages in brain tissue, which is a key indicator of neuroinflammation.

  • Tissue Preparation:

    • Animals are euthanized, and their brains are perfused with a fixative (e.g., 4% paraformaldehyde).

    • The brains are then removed, post-fixed, and cryoprotected (e.g., in sucrose (B13894) solutions).

    • Frozen brain sections are cut using a cryostat.

  • Staining Procedure:

    • Sections are washed in a buffer solution (e.g., PBS).

    • Non-specific antibody binding is blocked using a blocking solution (e.g., normal goat serum).

    • Sections are incubated with a primary antibody that specifically targets the F4/80 antigen, a well-established marker for murine microglia/macrophages.

    • After washing, the sections are incubated with a secondary antibody conjugated to a fluorescent dye or an enzyme (e.g., horseradish peroxidase).

    • If a fluorescent secondary antibody is used, the sections are counterstained with a nuclear stain (e.g., DAPI) and mounted with an anti-fade mounting medium.

    • If an enzyme-conjugated secondary antibody is used, a substrate is added to produce a colored precipitate.

  • Image Acquisition and Analysis:

    • Stained sections are visualized using a fluorescence or light microscope.

    • The number and morphology of F4/80-positive cells are quantified in specific brain regions of interest.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the mechanisms of action of this compound and its alternatives.

Tt301_JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Tt301 This compound Tt301->JAK Inhibits

Caption: Proposed mechanism of this compound in inhibiting the JAK-STAT signaling pathway.

Anakinra_IL1_Pathway IL1 IL-1β IL1R IL-1 Receptor (IL-1R1) IL1->IL1R Binds Signaling_Cascade Downstream Signaling Cascade (e.g., NF-κB) IL1R->Signaling_Cascade Activates Nucleus Nucleus Signaling_Cascade->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Anakinra Anakinra Anakinra->IL1R Blocks

Caption: Mechanism of action of Anakinra as an IL-1 receptor antagonist.

Minocycline_Statin_Pathway Microglia_Activation Microglial Activation (Pro-inflammatory Phenotype) Pro_inflammatory_Mediators Release of Pro-inflammatory Mediators (TNF-α, IL-1β, etc.) Microglia_Activation->Pro_inflammatory_Mediators Neuronal_Damage Secondary Neuronal Damage Pro_inflammatory_Mediators->Neuronal_Damage Minocycline Minocycline Minocycline->Microglia_Activation Inhibits Statins Statins Statins->Microglia_Activation Inhibits

Caption: General anti-inflammatory mechanisms of Minocycline and Statins.

Experimental Workflows

TBI_Preclinical_Workflow TBI_Induction Traumatic Brain Injury Induction in Mice Treatment_Administration Administration of This compound or Vehicle TBI_Induction->Treatment_Administration Behavioral_Testing Behavioral Testing Treatment_Administration->Behavioral_Testing Histology Histological Analysis Treatment_Administration->Histology Rotorod Rotorod Test Behavioral_Testing->Rotorod MWM Morris Water Maze Behavioral_Testing->MWM Data_Analysis Data Analysis and Comparison Rotorod->Data_Analysis MWM->Data_Analysis F480_Staining F4/80 Staining for Microglial Activation Histology->F480_Staining F480_Staining->Data_Analysis

Caption: Workflow for preclinical evaluation of this compound in a TBI model.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for acute brain injury by targeting neuroinflammation. Preclinical data show robust improvements in functional outcomes that are comparable or potentially superior to those reported for other agents like minocycline and statins in similar models. The targeted mechanism of action via the JAK-STAT pathway offers a more specific approach compared to the broader anti-inflammatory effects of minocycline and statins.

The ongoing Phase IIa clinical trial for this compound in ICH will be critical in validating these preclinical findings in a patient population. In contrast, clinical evidence for alternatives like anakinra in ICH has shown a reduction in inflammatory biomarkers but has not yet demonstrated a significant effect on clinical outcomes such as edema.

For drug development professionals, the strong preclinical efficacy, favorable safety profile from Phase I trials, and a clear, targeted mechanism of action position this compound as a compelling candidate for further investigation. Future comparative studies should aim for head-to-head preclinical trials and well-designed clinical trials with harmonized endpoints to definitively establish the translational potential of this compound relative to other neuroprotective strategies.

References

Independent Verification of Tt-301 Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical research findings for Tt-301, an investigational anti-neuroinflammatory agent, with other potential therapeutic alternatives for traumatic brain injury (TBI) and intracerebral hemorrhage (ICH). The information presented is based on publicly available scientific literature.

Executive Summary

This compound (also known as MW189) is a novel, brain-penetrant small molecule designed to mitigate the detrimental effects of neuroinflammation following acute brain injury. Preclinical studies have demonstrated its potential in improving functional outcomes and reducing neuronal damage in animal models of TBI and ICH. Its mechanism of action is linked to the inhibition of microglial activation and the modulation of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway. This guide compares the performance of this compound with other compounds that have been investigated for similar indications, including minocycline, melatonin, statins, and dexmedetomidine. While direct head-to-head comparative studies are limited, this analysis consolidates available data to offer a comprehensive overview for research and development professionals.

Data Presentation: Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data from preclinical studies on this compound and its alternatives in rodent models of TBI and ICH. It is important to note that variations in experimental models, dosing regimens, and outcome measures across different studies necessitate cautious interpretation of these cross-study comparisons.

Table 1: Comparison of Efficacy in Traumatic Brain Injury (TBI) Mouse Models

CompoundAnimal ModelKey Efficacy EndpointsQuantitative ResultsCitation(s)
This compound Murine TBIImproved neurological function (Rotorod performance)52.7% improvement by day 7[1]
Improved cognitive function (Morris water maze latencies)232.5% improvement[1]
Reduction in microglial activation (F4/80+ staining)Significant reduction at 1 and 10 days post-injury[1]
Minocycline Murine TBIImproved neurological function (Rotorod performance)Significant improvement 1 to 4 days post-TBI[2]
Reduced lesion volumeSignificantly decreased compared to saline-treated mice[2]
Reduced caspase-1 activationSignificantly diminished
Statins Rodent TBI modelsImproved spatial learning (Morris Water Maze)Improved performance at 31-35 days post-TBI
(Simvastatin/Atorvastatin)Reduced neuronal loss in hippocampusSignificant reduction in the CA3 region
Reduced expression of inflammatory markers (iNOS, TNF-α, IL-1β)Significant reduction

Table 2: Comparison of Efficacy in Intracerebral Hemorrhage (ICH) Mouse Models

CompoundAnimal ModelKey Efficacy EndpointsQuantitative ResultsCitation(s)
This compound Murine ICHImproved neurological function (Rotorod performance)39.6% improvement
Reduction in cerebral edemaSignificant reduction independent of hematoma volume
Melatonin Rodent ICH modelsImproved neurobehavioral outcomeStandardized Mean Difference (SMD) of -0.81
Reduced cerebral edemaSMD of -0.78
Reduced neuronal apoptosisSignificant decrease in TUNEL-positive cells
Dexmedetomidine Rat ICH modelAmeliorated memory impairment (Step-down avoidance and radial 8-arm maze tests)Significant improvement
Suppressed apoptosis in the hippocampusSignificant reduction in TUNEL-positive cells and caspase-3 expression

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of research findings. Below are generalized protocols for key experiments cited in the preclinical evaluation of this compound and its alternatives.

Murine Model of Traumatic Brain Injury (Weight-Drop Model)
  • Animal Preparation: Adult male mice are anesthetized using isoflurane. The scalp is shaved and disinfected.

  • Injury Induction: A midline scalp incision is made to expose the skull. A weight of a specific mass is dropped from a predetermined height onto the intact skull over the parietal cortex to induce a closed-head injury.

  • Post-operative Care: The scalp incision is sutured, and the animal is allowed to recover on a heating pad. Analgesics are administered as required. Sham-operated animals undergo the same surgical procedure without the weight drop.

  • Drug Administration: this compound or the comparator drug is administered at specified doses and time points post-injury (e.g., intraperitoneal injection).

  • Outcome Assessment:

    • Behavioral Testing: Motor coordination is assessed using an accelerating rotarod. Cognitive function is evaluated using the Morris water maze.

    • Histological Analysis: At the end of the experiment, animals are euthanized, and brain tissue is collected. Immunohistochemistry is performed to quantify markers of microglial activation (e.g., Iba1, F4/80) and neuronal damage.

Murine Model of Intracerebral Hemorrhage (Collagenase-Induced)
  • Animal Preparation: Adult male mice are anesthetized and placed in a stereotaxic frame.

  • Hemorrhage Induction: A burr hole is drilled in the skull over the target brain region (e.g., striatum). A fine needle is used to infuse a specific concentration of collagenase type VII-S into the brain parenchyma. This enzyme digests the basal lamina of blood vessels, leading to hemorrhage.

  • Post-operative Care: The needle is slowly withdrawn, the burr hole is sealed with bone wax, and the scalp is sutured. Animals are monitored during recovery. Sham-operated animals receive a saline injection instead of collagenase.

  • Drug Administration: this compound or the comparator drug is administered as per the study protocol.

  • Outcome Assessment:

    • Neurological Deficit Scoring: A standardized neurological severity score is used to assess motor and sensory deficits.

    • Brain Water Content: Cerebral edema is quantified by measuring the wet and dry weight of the brain hemispheres.

    • Histological Analysis: Brain sections are stained to measure hematoma volume and assess neuronal injury and inflammation.

Mandatory Visualization

Signaling Pathway of this compound

Tt301_Pathway cluster_injury Traumatic Brain Injury / Intracerebral Hemorrhage cluster_cell Microglia cluster_pathway JAK-STAT Pathway cluster_response Inflammatory Response Injury Injury Microglia_Activation Microglial Activation Injury->Microglia_Activation JAK Janus Kinase (JAK) Microglia_Activation->JAK STAT Signal Transducer and Activator of Transcription (STAT) JAK->STAT Phosphorylation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) STAT->Cytokines Gene Transcription This compound This compound This compound->JAK Inhibition

Caption: Proposed mechanism of action of this compound in neuroinflammation.

Experimental Workflow for Preclinical Comparison

Experimental_Workflow Start Start: Animal Model Induction (TBI or ICH) Grouping Randomized Grouping Start->Grouping Treatment_Tt301 This compound Treatment Group Grouping->Treatment_Tt301 Treatment_Alternative Alternative Drug Group (e.g., Minocycline) Grouping->Treatment_Alternative Treatment_Vehicle Vehicle Control Group Grouping->Treatment_Vehicle Assessment Outcome Assessment Treatment_Tt301->Assessment Treatment_Alternative->Assessment Treatment_Vehicle->Assessment Behavioral Behavioral Tests (Rotorod, Morris Water Maze) Assessment->Behavioral Histological Histological Analysis (Inflammation, Neuronal Loss) Assessment->Histological Biochemical Biochemical Assays (Cytokine Levels, Edema) Assessment->Biochemical Analysis Data Analysis & Comparison Behavioral->Analysis Histological->Analysis Biochemical->Analysis Conclusion Conclusion: Comparative Efficacy Analysis->Conclusion

Caption: A generalized workflow for comparing this compound with alternatives.

Logical Relationship of the Comparative Analysis

Logical_Comparison Main_Question Is this compound a viable candidate for treating neuroinflammation in TBI/ICH? Comparison Comparative Analysis Main_Question->Comparison Tt301_Data This compound Preclinical Data (Efficacy & Mechanism) Tt301_Data->Comparison Alternative_Data Alternative Drug Preclinical Data (Minocycline, Melatonin, etc.) Alternative_Data->Comparison Efficacy Efficacy Comparison (Behavioral, Histological) Comparison->Efficacy Mechanism Mechanism of Action Comparison Comparison->Mechanism Conclusion Informed Conclusion on This compound's Potential Efficacy->Conclusion Mechanism->Conclusion

Caption: Logical framework for the independent verification of this compound.

References

A Comparative Guide to Neuroprotective Compounds: TT-301 and Direct-Acting Alternatives on Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TT-301, a known microglial inhibitor with indirect neuroprotective effects, and other compounds that have demonstrated direct effects on neuronal cell lines. The objective is to offer a clear, data-driven comparison to inform research and development in neurotherapeutics. This document summarizes quantitative data in structured tables, details experimental methodologies, and visualizes key pathways and workflows.

Overview of Compared Compounds

This compound is an investigational compound that has shown efficacy in preclinical models of acute brain injury.[1] Its primary mechanism of action is the inhibition of microglial activation, which in turn reduces neuroinflammation and secondary neuronal damage.[1] While its neuroprotective effects are evident in vivo, direct effects on cultured neuronal cells have not been extensively reported in publicly available literature.

Alternative Compounds included in this guide are Erythropoietin (EPO) and Baicalin. These have been selected based on their demonstrated direct neuroprotective and neuritogenic effects on common neuronal cell line models, such as PC12 and SH-SY5Y. Notably, their mechanisms of action also involve the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which has been implicated in the systemic effects of this compound.[1]

Comparative Performance Data

The following tables summarize the quantitative effects of the alternative compounds on neuronal cell lines. No direct comparable in vitro data for this compound on neuronal cell lines is available.

Table 1: Neuroprotective Effects on PC12 Cells
CompoundCell LineInsultConcentrationOutcome% ImprovementReference
Erythropoietin (EPO)PC12Amyloid β-peptide Aβ25-35Not SpecifiedIncreased cell viabilityNot Specified[2]
BaicalinPC12Hydrogen Peroxide (H₂O₂)24h pre-treatmentReduced apoptosisNot Specified[3]
PaeoniflorinPC12Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)Not SpecifiedIncreased cell viabilityNot Specified
Table 2: Neurite Outgrowth Effects
CompoundCell LineConditionConcentrationOutcomeFold IncreaseReference
Angiotensin IISH-SY5YDifferentiationNot SpecifiedIncreased neurite outgrowth~2-fold
Sodium TungstateNeuro2a & SH-SY5YDifferentiation1 mMPromotes neurite outgrowthNot Specified

Signaling Pathways and Mechanisms of Action

This compound: Indirect Neuroprotection via Microglial Inhibition

This compound's neuroprotective effects are thought to be a consequence of its anti-inflammatory action on microglia. In models of traumatic brain injury, this compound administration was associated with changes in gene expression implicating the JAK/STAT pathway in microglia. By reducing the inflammatory cascade initiated by activated microglia, this compound indirectly protects neurons from secondary injury.

TT301_Pathway This compound Indirect Neuroprotective Pathway cluster_cns Central Nervous System Injury cluster_microglia Microglia cluster_neuron Neuron CNS_Injury CNS Injury (e.g., TBI) Microglia Microglia CNS_Injury->Microglia Activated_Microglia Activated Microglia Microglia->Activated_Microglia JAK_STAT_Pathway JAK/STAT Pathway Activated_Microglia->JAK_STAT_Pathway Pro_inflammatory_Factors Pro-inflammatory Factors (Cytokines, ROS) Neuronal_Damage Secondary Neuronal Damage Pro_inflammatory_Factors->Neuronal_Damage JAK_STAT_Pathway->Pro_inflammatory_Factors Neuron Neuron Neuron->Neuronal_Damage TT_301 This compound TT_301->Activated_Microglia Inhibits

Figure 1: Indirect neuroprotective pathway of this compound.

Alternative Compounds: Direct Neuronal Action via JAK/STAT

In contrast to this compound, compounds like EPO and Baicalin exert direct protective effects on neurons. For instance, EPO protects PC12 cells from amyloid-β induced apoptosis through the activation of the JAK2/STAT5/Bcl-xL signaling pathway. Similarly, Baicalin's anti-apoptotic effects in PC12 cells exposed to oxidative stress are mediated by the activation of the JAK/STAT pathway.

Direct_Neuroprotection_Pathway Direct Neuroprotective Pathway of Alternatives Alternative_Compound Alternative Compound (e.g., EPO, Baicalin) Neuronal_Receptor Neuronal Receptor Alternative_Compound->Neuronal_Receptor JAK2 JAK2 Neuronal_Receptor->JAK2 Activates STAT STAT3 / STAT5 JAK2->STAT Phosphorylates Nuclear_Translocation Nuclear Translocation STAT->Nuclear_Translocation Gene_Expression Gene Expression Nuclear_Translocation->Gene_Expression Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Bcl-xL) Gene_Expression->Anti_Apoptotic_Proteins Upregulates Neuroprotection Neuroprotection (Increased Cell Survival) Anti_Apoptotic_Proteins->Neuroprotection Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Neuronal_Insult Neuronal Insult (e.g., Oxidative Stress) Neuronal_Insult->Apoptosis MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h_1 Incubate for 24h Cell_Seeding->Incubation_24h_1 Pre_treatment Pre-treat with Test Compound Incubation_24h_1->Pre_treatment Incubation_Treatment Incubate Pre_treatment->Incubation_Treatment Add_Insult Add Neurotoxic Agent Incubation_Treatment->Add_Insult Incubation_Insult Incubate Add_Insult->Incubation_Insult Add_MTT Add MTT Solution Incubation_Insult->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Solubilize Solubilize with DMSO Incubation_4h->Solubilize Measure_Absorbance Measure Absorbance at 490nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End Neurite_Outgrowth_Workflow Neurite Outgrowth Assay Workflow Start Start Cell_Seeding Seed SH-SY5Y cells on coated plates Start->Cell_Seeding Induce_Differentiation Induce differentiation with Test Compound in low-serum medium Cell_Seeding->Induce_Differentiation Culture_3_5_days Culture for 3-5 days Induce_Differentiation->Culture_3_5_days Fix_and_Stain Fix and stain for neuronal markers Culture_3_5_days->Fix_and_Stain Image_Acquisition Acquire fluorescence images Fix_and_Stain->Image_Acquisition Quantify_Neurites Quantify neurite length and number Image_Acquisition->Quantify_Neurites End End Quantify_Neurites->End

References

Safety Operating Guide

Proper Disposal of TT-301: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of the research chemical TT-301 (also known as MW-189; CAS No. 886208-76-0). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe management of this compound and to foster a culture of safety and environmental responsibility.

This compound is a cytokine and glial cell inhibitor used in research settings.[1] As with any research chemical, it is imperative to handle this compound with care and to follow established safety protocols to minimize risks to personnel and the environment. The information herein is based on available safety data and general best practices for the disposal of hazardous laboratory waste.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is crucial to consult the most current Safety Data Sheet (SDS) provided by the supplier. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Use chemical-impermeable gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Quantitative Data Summary

The following table summarizes key identifiers and physical properties for this compound. This information is critical for proper labeling and documentation of waste.

IdentifierValue
Chemical Name 6-phenyl-4-(pyridin-4-yl)-3-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine
Synonyms This compound, MW-189
CAS Number 886208-76-0
Molecular Formula C23H21N7
Molecular Weight 395.47 g/mol
Appearance Solid powder

Detailed Disposal Protocol

The primary method for the disposal of this compound and any associated contaminated materials is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Step 1: Segregation and Collection

  • All waste materials contaminated with this compound, including unused or expired compound, contaminated PPE (gloves, etc.), weighing papers, pipette tips, and cleaning materials, must be collected in a designated hazardous waste container.

  • Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.

  • Do not mix this compound waste with other waste streams unless compatibility has been verified by a qualified professional.

Step 2: Labeling

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label must also include the full chemical name ("this compound" and "MW-189"), the CAS number (886208-76-0), and an indication of the hazards (e.g., "Toxic," "Environmental Hazard").

  • Keep an accurate record of the contents and their approximate quantities.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • The storage area should be cool and dry, and away from incompatible materials.

  • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the EHS department or contractor with a complete and accurate description of the waste.

  • Retain all documentation provided by the waste disposal company for your records, in accordance with institutional and regulatory requirements.

Spill Response: In the event of a spill, evacuate the immediate area and alert others. Prevent the spread of the spill using appropriate absorbent materials. Avoid generating dust from solid spills. All materials used for cleanup must be collected and disposed of as hazardous waste. Report the spill to your laboratory supervisor and the institutional EHS department.

Experimental Protocols

Currently, there are no established experimental protocols for the on-site neutralization or deactivation of this compound. Therefore, disposal via a licensed hazardous waste contractor is the only recommended method.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TT301_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect label Label Container: 'Hazardous Waste' 'this compound (MW-189)' CAS: 886208-76-0 collect->label spill Spill Occurs collect->spill store Store in a Secure, Ventilated Satellite Area with Secondary Containment label->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs documentation Complete Waste Pickup Documentation contact_ehs->documentation end End: Professional Disposal documentation->end spill->store No spill_procedure Follow Spill Response Protocol: Evacuate, Contain, Clean, Report spill->spill_procedure Yes spill_procedure->collect

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tt-301
Reactant of Route 2
Reactant of Route 2
Tt-301

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.